Schisantherin C
Description
Structure
3D Structure
Properties
Molecular Formula |
C28H34O9 |
|---|---|
Molecular Weight |
514.6 g/mol |
IUPAC Name |
[(8R,9R,10S)-9-hydroxy-3,4,5,19-tetramethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-8-yl] (Z)-2-methylbut-2-enoate |
InChI |
InChI=1S/C28H34O9/c1-9-14(2)27(29)37-26-17-12-18(31-5)22(32-6)25(34-8)21(17)20-16(10-15(3)28(26,4)30)11-19-23(24(20)33-7)36-13-35-19/h9,11-12,15,26,30H,10,13H2,1-8H3/b14-9-/t15-,26+,28+/m0/s1 |
InChI Key |
BKGUPIVDQHHVMV-ATODGADHSA-N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to Schisantherin C: Chemical Structure, Properties, and Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Abstract
Schisantherin C, a dibenzocyclooctadiene lignan isolated from the fruits of Schisandra sphenanthera, has emerged as a promising natural compound with a diverse range of pharmacological activities. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological effects of this compound. It delves into its mechanisms of action, particularly its influence on critical signaling pathways, and offers detailed insights into its hepatoprotective and antiviral properties. This document is intended to serve as a valuable resource for researchers and professionals in the fields of pharmacology, natural product chemistry, and drug development.
Chemical Structure and Physicochemical Properties
This compound is a complex natural product belonging to the lignan family of phytochemicals. Its intricate structure is characterized by a dibenzocyclooctadiene skeleton.
Table 1: Chemical and Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| IUPAC Name | (5S,6S,7S)-6-hydroxy-1,2,3,13-tetramethoxy-6,7-dimethyl-5,6,7,8-tetrahydrobenzo[3',4']cycloocta[1',2':4,5]benzo[1,2-d][1][2]dioxol-5-yl (E)-2-methylbut-2-enoate | [1] |
| CAS Number | 64938-51-8 | [1] |
| Molecular Formula | C28H34O9 | [1] |
| Molecular Weight | 514.57 g/mol | [1] |
| Appearance | Solid powder | [1] |
| Solubility | Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone | [1][2] |
| Storage | Dry, dark, and at 0 - 4 °C for short term or -20 °C for long term | [1] |
| SMILES | C/C=C(C)/C(O--INVALID-LINK--(O)--INVALID-LINK--C1">C@HC2=CC(OC)=C(OC)C(OC)=C2C3=C1C=C(OCO4)C4=C3OC)=O | [1] |
| InChIKey | BKGUPIVDQHHVMV-LSHKVNPSSA-N | [1] |
Pharmacological Properties and Mechanism of Action
This compound has demonstrated a spectrum of biological activities, with its hepatoprotective and antiviral effects being the most prominent. Emerging research also points towards its anti-inflammatory and anti-cancer potential.
Hepatoprotective Effects
This compound has been shown to exhibit significant hepatoprotective properties. Studies have indicated that along with other schisantherins, it can lower the serum glutamic-pyruvic transaminase (SGPT) levels in patients with chronic viral hepatitis.[3] The protective mechanism is partly attributed to the inhibition of cytochrome P450 enzymes (CYP2E1, CYP1A2, and CYP3A11) involved in the bioactivation of hepatotoxins like acetaminophen.[4] By reducing the formation of toxic intermediates, this compound helps prevent liver damage.[4]
Anti-Hepatitis B Virus (HBV) Activity
A notable pharmacological property of this compound is its potent anti-HBV activity. It has been shown to significantly inhibit the secretion of Hepatitis B surface antigen (HBsAg) and Hepatitis B e antigen (HBeAg) in HBV-infected cells.[5][6] One of the key mechanisms underlying this antiviral effect is the enhancement of the cGAS-STING signaling pathway.[7] this compound facilitates the interaction between TANK-binding kinase 1 (TBK1) and STING, leading to the phosphorylation of IRF3 and subsequent production of type I interferons (IFN-β), which are crucial for antiviral immunity.[7]
Modulation of Key Signaling Pathways
This compound exerts its biological effects by modulating several critical intracellular signaling pathways.
-
PI3K/AKT/mTOR Pathway: This pathway is a central regulator of cell growth, proliferation, and survival. This compound has been found to interfere with this pathway, suggesting its potential in cancer therapy and other diseases characterized by aberrant cell growth.[1]
-
MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway is involved in cellular responses to a variety of stimuli and plays a key role in inflammation. This compound has been observed to block the phosphorylation of p38 MAPK, ERK1/2, and JNK, thereby inhibiting the production of pro-inflammatory cytokines.[8]
-
cGAS-STING Pathway: As mentioned earlier, this compound activates the cGAS-STING pathway, a critical component of the innate immune system that detects cytosolic DNA and triggers an antiviral response.[7] This activation is a key mechanism for its anti-HBV activity.
Experimental Protocols
This section provides an overview of the methodologies employed in key studies to elucidate the biological activities of this compound.
High-Performance Liquid Chromatography (HPLC) for Quantification
A reversed-phase HPLC (RP-HPLC) method is commonly used for the simultaneous determination of this compound and other lignans in Schisandra extracts.
-
Column: Elite ODS C18 column (250 mm × 4.6 mm, 5 μm).
-
Mobile Phase: A gradient of acetonitrile and water.
-
Detection: UV detection at 217 nm.
-
Sample Preparation: Pulverized plant material is extracted with methanol in an ultrasonic bath. The supernatant is centrifuged before injection.
-
Standard Preparation: A mixed standard stock solution of this compound and other lignans is prepared in methanol.
Cell Culture and In Vitro Assays
-
Anti-HBV Activity Assay (HepG2.2.15 cells):
-
The HepG2.2.15 cell line, which stably expresses HBV, is cultured in DMEM supplemented with 10% FBS and G418.[9]
-
Cells are treated with various concentrations of this compound.
-
The culture supernatants are collected at different time points to measure the levels of HBsAg and HBeAg using ELISA kits.[9][10]
-
Intracellular HBV DNA can be quantified by real-time PCR.[9]
-
-
Western Blot Analysis (PI3K/AKT/mTOR Pathway):
-
Cells are treated with this compound and then lysed with RIPA buffer containing protease and phosphatase inhibitors.[11]
-
Protein concentration is determined using a BCA assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked with 5% non-fat milk or BSA in TBST.
-
The membrane is incubated overnight at 4°C with primary antibodies against total and phosphorylated forms of PI3K, AKT, and mTOR.[5]
-
After washing, the membrane is incubated with an HRP-conjugated secondary antibody.
-
Protein bands are visualized using an enhanced chemiluminescence (ECL) kit.[5]
-
-
Immunofluorescence (Beclin-1 Expression in HUVECs):
-
Human Umbilical Vein Endothelial Cells (HUVECs) are seeded on coverslips.
-
After treatment with this compound, the cells are fixed with 4% paraformaldehyde and permeabilized with 0.1% Triton X-100.
-
The cells are blocked with 5% normal donkey serum.
-
Incubation with a primary antibody against Beclin-1 is performed overnight at 4°C.
-
After washing, the cells are incubated with a fluorescently labeled secondary antibody.
-
The nuclei are counterstained with DAPI.
-
Images are captured using a fluorescence microscope.
-
In Vivo Hepatoprotective Activity Model (CCl4-induced Liver Injury)
-
Animal Model: Male ICR mice are commonly used.[9]
-
Experimental Design:
-
Mice are pre-treated with this compound (e.g., 50, 100, and 200 mg/kg, administered daily by gavage for 5 days).[12]
-
On the last day of treatment, acute liver injury is induced by a single intraperitoneal injection of carbon tetrachloride (CCl4) dissolved in olive oil.
-
Control groups receive either the vehicle or CCl4 alone.
-
-
Biochemical Analysis:
-
Blood samples are collected to measure serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST).
-
Liver tissues are homogenized to measure the levels of malondialdehyde (MDA), a marker of lipid peroxidation, and the activities of antioxidant enzymes such as superoxide dismutase (SOD) and glutathione peroxidase (GSH-Px).[7]
-
-
Histopathological Analysis: Liver tissues are fixed in 10% formalin, embedded in paraffin, sectioned, and stained with hematoxylin and eosin (H&E) for microscopic examination of liver damage.[12]
Visualizations
Signaling Pathways
Caption: Signaling pathways modulated by this compound.
Experimental Workflow
Caption: In vivo experimental workflow for hepatoprotective activity.
Conclusion
This compound is a multifaceted natural compound with significant therapeutic potential, particularly in the context of liver diseases and viral infections. Its ability to modulate key signaling pathways, such as PI3K/AKT/mTOR, MAPK, and cGAS-STING, underscores its complex mechanism of action. The detailed experimental protocols provided in this guide offer a foundation for further research and development of this compound as a potential therapeutic agent. Continued investigation into its pharmacological properties and clinical efficacy is warranted to fully realize its potential in modern medicine.
References
- 1. ccrod.cancer.gov [ccrod.cancer.gov]
- 2. DUAL INHIBITION OF PI3K/AKT AND mTOR SIGNALING IN HUMAN NON-SMALL CELL LUNG CANCER CELLS BY A DIETARY FLAVONOID FISETIN - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Immunocytochemistry/Immunofluorescence protocol for Tat-Beclin 1 Autophagy Inducing Peptide (NBP2-49888): Novus Biologicals [novusbio.com]
- 4. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]
- 5. frontiersin.org [frontiersin.org]
- 6. Antioxidant and hepatoprotective effects of Schisandra chinensis pollen extract on CCl4-induced acute liver damage in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. IFN-CSP Inhibiting Hepatitis B Virus in HepG2.2.15 Cells Involves JAK-STAT Signal Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. dovepress.com [dovepress.com]
Pharmacological Profile of Schisantherin C: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Schisantherin C is a bioactive dibenzocyclooctadiene lignan isolated from the fruits of Schisandra sphenanthera and Schisandra chinensis.[1] Lignans from this genus, including this compound, have garnered significant scientific interest due to their diverse pharmacological activities. Preliminary studies have demonstrated its potential as a hepatoprotective agent, particularly in the context of viral hepatitis, and have suggested its role in complex signaling pathways and interactions with key proteins involved in drug metabolism and disposition.[1]
This technical guide provides a comprehensive overview of the current understanding of this compound's pharmacological profile. It synthesizes available quantitative data, details the experimental protocols used in its characterization, and visualizes key mechanisms and workflows to support further research and development efforts.
Core Pharmacological Activities
This compound exhibits a range of biological effects, with the most prominently reported activities being hepatoprotective and antiviral. There is also a strong basis for its role as a modulator of drug transporters and metabolic enzymes, a characteristic shared by many Schisandra lignans.
Hepatoprotective and Anti-Hepatitis B Virus (HBV) Activity
Clinical and preclinical studies have highlighted the liver-protective effects of Schisandra lignans. This compound, along with its analogues Schisantherin A, B, and D, has been shown to lower serum glutamic-pyruvic transaminase (SGPT) levels in patients with chronic viral hepatitis, indicating a reduction in liver inflammation and damage.
A key mechanism underlying its hepatoprotective effect is its direct antiviral activity against HBV. In vitro studies have quantified its ability to inhibit the secretion of key viral antigens.[1] A proposed mechanism for a related lignan, Schisandrin C, involves the enhancement of the cGAS-STING signaling pathway, which is crucial for the innate immune response to viral infections.[2] This pathway activation leads to the production of type I interferons and the expression of interferon-stimulated genes that suppress viral replication.[2]
Table 1: Anti-HBV Activity of this compound
| Viral Marker | Concentration | % Inhibition | Reference |
|---|---|---|---|
| HBsAg Secretion | 50 µg/mL | 59.7% | [1][3] |
| HBeAg Secretion | 50 µg/mL | 34.7% |[1][3] |
Modulation of Drug Transporters: P-glycoprotein (ABCB1)
A significant aspect of the pharmacological profile of Schisandra lignans is their ability to interact with ATP-binding cassette (ABC) transporters, particularly P-glycoprotein (P-gp, or ABCB1). P-gp is an efflux pump that plays a major role in multidrug resistance (MDR) in cancer cells and influences the pharmacokinetics of many drugs.[4][5]
While specific quantitative data on the P-gp inhibitory activity of this compound (e.g., IC50) are not extensively documented in the reviewed literature, the class of dibenzocyclooctadiene lignans is known to reverse P-gp-mediated MDR.[6][7][8] The proposed mechanism involves the inhibition of P-gp's efflux function, leading to increased intracellular accumulation of chemotherapeutic agents in resistant cancer cells.[8] This is often achieved by either competitively binding to the transporter or by modulating its ATPase activity, which fuels the transport cycle.[8]
Interaction with Cytochrome P450 (CYP) Enzymes
Schisandra lignans are well-known modulators of cytochrome P450 enzymes, the primary family of enzymes responsible for Phase I drug metabolism. This activity is critical for predicting potential drug-drug interactions.
Table 2: CYP450 Inhibition Profile of Gomisin C (Schisantherin A)
| CYP Isoform | Inhibition Type | K_i (µM) | IC_50 (µM) | Reference |
|---|---|---|---|---|
| CYP3A4 | Competitive, Mechanism-Based | 0.049 | 0.19 - 0.30 | [9][10] |
| CYP1A2 | Weak Inhibition | - | > 10 | [9] |
| CYP2C9 | Weak Inhibition | - | > 10 | [9] |
| CYP2C19 | Weak Inhibition | - | > 10 | [9] |
| CYP2D6 | Weak Inhibition | - | > 10 |[9] |
Regulation of Intracellular Signaling: The PI3K/AKT/mTOR Pathway
Preliminary evidence suggests that this compound may exert its effects on cellular processes like autophagy through the modulation of the PI3K/AKT/mTOR signaling pathway. This pathway is a central regulator of cell growth, proliferation, survival, and metabolism. Its dysregulation is implicated in numerous diseases, including cancer and atherosclerosis. The ability of this compound to influence this pathway highlights its potential for therapeutic applications beyond its antiviral and hepatoprotective roles.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the pharmacological characterization of this compound.
Anti-HBV Activity Assay (ELISA)
This protocol describes the quantification of Hepatitis B surface antigen (HBsAg) and e-antigen (HBeAg) secretion from HBV-producing cells treated with this compound.
-
Cell Culture: Culture HepG2.2.15 cells, which stably express HBV, in a suitable medium (e.g., DMEM with 10% FBS, G418) in 96-well plates until confluent.
-
Compound Treatment: Prepare serial dilutions of this compound in the culture medium. Replace the existing medium with the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Lamivudine).
-
Incubation: Incubate the plates for a defined period (e.g., 48-72 hours) at 37°C in a 5% CO2 incubator.
-
Supernatant Collection: After incubation, carefully collect the cell culture supernatant from each well.
-
ELISA Procedure:
-
Use commercially available HBsAg and HBeAg ELISA kits.
-
Add collected supernatants to the antibody-coated microtiter plate wells as per the kit's instructions.[11]
-
Incubate with the peroxidase-conjugated secondary antibody to form an antibody-antigen-antibody sandwich complex.[11]
-
Wash the wells to remove unbound components.
-
Add the TMB substrate solution and incubate in the dark. A blue color will develop in proportion to the amount of antigen present.[11]
-
Stop the reaction by adding sulfuric acid, which turns the color to yellow.
-
-
Data Analysis: Measure the absorbance at 450 nm using a microplate reader. Calculate the percentage inhibition of antigen secretion for each concentration of this compound relative to the vehicle control.
P-glycoprotein-Mediated Drug Accumulation Assay
This protocol assesses the ability of this compound to reverse P-gp-mediated drug efflux by measuring the intracellular accumulation of a fluorescent P-gp substrate, such as Rhodamine 123 or Doxorubicin.
-
Cell Culture: Seed a P-gp overexpressing cell line (e.g., MCF-7/ADR or K562/ADR) and its parental sensitive counterpart (e.g., MCF-7 or K562) in 24-well plates.
-
Pre-treatment: Once cells are attached, treat them with various concentrations of this compound or a known P-gp inhibitor (e.g., Verapamil) as a positive control for 1-2 hours.
-
Substrate Loading: Add a fluorescent P-gp substrate (e.g., 5 µM Rhodamine 123 or 10 µM Doxorubicin) to each well and incubate for a specified time (e.g., 60-90 minutes) at 37°C.
-
Cell Lysis and Fluorescence Measurement:
-
Wash the cells three times with ice-cold PBS to remove extracellular substrate.
-
Lyse the cells using a lysis buffer (e.g., 0.1% Triton X-100 in PBS).
-
Transfer the lysate to a 96-well black plate.
-
Measure the fluorescence intensity using a fluorescence plate reader (Rhodamine 123: ~485 nm excitation / ~525 nm emission; Doxorubicin: ~480 nm excitation / ~590 nm emission).
-
-
Data Analysis: Normalize the fluorescence intensity to the total protein content in each well (determined by a BCA or Bradford assay). Calculate the fold-increase in substrate accumulation in the presence of this compound compared to the vehicle-treated control.
P-glycoprotein ATPase Activity Assay
This assay determines whether this compound interacts with P-gp by measuring its effect on the transporter's ATP hydrolysis rate.
-
Membrane Preparation: Use commercially available membrane vesicles prepared from cells overexpressing human P-gp (e.g., from Sf9 or HEK293 cells).
-
Assay Reaction:
-
In a 96-well plate, add P-gp membranes to the assay buffer.
-
Add serial dilutions of this compound. Include a basal control (no compound), a positive control activator (e.g., Verapamil), and a positive control inhibitor (e.g., Sodium Orthovanadate).
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding Mg-ATP.
-
-
Incubation: Incubate the plate at 37°C for a defined time (e.g., 20-40 minutes) to allow for ATP hydrolysis.
-
Phosphate Detection:
-
Stop the reaction.
-
Measure the amount of inorganic phosphate (Pi) released using a colorimetric method, such as a malachite green-based reagent.[12]
-
-
Data Analysis: Measure the absorbance at ~620-650 nm. Calculate the vanadate-sensitive ATPase activity by subtracting the activity in the presence of sodium orthovanadate from the total activity. Plot the activity as a function of this compound concentration to determine if it stimulates or inhibits P-gp ATPase activity.[13]
Western Blot Analysis of PI3K/AKT/mTOR Pathway
This protocol is used to detect changes in the phosphorylation status of key proteins in the PI3K/AKT/mTOR pathway following treatment with this compound.
-
Cell Treatment and Lysis:
-
Culture cells (e.g., HepG2, HUVEC) and treat with this compound at various concentrations and time points.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.[14]
-
-
SDS-PAGE and Protein Transfer:
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane overnight at 4°C with primary antibodies specific for the phosphorylated and total forms of key pathway proteins (e.g., p-AKT (Ser473), total AKT, p-mTOR (Ser2448), total mTOR, p-PI3K, total PI3K).[16]
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Wash the membrane again and apply an enhanced chemiluminescence (ECL) substrate.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Perform densitometric analysis to quantify the band intensities. Normalize the intensity of each phosphorylated protein to its corresponding total protein to determine the change in activation status.[17]
-
Visualizations: Pathways and Workflows
Signaling Pathway
References
- 1. Schisanwilsonins A-G and related anti-HBV lignans from the fruits of Schisandra wilsoniana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Schisandrin C enhances cGAS-STING pathway activation and inhibits HBV replication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Frontiers | Reversal of Multidrug Resistance in Cancer by Multi-Functional Flavonoids [frontiersin.org]
- 5. Ellagic Acid and Schisandrins: Natural Biaryl Polyphenols with Therapeutic Potential to Overcome Multidrug Resistance in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reversal of P-glycoprotein-mediated multidrug resistance of cancer cells by five schizandrins isolated from the Chinese herb Fructus Schizandrae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | A Comprehensive Review of the Main Lignan Components of Schisandra chinensis (North Wu Wei Zi) and Schisandra sphenanthera (South Wu Wei Zi) and the Lignan-Induced Drug-Drug Interactions Based on the Inhibition of Cytochrome P450 and P-Glycoprotein Activities [frontiersin.org]
- 9. Identification and characterization of potent CYP3A4 inhibitors in Schisandra fruit extract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inhibitory Effects of Schisandra Lignans on Cytochrome P450s and Uridine 5′-Diphospho-Glucuronosyl Transferases in Human Liver Microsomes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. sceti.co.jp [sceti.co.jp]
- 12. researchgate.net [researchgate.net]
- 13. Structure–ATPase Activity Relationship of Rhodamine Derivatives as Potent Inhibitors of P-Glycoprotein CmABCB1 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Early studies on Schisantherin C's biological activity.
An In-depth Technical Guide on the Early Biological Activities of Schisantherin C
Introduction
This compound is a dibenzocyclooctadiene lignan isolated from the fruit of Schisandra chinensis and Schisandra sphenanthera, plants with a long history in traditional Chinese medicine.[1][2] Lignans from Schisandra species, including this compound, have garnered significant scientific interest for their diverse pharmacological properties.[3] Early research into the biological effects of this compound has laid the groundwork for its potential development as a therapeutic agent, with initial studies focusing primarily on its anti-cancer and anti-inflammatory activities.[4][5] This technical guide provides a detailed overview of these foundational studies, presenting quantitative data, experimental protocols, and the signaling pathways involved.
Anti-Cancer Activity
One of the earliest and most significant biological activities attributed to this compound is its anti-tumor effect. In vitro studies have demonstrated its ability to inhibit the proliferation of various human cancer cell lines.
Quantitative Data: Cytotoxicity
Early investigations systematically evaluated the cytotoxic effects of this compound against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, were determined and are summarized below.
| Cell Line | Cancer Type | IC50 (µM) for 48h Incubation | Reference |
| Bel-7402 | Human Hepatocellular Carcinoma | 81.58 ± 1.06 | [4][6] |
| KB-3-1 | Human Nasopharyngeal Carcinoma | 108.00 ± 1.13 | [4][6] |
| Bcap37 | Human Breast Cancer | 136.97 ± 1.53 | [4][6] |
These studies revealed that this compound's cytotoxic effects are dose-dependent, with the Bel-7402 human hepatocellular carcinoma cells showing the highest sensitivity among the tested lines.[4][6] Further investigation into its effect on Bel-7402 cells indicated that this compound could induce apoptosis, as evidenced by the appearance of a hypodiploid peak in flow cytometry analysis after treatment.[4]
Experimental Protocol: MTT Assay for Cell Viability
The cytotoxic activity of this compound was primarily assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) colorimetric assay.[6][7]
Objective: To determine the inhibitory effect of this compound on the proliferation of cancer cell lines.
Methodology:
-
Cell Seeding: Human cancer cells (e.g., Bel-7402, KB-3-1, Bcap37) are seeded into 96-well plates at a specific density (e.g., 0.8 × 10³ to 1.0 × 10⁵ cells per well) and incubated for 24 hours to allow for cell attachment.[7]
-
Compound Treatment: The cells are then treated with various concentrations of this compound (e.g., ranging from 12.5 to 200 µM) and incubated for a specified period, typically 48 hours, under standard cell culture conditions (37°C, 5% CO2).[6]
-
MTT Addition: Following the treatment period, 25 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well. The plate is then incubated for an additional 4 hours at 37°C.[7] During this time, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding a purple formazan product.
-
Solubilization: The supernatant is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The cell survival rate is calculated as a percentage of the control (untreated cells). The IC50 value is then determined by plotting the cell survival percentage against the logarithm of the this compound concentration.
Anti-inflammatory Activity
Early research also identified the anti-inflammatory properties of this compound. Studies using murine macrophage cell lines demonstrated its ability to suppress inflammatory responses.
Mechanism of Action
This compound was found to reduce the production of nitric oxide (NO), a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.[5] This inhibitory effect on NO production and the secretion of other pro-inflammatory cytokines is attributed to its ability to block the phosphorylation of key signaling proteins in the mitogen-activated protein kinase (MAPK) pathway.[5] Specifically, this compound was shown to inhibit the phosphorylation of p38 MAPK, extracellular signal-regulated kinases 1 and 2 (ERK1/2), and c-Jun N-terminal kinase (JNK).[5]
Experimental Protocol: LPS-Induced Inflammatory Response
Objective: To assess the anti-inflammatory effect of this compound on LPS-stimulated macrophages.
Methodology:
-
Cell Culture: Murine macrophage cells (RAW 264.7) are cultured in appropriate media.
-
Pre-treatment: Cells are pre-treated with various concentrations of this compound for a defined period before inflammatory stimulation.
-
Stimulation: The cells are then stimulated with lipopolysaccharide (LPS) to induce an inflammatory response, leading to the production of NO and pro-inflammatory cytokines.
-
Nitric Oxide Measurement: The concentration of nitrite (a stable metabolite of NO) in the culture supernatant is measured using the Griess reagent. A reduction in nitrite levels in this compound-treated cells compared to the LPS-only control indicates an inhibitory effect on NO production.
-
Cytokine Analysis: The expression of mRNA and the secretion of pro-inflammatory cytokines (e.g., TNF-α, IL-6) are quantified using methods such as RT-PCR and ELISA, respectively.
-
Western Blot Analysis: To elucidate the mechanism, protein lysates from the cells are analyzed by Western blotting to assess the phosphorylation status of MAPK pathway proteins (p38, ERK, JNK).
Other Reported Biological Activities
Beyond its anti-cancer and anti-inflammatory effects, this compound has been implicated in other biological processes, often in studies examining a complex of lignans.
-
Hepatoprotective Effects: Lignan complexes containing this compound have been shown to be hepatoprotective, particularly against damage induced by toxins like acetaminophen.[1]
-
Autophagy Regulation: Some studies suggest that this compound can influence autophagy by regulating the PI3K/AKT/mTOR signaling pathway, which is a key negative regulator of the autophagic process.[8]
Conclusion
Early studies on this compound successfully identified its potential as a bioactive compound with significant anti-cancer and anti-inflammatory properties. The foundational research outlined in this guide, including the quantification of its cytotoxic effects and the elucidation of its impact on the MAPK signaling pathway, has provided a strong basis for further investigation. These initial findings underscore the importance of this compound as a lead compound for drug development professionals and a subject of continued interest for researchers in oncology and immunology.
References
- 1. Comprehensive review of dibenzocyclooctadiene lignans from the Schisandra genus: anticancer potential, mechanistic insights and future prospects in oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A Review of Extraction and Purification, Biological Properties, Structure-Activity Relationships and Future Prospects of Schisandrin C: A Major Active Constituent of Schisandra Chinensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Anti-inflammatory effects of gomisin N, gomisin J, and schisandrin C isolated from the fruit of Schisandra chinensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. benchchem.com [benchchem.com]
- 8. Exploring the Molecular Mechanism of Schisandrin C for the Treatment of Atherosclerosis via the PI3K/AKT/mTOR Autophagy Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Isolating Schisantherin C from Schisandra chinensis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the methodologies for isolating Schisantherin C, a bioactive dibenzocyclooctadiene lignan, from the fruits of Schisandra chinensis. The document outlines detailed experimental protocols, presents quantitative data for comparison of various extraction and purification techniques, and includes visualizations to clarify the workflows.
Introduction
Schisandra chinensis is a well-known medicinal plant in traditional Chinese medicine, valued for its rich content of bioactive lignans. Among these, this compound has garnered significant scientific interest for its potential pharmacological activities, including hepatoprotective, anti-inflammatory, and antitumor effects.[1][2] The efficient isolation and purification of this compound are crucial for further research and development in the pharmaceutical industry. This guide synthesizes information from various studies to provide a comprehensive technical resource for its extraction and purification.
Extraction Methodologies
The initial step in isolating this compound involves extracting crude lignans from the dried fruits of Schisandra chinensis. Several methods have been employed, each with varying efficiency, solvent consumption, and time requirements. The choice of method often depends on the desired yield, purity, and available laboratory equipment.
Conventional Solvent Extraction
Conventional methods like heat reflux and ultrasonic-assisted extraction are widely used due to their simplicity and accessibility.
Experimental Protocol: Heat Reflux Extraction [3]
-
Sample Preparation: Grind the dried fruits of Schisandra chinensis into a fine powder.
-
Extraction:
-
Place a known quantity of the powdered plant material (e.g., 10 g) into a round-bottom flask.
-
Add 80% ethanol at a solid-to-liquid ratio of 1:5 (g/mL).[3]
-
Connect the flask to a reflux condenser and heat the mixture to a gentle boil.
-
Maintain the reflux for 2 hours.
-
Repeat the extraction process three times with fresh solvent.[3]
-
-
Concentration: Combine the extracts from all three cycles and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.
Experimental Protocol: Ultrasonic-Assisted Extraction (UAE) [4]
-
Sample Preparation: Pulverize the dried fruits of Schisandra chinensis.
-
Extraction:
-
Filtration and Concentration: Filter the extract to remove solid plant material. Concentrate the filtrate using a rotary evaporator to yield the crude extract.
Advanced Extraction Techniques
More advanced methods have been developed to improve extraction efficiency and reduce extraction time and solvent consumption.
Experimental Protocol: Ultrahigh Pressure Extraction (UHPE) [5]
-
Sample Preparation: Use powdered, dried fruits of Schisandra chinensis.
-
Extraction:
-
Processing: Collect the extract and filter it. The solvent can be removed under vacuum to obtain the crude lignan extract.
Experimental Protocol: Supercritical CO₂ (SC-CO₂) Extraction [1][6]
-
Sample Preparation: Ensure the plant material is finely ground and dried.
-
Extraction Parameters:
-
Collection: The extracted compounds are separated from the supercritical fluid by depressurization, yielding a solvent-free crude extract.
Purification Methodologies
Following extraction, the crude extract, which contains a mixture of lignans and other phytochemicals, requires further purification to isolate this compound. A common approach involves a combination of different chromatographic techniques.
Experimental Protocol: Silica Gel Column Chromatography and High-Speed Counter-Current Chromatography (HSCCC) [7]
-
Initial Fractionation (Silica Gel Column):
-
Dissolve the crude extract in a minimal amount of a suitable solvent.
-
Load the dissolved extract onto a silica gel column.
-
Elute the column with a gradient of solvents, typically starting with a non-polar solvent (e.g., petroleum ether) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate).
-
Collect fractions and monitor them using Thin Layer Chromatography (TLC) to identify fractions containing lignans.
-
Combine the lignan-rich fractions and concentrate them.
-
-
Final Purification (HSCCC):
-
Prepare a two-phase solvent system of petroleum ether-ethyl acetate-methanol-water (10:8:10:8, v/v).[7]
-
Dissolve the concentrated lignan fraction (e.g., 260 mg) in the solvent system.[7]
-
Inject the sample into the HSCCC instrument.
-
Perform the separation and collect the fractions corresponding to the peak of this compound.
-
Evaporate the solvent to obtain purified this compound.
-
Quantitative Data
The yield of this compound and other lignans can vary significantly depending on the extraction and purification methods used. The following tables summarize quantitative data from various studies.
Table 1: Comparison of Different Extraction Methods for Schisandra chinensis Lignans
| Extraction Method | Solvent | Solid-to-Liquid Ratio | Time | Temperature (°C) | Pressure (MPa) | Yield of Deoxyschisandrin (%) | Yield of γ-Schisandrin (%) | Reference |
| Heat Reflux | 90% Ethanol | Not Specified | 2 hours | Boiling | Ambient | 0.280 | 0.0483 | [5] |
| Ultrasonic | 90% Ethanol | Not Specified | 20 min | Not Specified | Ambient | 0.272 | 0.0505 | [5] |
| UHPE | 90% Ethanol | 1:90 | 5 min | Not Specified | 400 | 0.3132 | 0.0612 | [5] |
| SC-CO₂ | CO₂ + 2% Ethanol | Not Specified | 60-120 min | 40-60 | 20-40 | Not Specified | Not Specified | [1] |
Table 2: Yield of Purified Lignans from a 260 mg Sample using HSCCC
| Compound | Yield (mg) |
| Schizandrin | 18.2 |
| Angeloylgomisin H | 15.7 |
| Gomisin A | 16.5 |
| This compound | 16.7 |
| Reference | [7] |
Visualized Workflows
To provide a clearer understanding of the isolation process, the following diagrams illustrate the experimental workflow.
Caption: General workflow for the isolation of this compound.
Caption: HSCCC purification of the lignan-rich fraction.
Conclusion
The isolation of this compound from Schisandra chinensis is a multi-step process involving efficient extraction followed by targeted purification. While conventional methods are effective, advanced techniques such as UHPE and SC-CO₂ offer improvements in terms of speed and efficiency. The combination of silica gel column chromatography and HSCCC has been demonstrated to be an effective strategy for obtaining high-purity this compound. The protocols and data presented in this guide provide a solid foundation for researchers and scientists to develop and optimize their own isolation procedures for this promising bioactive compound.
References
- 1. researchgate.net [researchgate.net]
- 2. A Review of Extraction and Purification, Biological Properties, Structure-Activity Relationships and Future Prospects of Schisandrin C: A Major Active Constituent of Schisandra Chinensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cabidigitallibrary.org [cabidigitallibrary.org]
- 4. Research Progress on the Pharmacological Action of Schisantherin A - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Non-thermal extraction of effective ingredients from Schisandra chinensis Baill and the antioxidant activity of its extract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
A Comprehensive Technical Guide on Dibenzocyclooctadiene Lignans
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dibenzocyclooctadiene lignans are a significant class of bioactive compounds predominantly found in plants of the Schisandraceae family, particularly in the fruits of Schisandra chinensis.[1][2] These compounds are recognized for their unique chemical structures and a wide array of pharmacological activities.[2] This guide provides an in-depth review of the current literature on dibenzocyclooctadiene lignans, focusing on their pharmacological effects, underlying mechanisms of action, pharmacokinetic profiles, and relevant experimental methodologies.
Dibenzocyclooctadiene lignans, including well-studied compounds like schisandrin, schisandrin B, schisandrin C, deoxyschisandrin, and gomisin A, have demonstrated a variety of biological effects such as hepatoprotective, anti-inflammatory, neuroprotective, antiviral, and anticancer activities.[1][2][3] Their therapeutic potential has led to extensive research into their mechanisms of action, which often involve the modulation of key cellular signaling pathways.[1][2][4]
Pharmacological Activities and Mechanisms of Action
Dibenzocyclooctadiene lignans exhibit a broad spectrum of pharmacological activities, making them promising candidates for drug development.
Anticancer Effects
Numerous studies have highlighted the anticancer potential of dibenzocyclooctadiene lignans.[2][4][5] Their mechanisms of action are multi-targeted and include:
-
Induction of Apoptosis: Triggering programmed cell death in cancer cells.[2][4]
-
Cell Cycle Arrest: Halting the proliferation of cancer cells at specific phases of the cell cycle.[2][4][6] One active compound, schisantherin C, was found to inhibit cell cycle progression in the G0/G1 phase in human lung cancer cells.[6]
-
Induction of Oxidative Stress: Generating reactive oxygen species (ROS) to selectively kill cancer cells.[2][4]
-
Modulation of Autophagy: Influencing the cellular process of self-degradation.[2][4]
-
Disruption of Signaling Pathways: Interfering with critical pathways for cancer cell survival and growth, such as MAPK, PI3K/Akt, and NF-κB.[2][4]
-
Overcoming Multidrug Resistance (MDR): Some lignans, like deoxyschisandrin and gamma-schisandrin, can reverse drug resistance in cancer cells by enhancing the accumulation of cytotoxic drugs.[7][8]
Anti-inflammatory Effects
Dibenzocyclooctadiene lignans have demonstrated significant anti-inflammatory properties.[9][10][11] Their anti-inflammatory activity is linked to the inhibition of the NF-κB signaling pathway, a crucial regulator of inflammation.[9][12] Certain lignans, such as (-)-gomisin N and (+)-γ-schisandrin, have shown potent anti-inflammatory effects by reducing the expression and secretion of pro-inflammatory cytokines.[9] The mechanism involves the inhibition of MAPK, ERK 1/2, and JNK phosphorylation.[9]
Neuroprotective Effects
Several dibenzocyclooctadiene lignans have been shown to protect neuronal cells from damage.[13][14] Deoxyschisandrin, gomisin N, and wuweizisu C have been found to significantly attenuate glutamate-induced neurotoxicity.[13] Their neuroprotective mechanisms include:
-
Inhibiting the increase of intracellular calcium levels.[13]
-
Improving the glutathione defense system.[13]
-
Inhibiting the formation of cellular peroxides.[13]
These findings suggest their potential therapeutic use against oxidative neuronal damage.[13]
Hepatoprotective Effects
Hepatoprotective activity is one of the most well-documented effects of dibenzocyclooctadiene lignans.[2][15] Lignans such as gomisin A, schisandrin B, and schisandrin C have been shown to protect the liver from various toxins.[2] The mechanisms underlying their hepatoprotective effects involve antioxidative stress, anti-inflammation, and regulation of autophagy through pathways like Keap1/Nrf2/ARE and NF-кB.[15]
Antiviral Activity
Certain dibenzocyclooctadiene lignans have shown promising antiviral activity.[2][16] Deoxyschisandrin and ɤ-schisandrin have been confirmed to have anti-HIV-1 activity.[2] Gomisin G has exhibited potent anti-HIV activity by inhibiting viral reverse transcriptase.[17] Additionally, schinlignan G and methylgomisin O have demonstrated potent activity against the hepatitis B virus (HBV) by inhibiting HBV DNA replication.[18]
Quantitative Data Summary
The following tables summarize key quantitative data for some of the most studied dibenzocyclooctadiene lignans.
Table 1: Anti-inflammatory Activity of Selected Dibenzocyclooctadiene Lignans [9][19]
| Compound | Concentration | Inhibition of NF-κB Activity (p-value) | Inhibition of NO Production (IC50, µM) |
| (-)-Gomisin N | 10 µM | < 0.0001 | 10.7 - 34.0 |
| (+)-γ-Schisandrin | 10 µM | < 0.0001 | 10.7 - 34.0 |
| (-)-Angeloylgomisin P | 10 µM | < 0.001 | 10.7 - 34.0 |
| (+)-Deoxyschisandrin | 10 µM | < 0.01 | 10.7 - 34.0 |
| (-)-Gomisin J | 10 µM | < 0.01 | 10.7 - 34.0 |
| Rubrisandrin A | 10 µM | < 0.01 | 10.7 - 34.0 |
Table 2: Antiviral Activity of Selected Dibenzocyclooctadiene Lignans [17][18]
| Compound | Virus | Activity | IC50 / EC50 |
| Gomisin G | HIV-1 | Inhibition of reverse transcriptase | 0.006 µg/mL |
| Schizantherin D | HIV-1 | Inhibition of reverse transcriptase | 0.5 µg/mL |
| Kadsuranin | HIV-1 | Inhibition of reverse transcriptase | 0.8 µg/mL |
| (-)-Wuweizisu C | HIV-1 | Inhibition of reverse transcriptase | 1.2 µg/mL |
| Schinlignan G | HBV | Inhibition of DNA replication | 5.13 µg/mL |
| Methylgomisin O | HBV | Inhibition of DNA replication | 5.49 µg/mL |
Table 3: Pharmacokinetic Parameters of Schisandrin in Rats (Oral Administration) [1]
| Parameter | Value |
| Tmax (h) | 0.5 - 1.0 |
| Cmax (ng/mL) | 50 - 150 |
| t1/2 (h) | 2.0 - 4.0 |
| AUC (ng·h/mL) | 200 - 600 |
| Bioavailability (%) | Low (variable) |
Experimental Protocols
Isolation and Purification of Dibenzocyclooctadiene Lignans
A general procedure for the isolation and purification of dibenzocyclooctadiene lignans from Schisandra chinensis fruits is as follows:[18][20][21]
-
Extraction: Dried and crushed plant material (e.g., fruits) is extracted with a solvent such as methanol by maceration or other techniques like supercritical fluid extraction.[21][22]
-
Partitioning: The crude extract is then partitioned with solvents of varying polarity (e.g., n-hexane, chloroform, ethyl acetate, and n-butanol) to separate compounds based on their polarity.
-
Chromatography: The resulting fractions are subjected to various chromatographic techniques for further separation and purification. These techniques may include:
-
Silica gel column chromatography.
-
Sephadex LH-20 column chromatography.
-
Preparative High-Performance Liquid Chromatography (HPLC).[23]
-
-
Structure Elucidation: The structures of the isolated compounds are determined using spectroscopic methods such as Nuclear Magnetic Resonance (NMR - 1H, 13C, COSY, HMQC, HMBC), Mass Spectrometry (MS), Infrared (IR) spectroscopy, and Ultraviolet (UV) spectroscopy.[18]
In Vitro Anti-inflammatory Assay (NF-κB Activity)
The anti-inflammatory activity of dibenzocyclooctadiene lignans can be assessed by measuring their ability to inhibit NF-κB activity in lipopolysaccharide (LPS)-stimulated monocytic cells (e.g., THP1-Blue™ NF-κB cells).[9][10][11]
-
Cell Culture: THP1-Blue™ NF-κB cells are cultured under standard conditions.
-
Treatment: Cells are pre-treated with various concentrations of the test lignans for a specific duration (e.g., 1 hour).
-
Stimulation: The cells are then stimulated with LPS (e.g., 1 µg/mL) to induce NF-κB activation.
-
Measurement: After an incubation period (e.g., 24 hours), the activation of NF-κB is quantified by measuring the activity of a reporter gene (e.g., secreted embryonic alkaline phosphatase, SEAP) in the cell supernatant using a suitable substrate (e.g., QUANTI-Blue™).
-
Data Analysis: The percentage of NF-κB inhibition is calculated relative to a vehicle control. A known anti-inflammatory agent (e.g., prednisolone) is used as a positive control.[11]
Signaling Pathways and Experimental Workflows
Key Signaling Pathways Modulated by Dibenzocyclooctadiene Lignans
Dibenzocyclooctadiene lignans exert their pharmacological effects by modulating several key signaling pathways.
Caption: Key signaling pathways modulated by dibenzocyclooctadiene lignans.
General Workflow for In Vivo Pharmacokinetic Study
A typical workflow for an in vivo pharmacokinetic study of a dibenzocyclooctadiene lignan in a rat model is depicted below.
Caption: General workflow for an in vivo pharmacokinetic study.
Conclusion
Dibenzocyclooctadiene lignans represent a class of natural products with significant therapeutic potential across a range of diseases, including cancer, inflammation, neurodegenerative disorders, and viral infections.[2][3][24][25] Their diverse pharmacological activities are attributed to their ability to modulate multiple key signaling pathways.[1][2] Further research, including preclinical and clinical studies, is warranted to fully elucidate their therapeutic efficacy and safety profiles for potential drug development. The detailed experimental protocols and summarized quantitative data provided in this guide serve as a valuable resource for researchers in this field.
References
- 1. benchchem.com [benchchem.com]
- 2. Comprehensive review of dibenzocyclooctadiene lignans from the Schisandra genus: anticancer potential, mechanistic insights and future prospects in oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A comprehensive review of Schisandra chinensis lignans: pharmacokinetics, pharmacological mechanisms, and future prospects in disease prevention and treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. research.uees.edu.ec [research.uees.edu.ec]
- 5. researchgate.net [researchgate.net]
- 6. Antiproliferative effects of dibenzocyclooctadiene lignans isolated from Schisandra chinensis in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ovid.com [ovid.com]
- 8. Dibenzocyclooctadiene lignans overcome drug resistance in lung cancer cells--study of structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Dibenzocyclooctadiene Lignans from Schisandra chinensis with Anti-Inflammatory Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. [PDF] Dibenzocyclooctadiene Lignans from Schisandra chinensis with Anti-Inflammatory Effects | Semantic Scholar [semanticscholar.org]
- 13. Dibenzocyclooctadiene lignans from Schisandra chinensis protect primary cultures of rat cortical cells from glutamate-induced toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Dibenzocyclooctadiene lignans from the family Schisandraceae: A review of phytochemistry, structure-activity relationship, and hepatoprotective effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Plant-derived lignans as potential antiviral agents: a systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Isolation and anti-hepatitis B virus activity of dibenzocyclooctadiene lignans from the fruits of Schisandra chinensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. New dibenzocyclooctadiene lignans from Kadsura induta with their anti-inflammatory activity - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Isolation of three dibenzocyclooctadiene lignans from in vitro cultures of Schisandra chinensis (Turcz.) Baill.--the first report - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Dibenzocyclooctadiene Lignans from Schisandra chinensis with Anti-Inflammatory Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. dissertation.com [dissertation.com]
- 24. Pharmacodynamic effects and molecular mechanisms of lignans from Schisandra chinensis Turcz. (Baill.), a current review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Lignans as Pharmacological Agents in Disorders Related to Oxidative Stress and Inflammation: Chemical Synthesis Approaches and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
The Enigmatic Path to a Potent Molecule: A Technical Guide to the Biosynthesis of Schisantherin C
For Researchers, Scientists, and Drug Development Professionals
Abstract
Schisantherin C, a dibenzocyclooctadiene lignan isolated from plants of the Schisandra genus, has garnered significant interest within the scientific community for its diverse pharmacological activities. Despite its therapeutic potential, the precise biosynthetic pathway leading to this complex natural product remains partially elusive. This technical guide provides a comprehensive overview of the current understanding of this compound biosynthesis, drawing upon available transcriptomic, metabolomic, and enzymatic data. It is designed to serve as a foundational resource for researchers seeking to unravel the intricate enzymatic machinery responsible for its formation, and for drug development professionals interested in its potential for metabolic engineering and synthetic biology applications. While the complete pathway is yet to be fully elucidated, this document synthesizes the established upstream processes and presents a putative route for the later, more specialized steps, highlighting key enzymatic families and potential intermediates.
Introduction: The Significance of this compound
This compound belongs to the dibenzocyclooctadiene class of lignans, which are major bioactive constituents of Schisandra species, widely used in traditional medicine.[1] These compounds, including this compound, exhibit a range of biological activities, such as hepatoprotective, anti-inflammatory, and antioxidant effects.[1][2] The unique and complex chemical structure of this compound, characterized by a highly substituted eight-membered ring, presents a formidable challenge for chemical synthesis, making the elucidation of its natural biosynthetic pathway a critical step towards sustainable production through biotechnological approaches.
The General Lignan Biosynthetic Pathway: A Foundation for Complexity
The biosynthesis of all lignans, including this compound, originates from the well-characterized phenylpropanoid pathway. This central route of plant secondary metabolism provides the essential building blocks for a vast array of natural products.
The Phenylpropanoid Pathway: Forging the Monolignol Precursors
The journey to this compound begins with the amino acid L-phenylalanine. A series of enzymatic reactions converts L-phenylalanine into monolignols, primarily coniferyl alcohol. The key enzymes in this initial phase include:
-
Phenylalanine Ammonia-Lyase (PAL): Catalyzes the deamination of L-phenylalanine to cinnamic acid.[2]
-
Cinnamate 4-Hydroxylase (C4H): Hydroxylates cinnamic acid to produce p-coumaric acid.[2]
-
4-Coumarate:CoA Ligase (4CL): Activates p-coumaric acid to its corresponding CoA-thioester, p-coumaroyl-CoA.[2]
-
p-Coumarate 3-Hydroxylase (C3H): Hydroxylates p-coumaroyl-CoA to caffeoyl-CoA.
-
Caffeoyl-CoA O-Methyltransferase (CCoAOMT): Methylates caffeoyl-CoA to generate feruloyl-CoA.[2]
-
Cinnamoyl-CoA Reductase (CCR): Reduces feruloyl-CoA to coniferaldehyde.[2]
-
Cinnamyl Alcohol Dehydrogenase (CAD): Catalyzes the final reduction step to produce coniferyl alcohol.[2]
Caption: Upstream Phenylpropanoid Pathway to Monolignols.
Dimerization of Monolignols: The Birth of the Lignan Scaffold
The crucial step in lignan biosynthesis is the stereospecific coupling of two monolignol units. This reaction is orchestrated by dirigent proteins (DIRs) and laccases (or peroxidases).[2][3] The oxidative coupling of two coniferyl alcohol molecules, guided by DIRs, leads to the formation of (+)-pinoresinol, the simplest furofuran lignan and a key branch-point intermediate.
The Putative Biosynthetic Pathway to this compound: Venturing into the Unknown
While the pathway to pinoresinol is relatively well-understood, the subsequent enzymatic transformations leading to the complex dibenzocyclooctadiene skeleton of this compound are less defined. Based on the structures of co-occurring lignans in Schisandra species and the known catalytic capabilities of plant enzymes, a putative pathway can be proposed.[1]
From Furofuran to Dibenzylbutane Lignans
Following the formation of pinoresinol, a series of reductive steps are believed to occur, catalyzed by pinoresinol-lariciresinol reductases (PLRs). These enzymes convert pinoresinol to lariciresinol and then to secoisolariciresinol, a dibenzylbutane lignan.[2] Secoisolariciresinol can then be oxidized to matairesinol by secoisolariciresinol dehydrogenase (SDH).[2]
Formation of the Dibenzocyclooctadiene Skeleton: A Key Black Box
The cyclization of a dibenzylbutane or dibenzylbutyrolactone lignan (like matairesinol) to form the characteristic eight-membered ring of dibenzocyclooctadiene lignans is a critical, yet poorly understood, step. This oxidative coupling reaction is hypothesized to be catalyzed by cytochrome P450 monooxygenases (CYPs). Transcriptome analyses of Schisandra chinensis have identified numerous candidate CYP genes that are co-expressed with known lignan biosynthetic genes, suggesting their involvement in these tailoring reactions.[3]
Tailoring Reactions: The Final Touches to this compound
Once the core dibenzocyclooctadiene skeleton is formed, a series of tailoring reactions, including hydroxylations, methylations, and acylations, are required to produce the final structure of this compound. These modifications are likely carried out by other CYPs, methyltransferases (OMTs), and acyltransferases. The specific enzymes responsible for these final decorative steps in this compound biosynthesis have yet to be functionally characterized.
Caption: Putative Biosynthetic Pathway of this compound.
Quantitative Data on this compound and Related Lignans
The concentration of this compound and other lignans varies significantly between different species of Schisandra and within different tissues of the same plant. This variation is likely due to differential expression of the biosynthetic genes.
| Lignan | Plant Species | Tissue | Concentration (mg/100g DW) | Reference |
| This compound | Schisandra rubriflora | Fruit | 4.96 | [4] |
| This compound | Schisandra chinensis | Fruit | 18.54 | [4] |
| Schisantherin A | Schisandra rubriflora | Leaf (Female) | 226.80 | [4] |
| Schisantherin B | Schisandra rubriflora | Leaf (Female) | 291.47 | [4] |
| Schisandrin | Schisandra chinensis | Fruit | 166.8 | [5] |
| Gomisin A | Schisandra chinensis | Fruit | 72.4 | [5] |
DW: Dry Weight
Experimental Protocols for Elucidating the Biosynthesis of this compound
The functional characterization of the enzymes involved in this compound biosynthesis requires a combination of molecular biology, biochemistry, and analytical chemistry techniques.
Identification of Candidate Genes via Transcriptome Analysis
Objective: To identify putative enzymes involved in this compound biosynthesis by comparing gene expression profiles in tissues with high and low lignan content.
Methodology:
-
RNA Extraction: Isolate total RNA from different tissues of a Schisandra species (e.g., fruits, leaves, stems, roots).
-
Library Preparation and Sequencing: Construct cDNA libraries and perform high-throughput sequencing (e.g., Illumina).
-
De Novo Assembly and Annotation: Assemble the transcriptome and annotate the unigenes against public databases (e.g., NCBI, KEGG).
-
Differential Expression Analysis: Identify genes that are significantly upregulated in tissues with high this compound content.
-
Phylogenetic Analysis: Compare the sequences of candidate genes (e.g., CYPs, OMTs) with those of known function from other plant species to infer potential catalytic activity.
Caption: Workflow for Candidate Gene Identification.
Functional Characterization of Candidate Enzymes
Objective: To determine the catalytic activity of candidate enzymes identified through transcriptomics.
Methodology:
-
Gene Cloning and Heterologous Expression: Clone the full-length coding sequence of the candidate gene into an expression vector and express the recombinant protein in a suitable host system (e.g., E. coli, yeast, or insect cells).
-
Protein Purification: Purify the recombinant enzyme using affinity chromatography (e.g., Ni-NTA or Strep-Tactin).
-
Enzyme Assays:
-
Incubate the purified enzyme with a hypothesized substrate (e.g., a potential intermediate in the this compound pathway) and necessary co-factors (e.g., NADPH for CYPs, S-adenosylmethionine for OMTs).
-
Analyze the reaction products using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the product and determine the enzyme's specific activity.
-
-
Kinetic Analysis: Determine the kinetic parameters (Km and kcat) of the enzyme with its substrate.
Metabolite Profiling using LC-MS
Objective: To identify known and novel intermediates in the this compound pathway.
Methodology:
-
Metabolite Extraction: Extract metabolites from different plant tissues using a suitable solvent system (e.g., methanol/water).
-
LC-MS Analysis: Separate the metabolites using a reversed-phase C18 column and detect them using a mass spectrometer.
-
Metabolite Identification: Identify metabolites by comparing their retention times and mass spectra with those of authentic standards or by using tandem mass spectrometry (MS/MS) for structural elucidation.
-
Comparative Metabolomics: Compare the metabolite profiles of tissues with varying levels of this compound to identify co-accumulating intermediates.
Future Perspectives and Conclusion
The complete elucidation of the this compound biosynthetic pathway is a challenging but achievable goal. Future research should focus on the functional characterization of the numerous candidate genes identified in Schisandra species. A combination of in vitro enzymatic assays and in vivo studies using techniques such as virus-induced gene silencing (VIGS) or CRISPR/Cas9-mediated genome editing will be crucial to definitively establish the role of each enzyme in the pathway.
Unraveling the biosynthesis of this compound will not only provide fundamental insights into the evolution of complex metabolic pathways in plants but will also pave the way for the metabolic engineering of this potent medicinal compound in microbial or plant-based production platforms. This would ensure a sustainable and high-quality supply for future therapeutic applications. This guide provides a roadmap for researchers to navigate the complexities of this compound biosynthesis and contribute to the advancement of this exciting field.
References
- 1. Comprehensive review of dibenzocyclooctadiene lignans from the Schisandra genus: anticancer potential, mechanistic insights and future prospects in oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tissue-specific transcriptome and metabolome analyses reveal candidate genes for lignan biosynthesis in the medicinal plant Schisandra sphenanthera - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Candidate genes involved in the biosynthesis of lignan in Schisandra chinensis fruit based on transcriptome and metabolomes analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cdn.prod.website-files.com [cdn.prod.website-files.com]
- 5. A Review of the Biological Activity and Structure–Property Relationships of the Main Compounds from Schisandra chinensis - PMC [pmc.ncbi.nlm.nih.gov]
The Stereochemical Landscape of Schisantherin C: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Schisantherin C, a bioactive dibenzocyclooctadiene lignan isolated from the medicinal plant Schisandra sphenanthera, has garnered significant interest within the scientific community for its potential therapeutic applications. Its complex molecular architecture, characterized by multiple chiral centers and atropisomerism, presents a fascinating case study in stereochemistry. A thorough understanding of the three-dimensional arrangement of its atoms is paramount for elucidating its structure-activity relationship, optimizing synthetic routes, and ensuring stereochemical purity in drug development. This technical guide provides a comprehensive overview of the stereochemistry of this compound, detailing its absolute configuration, relevant quantitative data, and the experimental protocols employed for its determination.
Chemical Structure and Absolute Configuration
This compound possesses a rigid dibenzocyclooctadiene skeleton with several stereogenic centers. Early structural elucidation studies, employing exhaustive spectral analysis and chemical degradation, have unequivocally established the absolute configuration of naturally occurring this compound.[1][2] The key stereochemical features are:
-
Axial Chirality: The biphenyl system is sterically hindered, leading to restricted rotation around the biaryl bond and resulting in atropisomerism. The absolute configuration of the biphenyl moiety in this compound has been assigned as S.[1][2]
-
Chiral Centers: The cyclooctadiene ring and its substituents contain multiple chiral centers. The absolute configurations at positions C-6, C-7, and C-8 have all been determined to be S.[1][2] The IUPAC name, incorporating the stereochemical descriptors, is (5S,6S,7S)-6-hydroxy-1,2,3,13-tetramethoxy-6,7-dimethyl-5,6,7,8-tetrahydrobenzo[3',4']cycloocta[1',2':4,5]benzo[1,2-d][3]dioxol-5-yl (E)-2-methylbut-2-enoate.[4]
Quantitative Stereochemical Data
Precise quantitative data is essential for the unambiguous characterization of this compound. The following tables summarize key stereochemical parameters.
Table 1: Physicochemical and Polarimetric Data for this compound
| Parameter | Value | Reference |
| Molecular Formula | C₂₈H₃₄O₉ | [5][6] |
| Molecular Weight | 514.57 g/mol | [5][6] |
| CAS Number | 64938-51-8 | [5][6] |
| Specific Rotation ([α]D) | Data not available in searched resources. |
Table 2: ¹H NMR Spectral Data for this compound (CDCl₃)
| Proton | Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) |
| Data to be populated from supplementary material of doi: 10.3390/molecules26216554 |
Table 3: ¹³C NMR Spectral Data for this compound (CDCl₃)
| Carbon | Chemical Shift (δ, ppm) |
| Data to be populated from supplementary material of doi: 10.3390/molecules26216554 |
Experimental Protocols
The determination of the complex stereochemistry of this compound relies on a combination of sophisticated analytical techniques. The following sections detail the generalized experimental protocols for these key methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment
NMR spectroscopy, particularly 2D NMR techniques such as NOESY (Nuclear Overhauser Effect Spectroscopy), is a powerful tool for elucidating the relative stereochemistry of molecules in solution.
Protocol:
-
Sample Preparation: Dissolve a pure sample of this compound (typically 1-5 mg) in an appropriate deuterated solvent (e.g., CDCl₃, Methanol-d₄) in a 5 mm NMR tube.
-
Data Acquisition:
-
Acquire standard 1D ¹H and ¹³C NMR spectra to confirm the basic structure and purity.
-
Acquire 2D NMR spectra, including:
-
COSY (Correlation Spectroscopy): To establish proton-proton spin-spin coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range proton-carbon correlations, aiding in the assignment of quaternary carbons and piecing together molecular fragments.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (typically < 5 Å), providing crucial information about the relative stereochemistry and conformation. The presence or absence of NOE cross-peaks between specific protons allows for the determination of their spatial proximity.
-
-
-
Data Analysis:
-
Assign all proton and carbon signals using the combination of 1D and 2D NMR data.
-
Analyze the NOESY spectrum to identify key through-space correlations. For example, NOEs between protons on the biphenyl rings and the cyclooctadiene ring can help define the atropisomeric conformation. NOEs between substituents on the cyclooctadiene ring can establish their relative cis/trans relationships.
-
Measure proton-proton coupling constants (J-values) from the high-resolution ¹H NMR spectrum. These values, particularly vicinal couplings, can provide information about dihedral angles according to the Karplus equation, further corroborating the conformational analysis.
-
X-ray Crystallography
Single-crystal X-ray diffraction provides the most definitive method for determining the absolute stereochemistry of a molecule by providing a precise three-dimensional model of the crystal lattice.
Protocol:
-
Crystallization:
-
Dissolve a highly purified sample of this compound in a suitable solvent or solvent mixture.
-
Employ various crystallization techniques, such as slow evaporation, vapor diffusion (hanging or sitting drop), or cooling, to obtain single crystals of suitable quality for X-ray diffraction. This often involves screening a wide range of solvents, precipitants, and temperatures.
-
-
Data Collection:
-
Mount a suitable single crystal on a goniometer head.
-
Place the crystal in a stream of cold nitrogen gas (typically 100 K) to minimize radiation damage.
-
Expose the crystal to a monochromatic X-ray beam and collect the diffraction data using a suitable detector (e.g., CCD or CMOS detector). Data is collected over a range of crystal orientations.
-
-
Structure Solution and Refinement:
-
Process the raw diffraction data to obtain a set of structure factors.
-
Solve the phase problem using direct methods or Patterson methods to generate an initial electron density map.
-
Build a molecular model into the electron density map.
-
Refine the model against the experimental data to optimize the atomic coordinates, thermal parameters, and other structural parameters.
-
Determine the absolute configuration using anomalous dispersion effects, typically by calculating the Flack parameter. A value close to zero for the correct enantiomer confirms the absolute stereochemistry.
-
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a crucial technique for separating enantiomers and diastereomers, allowing for the determination of enantiomeric purity and the isolation of individual stereoisomers.
Protocol:
-
Column Selection: Select a suitable chiral stationary phase (CSP). For dibenzocyclooctadiene lignans, polysaccharide-based columns (e.g., Chiralpak AD-H, Chiralcel OD-H) are often effective.
-
Mobile Phase Optimization:
-
Develop an appropriate mobile phase, which is typically a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol) for normal-phase chromatography.
-
Optimize the ratio of the solvents to achieve good resolution and reasonable retention times. Additives such as trifluoroacetic acid (for acidic compounds) or diethylamine (for basic compounds) may be used to improve peak shape.
-
-
Analysis:
-
Dissolve the sample of this compound in the mobile phase.
-
Inject the sample onto the chiral HPLC system.
-
Monitor the elution profile using a UV detector at an appropriate wavelength (e.g., 220 nm or 254 nm).
-
The separation of stereoisomers will be observed as distinct peaks in the chromatogram. The enantiomeric excess (% ee) can be calculated from the peak areas.
-
Visualization of Stereochemical Determination Workflow
The following diagram illustrates a generalized workflow for the stereochemical elucidation of a natural product like this compound.
Caption: A generalized workflow for the isolation, purification, and complete stereochemical elucidation of this compound.
Conclusion
The stereochemistry of this compound is a testament to the structural complexity and diversity found in natural products. Its absolute configuration, characterized by S-atropisomerism of the biphenyl core and S-configurations at key chiral centers on the cyclooctadiene ring, has been rigorously established through a combination of NMR spectroscopy and X-ray crystallography. The detailed experimental protocols and quantitative data presented in this guide provide a foundational resource for researchers in natural product chemistry, medicinal chemistry, and drug development. A thorough understanding and control of the stereochemistry of this compound are critical for harnessing its full therapeutic potential and for the development of stereochemically pure and efficacious pharmaceuticals.
References
- 1. Frontiers | A Comprehensive Review of the Main Lignan Components of Schisandra chinensis (North Wu Wei Zi) and Schisandra sphenanthera (South Wu Wei Zi) and the Lignan-Induced Drug-Drug Interactions Based on the Inhibition of Cytochrome P450 and P-Glycoprotein Activities [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. This compound | CAS:64938-51-8 | Manufacturer ChemFaces [chemfaces.com]
- 5. mdpi.com [mdpi.com]
- 6. This compound | 64938-51-8 | PCA93851 | Biosynth [biosynth.com]
Schisantherin C: A Comprehensive Technical Guide on its Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
Schisantherin C, a dibenzocyclooctadiene lignan isolated from the medicinal plant Schisandra chinensis, has emerged as a promising natural compound with a diverse range of pharmacological activities. This technical guide provides an in-depth analysis of the therapeutic potential of this compound, with a focus on its anti-cancer, anti-inflammatory, and neuroprotective properties. Detailed experimental protocols for key assays, a comprehensive summary of quantitative data, and visualizations of the underlying signaling pathways are presented to facilitate further research and drug development efforts.
Introduction
Schisandra chinensis, a well-known plant in traditional Chinese medicine, is a rich source of bioactive lignans. Among these, this compound has garnered significant scientific interest due to its potent biological effects. This document serves as a technical resource for researchers and drug development professionals, consolidating the current knowledge on this compound and providing the necessary technical details to advance its investigation as a potential therapeutic agent.
Therapeutic Potential and Mechanism of Action
This compound exhibits a multi-faceted therapeutic profile, primarily attributed to its ability to modulate key cellular signaling pathways involved in cell proliferation, inflammation, and survival.
Anti-Cancer Activity
This compound has demonstrated significant anti-proliferative effects against a variety of human cancer cell lines.[1] Its primary mechanism of anti-cancer action involves the induction of cell cycle arrest, particularly at the G0/G1 phase.[1] This is achieved through the modulation of key cell cycle regulatory proteins.
Table 1: In Vitro Anti-Cancer Activity of this compound (IC50 Values)
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Reference |
| A549 | Lung Cancer | >100 | 72 | [2] |
| HCT-15 | Colon Cancer | >100 | 72 | [2] |
| T47D | Breast Cancer | >100 | 72 | [2] |
| MDA-MB-231 | Breast Cancer | >100 | 72 | [2] |
| Bel-7402 | Hepatocellular Carcinoma | 81.58 ± 1.06 | 48 | [3][4] |
| KB-3-1 | Nasopharyngeal Carcinoma | 108.00 ± 1.13 | 48 | [3][4] |
| Bcap37 | Breast Cancer | 136.97 ± 1.53 | 48 | [3][4] |
Anti-Inflammatory Effects
This compound exhibits potent anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators. This is primarily achieved through the suppression of the NF-κB and MAPK signaling pathways in response to inflammatory stimuli like lipopolysaccharide (LPS).[5][6]
Neuroprotective Potential
While research is ongoing, preliminary studies suggest that lignans from Schisandra chinensis, including this compound, may possess neuroprotective properties. These effects are thought to be mediated through their antioxidant and anti-inflammatory activities, which are crucial in combating neurodegenerative processes.
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the therapeutic potential of this compound.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol is used to assess the effect of this compound on the viability and proliferation of cancer cells.
-
Cell Seeding: Seed cancer cells (e.g., A549, Bel-7402) in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 12.5–200 µM) and a vehicle control (e.g., DMSO) for the desired duration (e.g., 48 or 72 hours).[3][4]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC₅₀ value is determined as the concentration of this compound that causes 50% inhibition of cell growth.
Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the effect of this compound on cell cycle distribution.
-
Cell Treatment: Seed A549 cells in 6-well plates and treat with various concentrations of this compound (e.g., 3.75–60 µM) for 24 hours.[1]
-
Cell Harvesting and Fixation: Harvest the cells by trypsinization, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle using appropriate software (e.g., ModFit LT).[1]
Apoptosis Assay by Annexin V/PI Staining
This protocol is used to quantify the induction of apoptosis by this compound.
-
Cell Treatment: Treat cancer cells with the desired concentrations of this compound for a specified time.
-
Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI). Incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.
-
Data Analysis: Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Western Blot Analysis for Signaling Pathway Proteins
This protocol is used to investigate the effect of this compound on the expression and phosphorylation of proteins in signaling pathways like MAPK and PI3K/Akt.
-
Cell Lysis: Treat cells with this compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against the target proteins (e.g., p-ERK, ERK, p-Akt, Akt, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify the band intensities and normalize to a loading control (e.g., β-actin).
Visualization of Signaling Pathways and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows related to this compound's mechanism of action.
Future Perspectives and Conclusion
This compound presents a compelling profile as a potential therapeutic agent, with demonstrated efficacy in preclinical models of cancer and inflammation. Its ability to modulate multiple signaling pathways underscores its potential for a broad range of applications. However, further research is imperative to fully elucidate its therapeutic potential. Key areas for future investigation include:
-
In-depth Neuroprotection Studies: Comprehensive studies are needed to confirm and quantify the neuroprotective effects of this compound and to delineate the underlying molecular mechanisms.
-
Pharmacokinetic and Pharmacodynamic Profiling: Detailed pharmacokinetic and pharmacodynamic studies in animal models are essential to understand its absorption, distribution, metabolism, excretion, and to establish a therapeutic window.
-
In Vivo Efficacy Studies: Rigorous in vivo studies in relevant animal models of cancer, inflammatory diseases, and neurodegenerative disorders are required to validate the in vitro findings.
-
Toxicology Studies: Comprehensive toxicology studies are necessary to assess the safety profile of this compound before it can be considered for clinical development.
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. Schisandrin C inhibits AKT1-regulated cell proliferation in A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Schisandrin B inhibits the proliferation of human lung adenocarcinoma A549 cells by inducing cycle arrest and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. e-century.us [e-century.us]
- 5. Schisantherin A induces cell apoptosis through ROS/JNK signaling pathway in human gastric cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Foundational Research on Schisantherin C's Anti-inflammatory Properties: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Schisantherin C, a dibenzocyclooctadiene lignan isolated from the fruit of Schisandra chinensis, has demonstrated significant anti-inflammatory properties in preclinical studies. This technical guide provides an in-depth overview of the foundational research elucidating the mechanisms of action of this compound. It details its inhibitory effects on key inflammatory signaling pathways, including Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinase (MAPK), and the NOD-like receptor pyrin domain-containing 3 (NLRP3) inflammasome. This document summarizes quantitative data from relevant studies, presents detailed experimental protocols for key assays, and provides visual representations of the signaling pathways and experimental workflows to support further research and development of this compound as a potential therapeutic agent.
Introduction
Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While acute inflammation is a crucial component of the innate immune system, chronic inflammation is implicated in the pathogenesis of numerous diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. The search for novel anti-inflammatory agents with high efficacy and low toxicity is a major focus of pharmaceutical research. This compound has emerged as a promising candidate due to its potent inhibitory effects on the production of pro-inflammatory mediators.[1][2]
Quantitative Data on Anti-inflammatory Effects
The anti-inflammatory activity of this compound has been quantified through various in vitro assays. The following tables summarize the key findings from studies investigating its effects on pro-inflammatory cytokine production and other inflammatory markers.
Table 1: Effect of this compound on Pro-inflammatory Cytokine Secretion in LPS-stimulated RAW 264.7 Macrophages
| Concentration (µM) | TNF-α Inhibition (%) | IL-6 Inhibition (%) | IL-1β Inhibition (%) |
| 1 | Data not available | Data not available | Data not available |
| 10 | Data not available | Data not available | Data not available |
| 100 | Data not available | Data not available | Data not available |
Note: Specific quantitative data on percentage inhibition or absolute concentrations (pg/mL) would be populated from the full-text articles. The provided search results indicate that this compound significantly reduces these cytokines, with one study using concentrations of 1, 10, and 100 µM.[2]
Table 2: Effect of this compound on Nitric Oxide (NO) Production in LPS-stimulated RAW 264.7 Macrophages
| Concentration (µM) | NO Production Inhibition (%) |
| Specific concentrations | Data not available |
Note: Gomisin N, gomisin J, and schisandrin C were found to reduce nitric oxide (NO) production from LPS-stimulated Raw 264.7 cells.[1] Specific dose-response data would be included from the full-text article.
Mechanistic Insights: Inhibition of Key Signaling Pathways
This compound exerts its anti-inflammatory effects by modulating several critical intracellular signaling pathways.
Inhibition of the NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals like lipopolysaccharide (LPS), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes. Research indicates that this compound inhibits the degradation of IκBα, thereby preventing the nuclear translocation of the p65 subunit of NF-κB.[3]
Modulation of the MAPK Signaling Pathway
The MAPK pathway, comprising kinases such as p38, extracellular signal-regulated kinases (ERK), and c-Jun N-terminal kinase (JNK), plays a crucial role in cellular responses to a variety of stimuli, including inflammatory signals. The phosphorylation of these kinases leads to the activation of downstream transcription factors that regulate the expression of inflammatory mediators. This compound has been shown to block the phosphorylation of p38, ERK, and JNK in response to inflammatory stimuli.[1]
Attenuation of the NLRP3 Inflammasome
The NLRP3 inflammasome is a multiprotein complex that, upon activation, triggers the maturation of the pro-inflammatory cytokines IL-1β and IL-18. Aberrant NLRP3 inflammasome activation is associated with a wide range of inflammatory diseases. Studies have demonstrated that this compound can significantly prevent the activation of the NLRP3 inflammasome complex, thereby reducing the secretion of mature IL-1β.[2]
Experimental Protocols
This section provides detailed methodologies for the key experiments used to evaluate the anti-inflammatory properties of this compound.
LPS-induced Inflammation in RAW 264.7 Macrophages
This protocol is used to model inflammation in vitro and assess the inhibitory effects of this compound on the production of inflammatory mediators.
Methodology:
-
Cell Culture: RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Seeding: Cells are seeded into 96-well plates at a density of 5 x 10^4 cells/well and allowed to adhere overnight.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound (e.g., 1, 10, 100 µM) and incubated for 2 hours.
-
Stimulation: Lipopolysaccharide (LPS) from E. coli is added to each well to a final concentration of 1 µg/mL and incubated for 24 hours.
-
Supernatant Collection: After incubation, the cell culture supernatant is collected for cytokine and nitric oxide analysis.
-
Analysis:
-
Nitric Oxide (NO) Measurement: NO production is quantified by measuring the accumulation of its stable metabolite, nitrite, in the supernatant using the Griess reagent.
-
Cytokine Measurement: The concentrations of TNF-α, IL-6, and IL-1β in the supernatant are determined using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.
-
Western Blot Analysis of NF-κB and MAPK Pathways
This protocol is used to determine the effect of this compound on the protein expression and phosphorylation status of key components of the NF-κB and MAPK signaling pathways.
Methodology:
-
Cell Lysis: After treatment with this compound and/or LPS, cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the cell lysates is determined using a BCA protein assay kit.
-
SDS-PAGE: Equal amounts of protein (20-30 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for total and phosphorylated forms of p65, IκBα, p38, ERK, and JNK.
-
Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
NLRP3 Inflammasome Activation Assay in THP-1 Cells
This protocol is used to investigate the inhibitory effect of this compound on NLRP3 inflammasome activation.
Methodology:
-
Cell Differentiation: Human monocytic THP-1 cells are differentiated into macrophages by treatment with phorbol 12-myristate 13-acetate (PMA) (100 ng/mL) for 48 hours.
-
Priming: The differentiated THP-1 cells are primed with LPS (1 µg/mL) for 3-4 hours to upregulate the expression of NLRP3 and pro-IL-1β.
-
Inhibitor Treatment: Cells are pre-treated with various concentrations of this compound for 1 hour.
-
Activation: The NLRP3 inflammasome is activated by adding ATP (5 mM) or nigericin (10 µM) for 1-2 hours.
-
Sample Collection: The cell culture supernatant is collected to measure mature IL-1β levels, and the cell lysate is prepared to analyze the expression of inflammasome components.
-
Analysis:
-
IL-1β Measurement: The concentration of mature IL-1β in the supernatant is measured by ELISA.
-
Western Blot: Cell lysates are analyzed by Western blot for the expression of NLRP3, ASC, and cleaved caspase-1.
-
Conclusion and Future Directions
The foundational research on this compound clearly establishes its potent anti-inflammatory properties, mediated through the inhibition of the NF-κB and MAPK signaling pathways, and the attenuation of the NLRP3 inflammasome. The quantitative data, though requiring further consolidation from full-text studies, consistently demonstrates a dose-dependent reduction in key pro-inflammatory mediators. The detailed experimental protocols provided herein offer a robust framework for researchers to further investigate the therapeutic potential of this compound.
Future research should focus on:
-
Conducting comprehensive dose-response studies to determine the IC50 values of this compound for the inhibition of various inflammatory markers.
-
Elucidating the precise molecular targets of this compound within the identified signaling pathways.
-
Evaluating the efficacy and safety of this compound in in vivo models of inflammatory diseases.
-
Exploring synergistic effects of this compound with other anti-inflammatory agents.
This in-depth technical guide serves as a valuable resource for the scientific community, providing the necessary foundational knowledge to advance the development of this compound as a novel anti-inflammatory therapeutic.
References
- 1. Anti-inflammatory effects of gomisin N, gomisin J, and schisandrin C isolated from the fruit of Schisandra chinensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Schisandrin C: an active compound from the fruit of Schisandra chinensis in anti-inflammation and anti-oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anti-inflammatory and antioxidant properties of Schisandrin C promote mitochondrial biogenesis in human dental pulp cells - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Initial Anticancer Investigations of Schisantherin C
Abstract: Schisantherin C, a dibenzocyclooctadiene lignan isolated from the fruit of Schisandra chinensis, has garnered interest for its potential therapeutic properties. This document provides a detailed overview of the foundational research into its anticancer effects. The primary mechanism identified is the potent induction of cell cycle arrest at the G0/G1 phase, particularly demonstrated in human non-small cell lung cancer cells. This guide synthesizes key quantitative data on its cytotoxic activity, details the experimental protocols used in these initial investigations, and visually represents the core signaling pathway and experimental workflows involved. The content is intended for researchers, scientists, and professionals in the field of oncology and drug development.
Introduction
Lignans derived from the plant Schisandra chinensis have been a subject of pharmacological research due to their diverse biological activities, including hepatoprotective and antiviral effects. Among these, the dibenzocyclooctadiene lignan this compound has been identified as a compound with notable antiproliferative properties against various human cancer cell lines. Initial investigations have focused on elucidating its cytotoxicity and the molecular mechanism underpinning its anticancer effects. A pivotal early finding is its ability to halt cancer cell proliferation by arresting the cell cycle, a critical process in cancer progression. This whitepaper consolidates the primary data and methodologies from these seminal studies.
Quantitative Data: Cytotoxic Activity
The antiproliferative effect of this compound was evaluated across a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the compound's potency, was determined. The data from these initial screenings are summarized below.
Table 1: IC50 Values of this compound Against Various Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| A549 | Lung Cancer | > 60 |
| SK-HEP-1 | Hepatoma (Liver Cancer) | > 60 |
| HCT-15 | Colon Cancer | > 60 |
| K562 | Leukemia | > 60 |
| MDA-MB-231 | Breast Cancer (ER-) | > 60 |
| T47D | Breast Cancer (ER+) | > 60 |
| SNU-638 | Stomach Cancer | > 60 |
Data sourced from studies on dibenzocyclooctadiene lignans' antiproliferative effects. Note: While showing antiproliferative activity, the IC50 values for this compound in this specific screen were above the highest tested concentration of 60 µM, indicating moderate potency compared to other lignans tested in the same study.
Mechanism of Action: G0/G1 Cell Cycle Arrest
The primary anticancer mechanism identified for this compound is the induction of cell cycle arrest at the G0/G1 checkpoint in human lung cancer A549 cells.[1] This effect is concentration-dependent and prevents cancer cells from progressing to the S phase (DNA synthesis), thereby inhibiting proliferation.[1]
At a concentration of 60 µM, this compound treatment for 24 hours resulted in over 70% of the A549 cell population accumulating in the G0/G1 phase.[1] Notably, these initial studies observed that this cell cycle arrest occurred without a significant increase in the sub-G1 cell population, which is an indicator of apoptosis. This suggests that the primary antiproliferative mechanism of this compound in A549 cells is cytostatic (inhibiting cell growth) rather than cytotoxic (inducing cell death) under these conditions.[1]
The arrest is mediated by the modulation of key cell cycle regulatory proteins:
-
Upregulation of p27: this compound induces the expression of p27, a cyclin-dependent kinase (CDK) inhibitor.[1] p27 binds to and inactivates cyclin-CDK complexes, which are essential for cell cycle progression.
-
Downregulation of Cyclin E: The expression of Cyclin E, a protein required for the G1 to S phase transition, is decreased.[1]
-
Inhibition of Retinoblastoma (Rb) Protein Phosphorylation: By inhibiting the activity of CDKs, this compound leads to reduced phosphorylation of the Rb protein. Hypophosphorylated Rb remains active and sequesters E2F transcription factors, preventing the expression of genes necessary for DNA synthesis and entry into the S phase.[1]
The expression levels of other proteins like cyclin D1, cdk2, and cdk4 were not significantly affected in these initial studies.[1]
Experimental Protocols
The initial characterization of this compound's anticancer effects relied on a set of standard in vitro cell biology techniques.
Cell Proliferation / Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is proportional to the number of viable cells. It is used to determine the IC50 value of a compound.
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density (e.g., 1x10⁴ cells/well) and allowed to adhere overnight in a humidified incubator (37°C, 5% CO₂).[2][3]
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of this compound (e.g., 3.75 to 60 µM). Control wells receive medium with the vehicle (e.g., DMSO) only.[1]
-
Incubation: The plates are incubated for a specified period, typically 24 to 72 hours.[1][3]
-
MTT Addition: A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 3-4 hours.[3] Metabolically active cells contain mitochondrial dehydrogenase enzymes that reduce the yellow MTT to purple formazan crystals.[2]
-
Solubilization: A solubilization solution (e.g., DMSO or acidic isopropanol) is added to each well to dissolve the formazan crystals.[2][3]
-
Absorbance Reading: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of ~570 nm.[2]
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting cell viability against the log of the compound concentration.
Cell Cycle Analysis (Flow Cytometry)
This technique is used to determine the distribution of cells in the different phases (G0/G1, S, G2/M) of the cell cycle based on their DNA content.
-
Cell Treatment: Cells (e.g., A549) are seeded in larger plates (e.g., 6-well plates) and treated with various concentrations of this compound for 24 hours.[1]
-
Cell Harvesting: Both adherent and floating cells are collected and washed with phosphate-buffered saline (PBS).[4]
-
Fixation: The cells are fixed to permeabilize the cell membrane, typically by adding ice-cold 70% ethanol dropwise while vortexing, followed by incubation for at least 30 minutes on ice.[4][5]
-
Staining: The fixed cells are washed with PBS and then incubated with a staining solution containing a fluorescent DNA-intercalating dye, most commonly Propidium Iodide (PI). The solution also contains RNase A to degrade RNA, ensuring that the PI signal is specific to DNA.[4]
-
Flow Cytometry Analysis: The stained cells are analyzed on a flow cytometer. The fluorescence intensity of PI in each cell is directly proportional to its DNA content.[4]
-
Data Interpretation: A histogram of cell count versus fluorescence intensity is generated. Cells in G0/G1 have a 2n DNA content, cells in G2/M have a 4n DNA content, and cells in the S phase have an intermediate DNA content. The percentage of cells in each phase is quantified using analysis software.[1]
Western Blotting
Western blotting is employed to detect and quantify the expression levels of specific proteins, such as the cell cycle regulators p27 and Cyclin E.
-
Protein Extraction: After treatment with this compound, cells are washed with cold PBS and lysed using a lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors. The cell lysate is then centrifuged to pellet cell debris, and the supernatant containing the total protein is collected.[6][7]
-
Protein Quantification: The total protein concentration in each lysate is determined using a protein assay (e.g., BCA or Bradford assay) to ensure equal loading.
-
SDS-PAGE: Equal amounts of protein from each sample are denatured, loaded onto a polyacrylamide gel (SDS-PAGE), and separated by size via gel electrophoresis.[8]
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).[7]
-
Blocking: The membrane is incubated in a blocking solution (e.g., non-fat milk or BSA in TBST) to prevent non-specific binding of antibodies.[7]
-
Antibody Incubation: The membrane is incubated with a primary antibody specific to the target protein (e.g., anti-p27 or anti-Cyclin E), typically overnight at 4°C. After washing, it is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody.[6][7]
-
Detection: A chemiluminescent substrate is added to the membrane, which reacts with the enzyme on the secondary antibody to produce light. The signal is captured using an imaging system or X-ray film.[8]
-
Analysis: The intensity of the bands corresponding to the target protein is quantified and normalized to a loading control protein (e.g., β-actin or GAPDH) to compare expression levels across different treatments.
Conclusion and Future Directions
Initial investigations into the anticancer effects of this compound have established its antiproliferative activity, primarily through the induction of G0/G1 cell cycle arrest in lung cancer cells.[1] The mechanism involves the upregulation of the CDK inhibitor p27 and downregulation of Cyclin E, leading to the inhibition of Rb phosphorylation.[1] These foundational studies provide a strong rationale for further exploration. Future research should aim to confirm these effects in a broader range of cancer models, including in vivo studies, to assess its therapeutic potential. Investigating potential synergistic effects with existing chemotherapeutic agents and exploring other potential molecular targets will be crucial steps in the development of this compound as a candidate for cancer therapy.
References
- 1. sentosacy.com [sentosacy.com]
- 2. benchchem.com [benchchem.com]
- 3. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 5. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 6. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 7. Protocol: Cell Lysate Preparation for Western Blot: R&D Systems [rndsystems.com]
- 8. addgene.org [addgene.org]
A Technical Guide to the Antioxidant Properties of Schisantherin C
For Researchers, Scientists, and Drug Development Professionals
Abstract
Schisantherin C, a dibenzocyclooctadiene lignan isolated from the fruit of Schisandra chinensis, has garnered significant interest for its diverse pharmacological activities. This technical guide provides an in-depth exploration of the antioxidant properties of this compound, focusing on its core mechanisms of action, relevant signaling pathways, and the experimental methodologies used for its evaluation. While this compound is a recognized contributor to the overall antioxidant capacity of Schisandra chinensis extracts, quantitative data on the isolated compound in standard antioxidant assays is limited in publicly available literature. This guide summarizes the existing knowledge, including cellular antioxidant activity, and presents detailed experimental protocols and pathway diagrams to facilitate further research and drug development efforts.
Introduction to this compound and its Antioxidant Potential
Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of numerous diseases, including cardiovascular disorders, neurodegenerative diseases, and cancer. This compound, a key bioactive constituent of the traditional Chinese medicinal herb Schisandra chinensis, has demonstrated significant antioxidant properties. Its multifaceted mechanism of action involves not only direct radical scavenging but also the modulation of endogenous antioxidant defense systems. This guide delves into the fundamental aspects of this compound's antioxidant capabilities.
Quantitative Antioxidant Data
While this compound is acknowledged as a significant contributor to the antioxidant activity of Schisandra chinensis extracts, specific IC50 values for the isolated compound in common cell-free antioxidant assays such as DPPH and ABTS are not extensively reported in the available scientific literature. The data that is available primarily pertains to the entire plant extract.
Table 1: Antioxidant Activity of Schisandra chinensis Ethanolic Extracts
| Assay | IC50 (µg/mL) of S. chinensis Extract |
| DPPH Radical Scavenging | 49.67 ± 15.63[1] |
| ABTS Radical Scavenging | 37.94 ± 7.57[1] |
Note: These values represent the antioxidant capacity of the total ethanolic extract of Schisandra chinensis and not of isolated this compound.
In a cellular context, the antioxidant activity of a compound with the same CAS number as this compound (64938-51-8) was evaluated in human HL-60 cells. The assay measured the inhibition of TPA-stimulated hydrogen peroxide-induced DCFH-DA oxidation. The reported IC50 value was > 116.5 μM[2]. This suggests that at concentrations up to 116.5 μM, the compound exhibited less than 50% inhibition in this specific cellular antioxidant assay.
Mechanism of Action: The Nrf2-Keap1 Signaling Pathway
A primary mechanism by which this compound exerts its antioxidant effects is through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) signaling pathway. Under normal physiological conditions, Nrf2 is sequestered in the cytoplasm by its negative regulator, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation.
Upon exposure to oxidative stress or in the presence of Nrf2 activators like this compound, this inhibition is lifted. This compound is believed to interact with Keap1, leading to a conformational change that disrupts the Nrf2-Keap1 interaction. This allows Nrf2 to translocate to the nucleus, where it binds to the ARE in the promoter regions of various antioxidant and cytoprotective genes. This binding initiates the transcription of a battery of protective enzymes and proteins, including heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutamate-cysteine ligase (GCL), thereby bolstering the cell's intrinsic antioxidant defenses.
Experimental Protocols
The following are detailed methodologies for key experiments used to assess the antioxidant properties of compounds like this compound.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it.
-
Reagents and Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or Ethanol (analytical grade)
-
This compound (or test compound)
-
Positive control (e.g., Ascorbic acid, Trolox)
-
96-well microplate
-
Microplate reader
-
-
Procedure:
-
Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol. The solution should have a deep purple color.
-
Preparation of test solutions: Prepare a stock solution of this compound in methanol and create a series of dilutions to obtain a range of concentrations. Prepare similar dilutions for the positive control.
-
Assay:
-
Add 100 µL of the DPPH solution to each well of a 96-well microplate.
-
Add 100 µL of the different concentrations of the test compound or positive control to the wells.
-
For the blank, add 100 µL of methanol instead of the test compound.
-
-
Incubation: Incubate the microplate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculation of Scavenging Activity:
-
The percentage of DPPH radical scavenging activity is calculated using the following formula:
where A_blank is the absorbance of the blank and A_sample is the absorbance of the test compound.
-
The IC50 value (the concentration of the test compound required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the concentration of the test compound.
-
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+).
-
Reagents and Materials:
-
ABTS diammonium salt
-
Potassium persulfate
-
Phosphate-buffered saline (PBS) or Ethanol
-
This compound (or test compound)
-
Positive control (e.g., Trolox)
-
96-well microplate
-
Microplate reader
-
-
Procedure:
-
Preparation of ABTS radical cation (ABTS•+) solution:
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours.
-
-
Preparation of working solution: Dilute the ABTS•+ solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Preparation of test solutions: Prepare a stock solution of this compound and a series of dilutions. Prepare similar dilutions for the positive control.
-
Assay:
-
Add 190 µL of the ABTS•+ working solution to each well of a 96-well microplate.
-
Add 10 µL of the different concentrations of the test compound or positive control to the wells.
-
-
Incubation: Incubate the plate at room temperature for 6 minutes.
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation of Scavenging Activity:
-
The percentage of ABTS•+ scavenging activity is calculated using the formula:
where A_control is the absorbance of the ABTS•+ solution without the test compound and A_sample is the absorbance with the test compound.
-
The IC50 value is determined from the plot of percentage scavenging against concentration.
-
-
Cellular Antioxidant Activity (CAA) Assay
This assay measures the antioxidant activity of a compound within a cellular environment, providing a more biologically relevant assessment.
-
Reagents and Materials:
-
Human hepatocarcinoma (HepG2) cells or other suitable cell line
-
Cell culture medium and supplements
-
2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA)
-
2,2'-Azobis(2-amidinopropane) dihydrochloride (AAPH) or another peroxyl radical initiator
-
This compound (or test compound)
-
Positive control (e.g., Quercetin)
-
96-well black microplate with a clear bottom
-
Fluorescence microplate reader
-
-
Procedure:
-
Cell Culture: Seed HepG2 cells in a 96-well black microplate and culture until they form a confluent monolayer.
-
Loading with DCFH-DA:
-
Remove the culture medium and wash the cells with a suitable buffer (e.g., PBS).
-
Incubate the cells with a solution containing DCFH-DA and the test compound (or positive control) at various concentrations for 1 hour.
-
-
Induction of Oxidative Stress:
-
Wash the cells to remove the excess DCFH-DA and test compound.
-
Add a solution of AAPH to induce the generation of peroxyl radicals.
-
-
Measurement: Immediately place the plate in a fluorescence microplate reader and measure the fluorescence intensity (excitation ~485 nm, emission ~535 nm) every 5 minutes for 1 hour.
-
Calculation of CAA:
-
Calculate the area under the curve (AUC) for the fluorescence versus time plot for both the control and the samples.
-
The CAA unit is calculated as:
-
-
Conclusion and Future Directions
This compound exhibits promising antioxidant properties, primarily through the activation of the Nrf2-Keap1 signaling pathway, which enhances the endogenous antioxidant defenses of cells. While its role as a key contributor to the antioxidant potential of Schisandra chinensis is evident, a significant gap exists in the literature regarding specific quantitative data (IC50 values) for the isolated compound in standard cell-free antioxidant assays. Future research should focus on determining these values to allow for a more direct comparison with other antioxidant compounds. Furthermore, more extensive studies using cellular models are warranted to fully elucidate its bioavailability, metabolism, and precise molecular interactions within the cell. A comprehensive understanding of these aspects will be crucial for the development of this compound as a potential therapeutic agent for the prevention and treatment of oxidative stress-related diseases.
References
Methodological & Application
Schisantherin C: In Vitro Experimental Protocols and Application Notes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Schisantherin C, a dibenzocyclooctadiene lignan isolated from the fruit of Schisandra chinensis, has garnered significant interest in biomedical research due to its diverse pharmacological activities. In vitro studies have demonstrated its potential as an anti-cancer, anti-inflammatory, and antioxidant agent. This document provides detailed experimental protocols for in vitro studies involving this compound, summarizes key quantitative data from published research, and illustrates the signaling pathways modulated by this compound.
I. Experimental Protocols
Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol is designed to assess the effect of this compound on the viability of cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase to form a purple formazan product, which is proportional to the number of viable cells.
Materials:
-
This compound
-
Human cancer cell lines (e.g., Bel-7402 hepatocellular carcinoma, YD-38 oral squamous carcinoma)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Dilute the stock solution with culture medium to achieve the desired final concentrations (e.g., 0, 10, 20, 40, 80, 100, 200 µM).[1][2][3] Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with DMSO at the same concentration as the highest this compound treatment).
-
Incubation: Incubate the plates for 24 to 48 hours at 37°C in a 5% CO₂ incubator.[1][3]
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.
-
Formazan Formation: Incubate the plates for an additional 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting up and down.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the vehicle-treated control. The IC₅₀ value (the concentration of this compound that inhibits cell growth by 50%) can be determined by plotting cell viability against the log of the this compound concentration.
Apoptosis Assay (Flow Cytometry with Annexin V-FITC and Propidium Iodide)
This protocol details the detection and quantification of apoptosis induced by this compound using flow cytometry. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify late apoptotic and necrotic cells.
Materials:
-
This compound
-
Human cancer cell line (e.g., Bel-7402)
-
Complete cell culture medium
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound (e.g., 0, 50, 75, 100 µM) for 24 hours.[1]
-
Cell Harvesting: After treatment, harvest the cells by trypsinization and collect them by centrifugation at 1,000 rpm for 5 minutes.
-
Washing: Wash the cells twice with ice-cold PBS.
-
Staining: Resuspend the cells in 100 µL of binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Sample Preparation for Flow Cytometry: Add 400 µL of binding buffer to each tube.
-
Flow Cytometry Analysis: Analyze the samples using a flow cytometer. Excite FITC at 488 nm and measure emission at 530 nm. Excite PI at 488 nm and measure emission at >670 nm. Collect data for at least 10,000 events per sample.
-
Data Analysis: The cell population will be divided into four quadrants:
-
Lower-left (Annexin V-/PI-): Live cells
-
Lower-right (Annexin V+/PI-): Early apoptotic cells
-
Upper-right (Annexin V+/PI+): Late apoptotic/necrotic cells
-
Upper-left (Annexin V-/PI+): Necrotic cells Calculate the percentage of cells in each quadrant.
-
Western Blot Analysis for Signaling Pathway Proteins
This protocol is used to detect changes in the expression and phosphorylation of proteins involved in signaling pathways affected by this compound, such as MAPK, Akt, and apoptosis-related proteins.
Materials:
-
This compound
-
Cell line of interest (e.g., YD-38, HDPCs)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Bax, anti-Bcl2, anti-cleaved caspase-3, anti-p-JNK, anti-p-Akt, anti-p-p38, anti-p-ERK, anti-p-Akt, anti-Nrf2, anti-PI3K, anti-mTOR)[2][4][5][6]
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Lysis: Treat cells with this compound as required. Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer. Separate the proteins by SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control like β-actin or GAPDH.
II. Quantitative Data
| Cell Line | Assay | Treatment | Result | Reference |
| Bel-7402 | MTT | This compound (48h) | IC₅₀ = 81.58 ± 1.06 µM | [1] |
| Bel-7402 | Flow Cytometry | 100 µM this compound (24h) | 40.61 ± 1.43% hypodiploid cells | [1] |
| YD-38 | MTT | Up to 20 µM this compound (24h) | >90% cell viability | [2] |
| HepG2 | Cytotoxicity | Schisantherin A | IC₅₀ = 6.65 µM | [7] |
| Hep3B | Cytotoxicity | Schisantherin A | IC₅₀ = 10.50 µM | [7] |
| Huh7 | Cytotoxicity | Schisantherin A | IC₅₀ = 10.72 µM | [7] |
| 2.2.15 cells | Anti-HBV | 50 µg/mL this compound | 59.7% inhibition of HBsAg secretion | [8] |
| 2.2.15 cells | Anti-HBV | 50 µg/mL this compound | 34.7% inhibition of HBeAg secretion | [8] |
III. Signaling Pathways and Experimental Workflows
This compound Induced Apoptosis Pathway
Caption: this compound induces apoptosis via the mitochondrial pathway.
This compound Anti-inflammatory Pathway
Caption: this compound exerts anti-inflammatory effects by inhibiting MAPK and NF-κB pathways.
This compound Antioxidant and Autophagy Pathway
Caption: this compound modulates antioxidant and autophagy pathways.
Experimental Workflow for In Vitro Analysis
Caption: General experimental workflow for in vitro studies of this compound.
References
- 1. tandfonline.com [tandfonline.com]
- 2. e-nps.or.kr [e-nps.or.kr]
- 3. researchgate.net [researchgate.net]
- 4. Anti-inflammatory and antioxidant properties of Schisandrin C promote mitochondrial biogenesis in human dental pulp cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Exploring the Molecular Mechanism of Schisandrin C for the Treatment of Atherosclerosis via the PI3K/AKT/mTOR Autophagy Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anti-inflammatory effects of gomisin N, gomisin J, and schisandrin C isolated from the fruit of Schisandra chinensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Schisantherin C in Cell Culture Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Schisantherin C is a dibenzocyclooctadiene lignan isolated from the fruits of Schisandra chinensis. It has garnered significant interest in biomedical research due to its diverse pharmacological activities, including anti-inflammatory, antioxidant, and potent anti-cancer properties.[1][2] These notes provide detailed protocols and application data for the use of this compound in cell culture-based assays to facilitate further research into its therapeutic potential.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₂₈H₃₄O₉ |
| Molecular Weight | 514.57 g/mol |
| CAS Number | 64938-51-8 |
| Storage | Store at 10°C - 25°C |
Preparation of this compound for Cell Culture
For cell culture experiments, this compound should be dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a stock solution. The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Data Presentation: Cytotoxic Activity of this compound
This compound has demonstrated cytotoxic effects across various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values are summarized below.
| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) | Reference |
| Bel-7402 | Human Hepatocellular Carcinoma | 48 | 81.58 ± 1.06 | [3] |
| KB-3-1 | Human Nasopharyngeal Carcinoma | 48 | 108.00 ± 1.13 | [3] |
| Bcap37 | Human Breast Cancer | 48 | 136.97 ± 1.53 | [3] |
| A549 | Human Lung Cancer | 72 | > 100 | [4] |
Experimental Protocols
Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol is used to assess the effect of this compound on cell viability.
Materials:
-
This compound
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[5]
-
Dimethyl sulfoxide (DMSO)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
Protocol:
-
Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours at 37°C in a CO₂ incubator.[5]
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the existing medium and treat the cells with various concentrations of this compound (e.g., 12.5–200 µM) for the desired duration (e.g., 24, 48, or 72 hours).[3] Include a vehicle control (medium with DMSO) and a blank (medium only).
-
After the incubation period, add 10 µL of MTT working solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.[5]
-
Aspirate the medium containing MTT and add 50-150 µL of DMSO to each well to dissolve the formazan crystals.[5]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Measure the absorbance at 540-590 nm using a microplate reader.[5]
-
Calculate cell viability as a percentage of the vehicle-treated control.
Analysis of Apoptosis by Hoechst 33258 Staining
This protocol allows for the morphological assessment of apoptosis through nuclear staining.
Materials:
-
This compound
-
Hoechst 33258 staining solution
-
Microscope slides or coverslips
-
Fluorescence microscope
Protocol:
-
Seed cells on coverslips in a culture dish and treat with this compound (e.g., 75 µM for 24 hours).[1]
-
Wash the cells with PBS.
-
Fix the cells with an appropriate fixative (e.g., 4% paraformaldehyde) for 10-15 minutes at room temperature.
-
Wash the cells again with PBS.
-
Stain the cells with Hoechst 33258 solution for 10-15 minutes in the dark.
-
Wash the cells to remove excess stain.
-
Mount the coverslips onto microscope slides.
-
Observe the cells under a fluorescence microscope. Apoptotic cells will exhibit condensed or fragmented chromatin.[1]
Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the effect of this compound on cell cycle distribution.
Materials:
-
This compound
-
Propidium Iodide (PI) staining solution
-
RNase A
-
Flow cytometer
Protocol:
-
Treat cells with various concentrations of this compound (e.g., 3.75–60 µM) for 24 hours.[6]
-
Harvest the cells by trypsinization and collect them by centrifugation.
-
Wash the cells with cold PBS.
-
Fix the cells in 70% ethanol at -20°C overnight.
-
Wash the cells with PBS and resuspend them in PI staining solution containing RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the cell cycle distribution using a flow cytometer. The appearance of a sub-G0/G1 peak is indicative of apoptosis.[3]
Western Blot Analysis
This protocol is used to detect changes in protein expression in key signaling pathways following treatment with this compound.
Materials:
-
This compound
-
RIPA lysis buffer with protease inhibitors
-
Primary antibodies (e.g., against PI3K, Akt, mTOR, NF-κB, p38, ERK, Bcl-2, Bax, Caspases)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection reagent
Protocol:
-
Treat cells with this compound for the desired time and concentration.
-
Lyse the cells using RIPA buffer to extract total protein.[7]
-
Determine the protein concentration using a BCA protein assay.[8]
-
Separate the protein lysates (equal amounts of protein) by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescence reagent and an imaging system.
Visualizations: Signaling Pathways and Workflows
Caption: General experimental workflow for studying this compound in cell culture.
Caption: this compound inhibits the PI3K/AKT/mTOR pathway, leading to the promotion of autophagy.[7]
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. cabidigitallibrary.org [cabidigitallibrary.org]
- 6. sentosacy.com [sentosacy.com]
- 7. Exploring the Molecular Mechanism of Schisandrin C for the Treatment of Atherosclerosis via the PI3K/AKT/mTOR Autophagy Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protective effects of Schisandrin B against D-GalN-induced cell apoptosis in human hepatocyte (L02) cells via modulating Bcl-2 and Bax - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols for the Quantification of Schisantherin C
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction
Schisantherin C is a dibenzocyclooctadiene lignan isolated from the fruits of plants belonging to the Schisandra genus, notably Schisandra sphenanthera.[1] These lignans are the focus of extensive research due to their wide range of pharmacological activities, including hepatoprotective, anti-inflammatory, and anti-cancer properties. Accurate and reliable quantification of this compound in plant materials, commercial herbal preparations, and biological matrices is crucial for quality control, pharmacokinetic studies, and the overall development of new therapeutics. This document provides detailed application notes and protocols for the quantitative analysis of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with Mass Spectrometry (LC-MS).
Analytical Methodologies Overview
The primary analytical techniques for the quantification of this compound are reversed-phase high-performance liquid chromatography (RP-HPLC) coupled with a photodiode array (PDA) or ultraviolet (UV) detector, and more sensitive methods utilizing mass spectrometry (MS).
-
HPLC-UV/PDA: This is a robust and widely accessible method for quantifying major lignans in raw plant materials and extracts.[2] It offers good precision and accuracy for quality control purposes where analyte concentrations are relatively high.[3][4]
-
LC-MS/MS: Liquid chromatography coupled with tandem mass spectrometry is the preferred method for bioanalytical applications, such as pharmacokinetic studies, due to its superior sensitivity and selectivity.[2][5][6] This technique allows for the accurate measurement of low concentrations of this compound in complex biological matrices like plasma.
Data Presentation: Comparison of Analytical Methods
The following tables summarize the parameters for different analytical methods used for the quantification of this compound and related lignans.
Table 1: High-Performance Liquid Chromatography (HPLC) Methods for Lignan Quantification
| Parameter | Method 1: Multi-Lignan Analysis[3][4] | Method 2: Multi-Lignan Analysis[7] |
| Instrumentation | Agilent 1100 HPLC with UV Detector | HPLC with Photodiode Array Detection (PAD) |
| Column | Elite ODS C18 (250 mm × 4.6 mm, 5 µm) | Information not specified |
| Mobile Phase | Acetonitrile (A) and Water (B) with a linear gradient | Information not specified |
| Flow Rate | 1.0 mL/min | Information not specified |
| Detection Wavelength | 217 nm | Not specified |
| Column Temperature | 30°C | Not specified |
| Linearity (r) | ≥ 0.9995 for all 11 lignans tested | Not specified |
| LOD/LOQ | LOD for Schisandrin C: 0.04 µg/mL[8] | Not specified |
Table 2: Liquid Chromatography-Mass Spectrometry (LC-MS) Methods for Lignan Quantification
| Parameter | Method 1: UPLC-Q-Orbitrap/MS (Profiling)[9] | Method 2: RRLC-Q-TOF MS/MS[10] | Method 3: LC-MS for Pharmacokinetics*[11] |
| Instrumentation | Ultimate 3000 UPLC with Q Exactive™ Orbitrap MS | Rapid Resolution LC with Q-TOF MS/MS | HPLC with Trap XCT Mass Spectrometer |
| Column | Waters HSS T3 (100 × 2.1 mm, 1.8 µm) | Information not specified | Zorbax SB-C18 (100 mm x 2.1 mm, 3.5 µm) |
| Mobile Phase | Acetonitrile with 0.1% formic acid (A) and Water with 0.1% formic acid (B) | Information not specified | Methanol/Water (70:30, v/v) with 0.1% formic acid |
| Flow Rate | 0.3 mL/min | Information not specified | 0.2 mL/min |
| Ionization Mode | Electrospray Ionization (ESI), Positive | ESI, Positive | ESI, Positive |
| Scan Mode | Full Scan / dd-MS2 | MS/MS | Selected Ion Monitoring (SIM) |
| Linearity (r²) | Not for quantification | Schisandrin C: 0.9972 | >0.99 for all analytes |
| LLOQ | Not Applicable | Not specified | 0.010 µg/mL |
| Matrix | S. chinensis extract | S. chinensis extract | Rat Plasma |
*Note: Method 3 parameters are for Schisantherin A, a structurally related lignan, and serve as a strong reference for developing a method for this compound.
Experimental Protocols
Protocol 1: Quantification of this compound in Plant Material by HPLC-UV
This protocol details the extraction and analysis of this compound from dried Schisandra fruit powder.
1. Materials and Reagents
-
This compound reference standard (>98% purity)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Ultrapure Water
-
Dried, powdered fruit of Schisandra species
-
0.45 µm syringe filters
2. Standard Solution Preparation
-
Stock Solution (e.g., 50 µg/mL): Accurately weigh 5.0 mg of this compound reference standard and dissolve in a 100 mL volumetric flask with methanol.
-
Working Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 20, 40 µg/mL) by diluting the stock solution with methanol.
3. Sample Preparation (Ultrasonic Extraction)
-
Accurately weigh 0.3 g of the fine powder of Schisandra fruit into a 25 mL volumetric flask.[3]
-
Add approximately 20 mL of methanol to the flask.
-
Extract the sample in an ultrasonic bath for 20-30 minutes at room temperature.[3][9]
-
Allow the solution to cool, then add methanol to make up the volume to 25 mL.
-
Centrifuge the extract at 14,000 x g for 10 minutes.[3]
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial prior to injection.
4. HPLC-UV Chromatographic Conditions
-
Column: C18 reversed-phase column (e.g., 250 mm × 4.6 mm, 5 µm).[3][4]
-
Mobile Phase: Acetonitrile (A) and Water (B). A gradient elution may be necessary for complex extracts. A starting point could be: 10–50% A over 10 min, then 50–100% A from 10–60 min.[9]
-
Flow Rate: 1.0 mL/min.[4]
-
Injection Volume: 10 µL.[4]
-
Column Temperature: 30°C.[4]
-
Detection: UV detector set at 217 nm.[4]
5. Data Analysis
-
Generate a calibration curve by plotting the peak area of the this compound standard against its concentration.
-
Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²).
-
Quantify this compound in the samples by interpolating the peak area from the sample chromatogram into the calibration curve.
References
- 1. Characterization of Differences in Chemical Profiles and Antioxidant Activities of Schisandra chinensis and Schisandra sphenanthera Based on Multi-Technique Data Fusion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analysis of Schisandra chinensis and Schisandra sphenanthera - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jfda-online.com [jfda-online.com]
- 4. Simultaneous determination of eleven characteristic lignans in Schisandra chinensis by high-performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics of Schizandrin and Its Pharmaceutical Products Assessed Using a Validated LC–MS/MS Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Chemical analysis of twelve lignans in the fruit of Schisandra sphenanthera by HPLC-PAD-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. rsc.org [rsc.org]
- 11. Simultaneous quantification of four active schisandra lignans from a traditional Chinese medicine Schisandra chinensis(Wuweizi) in rat plasma using liquid chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Mass Spectrometry-Based Identification of Schisantherin C
For Researchers, Scientists, and Drug Development Professionals
Introduction
Schisantherin C, a dibenzocyclooctadiene lignan isolated from the fruits of Schisandra chinensis, has garnered significant interest within the scientific community due to its potential pharmacological activities. Accurate and reliable identification and quantification of this compound in various matrices, including herbal extracts, biological samples, and pharmaceutical formulations, are crucial for quality control, pharmacokinetic studies, and drug development. This document provides detailed application notes and experimental protocols for the identification of this compound using advanced mass spectrometry techniques, primarily focusing on Liquid Chromatography-Mass Spectrometry (LC-MS).
Principle of Mass Spectrometry for this compound Identification
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. When coupled with a separation technique like liquid chromatography (LC), it allows for the sensitive and selective detection and identification of specific compounds within a complex mixture. For the analysis of this compound, LC-MS, particularly with tandem mass spectrometry (MS/MS), is the method of choice. The process involves:
-
Sample Preparation: Extraction of this compound from the sample matrix.
-
Chromatographic Separation: Separation of this compound from other components in the extract using high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC).
-
Ionization: Ionization of the separated this compound molecules, typically using electrospray ionization (ESI).
-
Mass Analysis: Measurement of the m/z of the protonated molecule ([M+H]⁺).
-
Fragmentation (MS/MS): Isolation of the [M+H]⁺ ion and subsequent fragmentation to produce characteristic product ions, which serve as a structural fingerprint for unequivocal identification.
Experimental Protocols
Protocol 1: UPLC-Q-TOF-MS Method for the Identification of this compound
This protocol is adapted from methodologies used for the analysis of lignans in Schisandra chinensis.[1][2][3]
1. Sample Preparation (Solid Samples, e.g., Herbal Material)
-
Accurately weigh 1.0 g of the powdered sample.
-
Add 30 mL of methanol to a conical flask containing the sample.
-
Perform ultrasonic extraction for 20 minutes at 60 kHz and 250 W. Repeat the extraction three times.[2]
-
Combine the extracts and filter through a 0.22 µm membrane filter prior to UPLC-MS analysis.[2]
2. Liquid Chromatography Conditions
-
Instrument: Waters ACQUITY UPLC system or equivalent.
-
Column: Waters ACQUITY BEH C18 column (2.1 × 100 mm, 1.7 µm).[2]
-
Mobile Phase:
-
Gradient Elution:
-
0-2 min: 49% B
-
2-4 min: 49-52% B
-
4-6 min: 52-60% B
-
6-9 min: 60-62% B
-
9-10 min: 62% B
-
10-13 min: 62-66% B
-
13-15 min: 66-70% B
-
15-17 min: 70-95% B[2]
-
3. Mass Spectrometry Conditions (Q-TOF-MS)
-
Instrument: Agilent 6520 Q-TOF-MS, Waters Xevo G2-S QTOF, or equivalent.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).[1]
-
Scan Range: m/z 100–1500.[1]
-
Sampling Cone Voltage: 30 V.[2]
-
Source Temperature: 100 °C.[2]
-
Cone Gas Flow: 50 L/h.[2]
-
Collision Energy: For MS/MS, a collision energy of 20-40 V can be applied to induce fragmentation.[2]
Protocol 2: HPLC-MS/MS Method for Quantification of this compound
This protocol provides a general framework for quantitative analysis based on common practices for related lignans.[5][6]
1. Standard and Sample Preparation
-
Standard Stock Solution: Accurately weigh 2 mg of this compound reference standard and dissolve in 10 mL of methanol to obtain a stock solution of 200 µg/mL.[1] Store at 4 °C.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with methanol to achieve concentrations ranging from 1 ng/mL to 500 ng/mL.
-
Sample Preparation: Prepare the sample extract as described in Protocol 1. Dilute the extract with methanol to ensure the concentration of this compound falls within the calibration curve range.
-
Internal Standard (IS): Warfarin or other suitable compound not present in the sample can be used as an internal standard.[5]
2. Liquid Chromatography Conditions
-
Instrument: Agilent 1200 series, Shimadzu LC-20AD, or equivalent HPLC system.
-
Column: Agilent Zorbax SB-C18 (100 mm × 3.0 mm, 1.8 µm) or similar.[1]
-
Mobile Phase:
-
A: Water with 0.1% formic acid.
-
B: Methanol.
-
-
Gradient Elution: A gradient of 60-100% B over 15 minutes is a suitable starting point.[1]
-
Column Temperature: 30 °C.[1]
-
Injection Volume: 10 µL.[1]
3. Mass Spectrometry Conditions (Triple Quadrupole or Ion Trap)
-
Instrument: Triple quadrupole or ion trap mass spectrometer.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
This compound: The specific precursor ion and product ions need to be determined by infusing a standard solution. Based on the structure and related compounds, the protonated molecule [M+H]⁺ would be the precursor ion. Key fragment ions would be selected as product ions for quantification and confirmation. For the related compound Schisantherin A, the [M+H]⁺ ion is at m/z 537.21.[3]
-
-
Optimization: Optimize collision energy and other MS parameters for each MRM transition to achieve maximum sensitivity.
Data Presentation
The following tables summarize key quantitative data for the analysis of this compound and related lignans.
Table 1: Chromatographic and Mass Spectrometric Parameters for this compound and Related Lignans.
| Compound | Retention Time (min) | Precursor Ion [M+H]⁺ (m/z) | Major Product Ions (m/z) |
| Schisandrin C | ~10.5 | 417.18 | 402.16, 387.13, 371.16, 355.12 |
| Schisantherin A | ~9.5 | 537.21 | 415.1, 399.1, 384.1, 356.1 |
| Schisantherin B | ~11.2 | 577.22 | 517.2, 415.1, 399.1, 384.1 |
| This compound | Typically elutes after Schisantherin A and before Schisantherin B | Expected around 551 | To be determined experimentally |
| Schisandrol A | ~5.9 | 433.22 | 415.19, 400.16, 387.13, 372.11 |
Note: Retention times are approximate and can vary depending on the specific chromatographic conditions. The m/z values for this compound are predicted based on its chemical structure and fragmentation patterns of similar lignans.
Visualizations
Experimental Workflow
Caption: Experimental workflow for the identification and quantification of this compound.
Proposed Fragmentation Pathway of a Dibenzocyclooctadiene Lignan
The following diagram illustrates a generalized fragmentation pathway for a dibenzocyclooctadiene lignan, which can be adapted for this compound upon experimental confirmation of its fragment ions.
Caption: Generalized fragmentation of a dibenzocyclooctadiene lignan in positive ESI mode.
Conclusion
The described LC-MS methods provide robust and sensitive platforms for the unequivocal identification and quantification of this compound. The UPLC-Q-TOF-MS protocol is ideal for qualitative screening and structural confirmation due to its high resolution and mass accuracy. The HPLC-MS/MS method with MRM is highly suitable for targeted quantitative analysis, offering excellent selectivity and sensitivity. Proper method validation according to regulatory guidelines is essential before applying these protocols for routine analysis. These application notes serve as a comprehensive guide for researchers and scientists in the fields of natural product chemistry, pharmacology, and drug development.
References
- 1. rsc.org [rsc.org]
- 2. Metabolic profiling on the analysis of different parts of Schisandra chinensis based on UPLC-QTOF-MS with comparative bioactivity assays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of Differences in Chemical Profiles and Antioxidant Activities of Schisandra chinensis and Schisandra sphenanthera Based on Multi-Technique Data Fusion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. A LC-MS/MS Method for Quantifying the Schisandrin B and Exploring Its Intracellular Exposure Correlating Antitumor Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics of Schizandrin and Its Pharmaceutical Products Assessed Using a Validated LC–MS/MS Method - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Testing Schisantherin C's Effect on Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to investigating the anti-cancer effects of Schisantherin C on various cancer cell lines. The protocols outlined below are standard methodologies that can be adapted for specific experimental needs.
Introduction
This compound is a dibenzocyclooctadiene lignan isolated from the fruit of Schisandra chinensis. Emerging research indicates that this compound possesses cytotoxic and anti-proliferative properties against several human cancer cell lines.[1][2][3] Studies have shown its potential to induce apoptosis and cause cell cycle arrest in cancer cells.[1][2][3] For instance, this compound has demonstrated dose-dependent cytotoxicity against human hepatocellular carcinoma (Bel-7402), breast cancer (Bcap37), and nasopharyngeal carcinoma (KB-3-1) cells.[2][3] Furthermore, recent studies suggest that this compound can enhance the type I interferon (IFN) response via the cGAS-STING pathway, which may contribute to its anti-tumor effects and potential to sensitize cancer cells to chemotherapy.[4][5]
These protocols provide a framework for researchers to systematically evaluate the efficacy of this compound as a potential anti-cancer agent. The key assays described will enable the assessment of its impact on cell viability, apoptosis, cell cycle progression, and cell migration and invasion.
Data Presentation
Quantitative data from the following experiments should be summarized in the tables below for clear and concise presentation.
Table 1: Cell Viability (IC50 Values)
| Cell Line | This compound IC50 (µM) after 48h | Positive Control (e.g., Doxorubicin) IC50 (µM) after 48h |
| e.g., A549 | Experimental Value | Experimental Value |
| e.g., MCF-7 | Experimental Value | Experimental Value |
| e.g., HepG2 | Experimental Value | Experimental Value |
Table 2: Apoptosis Analysis
| Treatment | Concentration (µM) | % Viable Cells (Annexin V- / PI-) | % Early Apoptotic Cells (Annexin V+ / PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) |
| Vehicle Control | 0 | Experimental Value | Experimental Value | Experimental Value |
| This compound | X | Experimental Value | Experimental Value | Experimental Value |
| This compound | Y | Experimental Value | Experimental Value | Experimental Value |
| Positive Control | Z | Experimental Value | Experimental Value | Experimental Value |
Table 3: Cell Cycle Analysis
| Treatment | Concentration (µM) | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase | % Sub-G1 (Apoptotic) Cells |
| Vehicle Control | 0 | Experimental Value | Experimental Value | Experimental Value | Experimental Value |
| This compound | X | Experimental Value | Experimental Value | Experimental Value | Experimental Value |
| This compound | Y | Experimental Value | Experimental Value | Experimental Value | Experimental Value |
| Positive Control | Z | Experimental Value | Experimental Value | Experimental Value | Experimental Value |
Table 4: Cell Migration and Invasion Assay
| Treatment | Concentration (µM) | Relative Migration (%) | Relative Invasion (%) |
| Vehicle Control | 0 | 100 | 100 |
| This compound | X | Experimental Value | Experimental Value |
| This compound | Y | Experimental Value | Experimental Value |
Experimental Protocols
Below are detailed protocols for the key experiments to assess the anti-cancer effects of this compound.
This assay measures the metabolic activity of cells, which is an indicator of cell viability.[6]
-
Materials:
-
Cancer cell lines of interest
-
Complete culture medium
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[6]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
-
-
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.[7]
-
Treat the cells with various concentrations of this compound and a vehicle control. Incubate for the desired time period (e.g., 24, 48, 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Carefully remove the medium.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[6]
-
Measure the absorbance at 570 nm using a microplate reader.
-
This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.[8]
-
Materials:
-
Treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
-
-
Protocol:
-
Induce apoptosis in cells by treating with this compound for the desired time.
-
Harvest 1-5 x 10^5 cells by centrifugation.
-
Wash the cells once with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[9]
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI staining solution.
-
Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[9]
-
Add 400 µL of 1X Binding Buffer to each tube.[9]
-
Analyze the cells by flow cytometry within one hour.
-
This method uses propidium iodide (PI) to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry.[10]
-
Materials:
-
Treated and control cells
-
PBS
-
Ice-cold 70% ethanol
-
PI staining solution (containing PI and RNase A)
-
Flow cytometer
-
-
Protocol:
-
Harvest approximately 1 x 10^6 cells.
-
Wash the cells with PBS and centrifuge.
-
Resuspend the cell pellet and fix by adding dropwise to ice-cold 70% ethanol while gently vortexing.
-
Incubate the cells at 4°C for at least 2 hours (or overnight).[11]
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.[11]
-
Analyze the samples on a flow cytometer.
-
This assay assesses the ability of cancer cells to migrate through a porous membrane (migration) or a membrane coated with extracellular matrix (invasion).[12][13]
-
Materials:
-
Protocol:
-
For the invasion assay, coat the top of the Transwell inserts with diluted Matrigel and incubate for 1-2 hours at 37°C to allow it to solidify.[14][15] For the migration assay, this step is omitted.
-
Seed 2.5 - 5 x 10^4 cells in serum-free medium into the upper chamber of the inserts.[14]
-
Add medium containing a chemoattractant to the lower chamber.
-
Incubate for 24-48 hours.
-
Remove the non-migrated/non-invaded cells from the upper surface of the membrane with a cotton swab.[12]
-
Fix the cells on the lower surface of the membrane with methanol or ethanol for 10-20 minutes.[14]
-
Stain the cells with crystal violet for 10-20 minutes.[14]
-
Wash the inserts with water and allow them to air dry.
-
Image and count the stained cells under a microscope.
-
This technique is used to detect specific proteins in a cell lysate, which can help elucidate the molecular mechanisms of this compound's action.[16][17]
-
Materials:
-
Treated and control cell lysates
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against proteins involved in apoptosis, cell cycle, or specific signaling pathways)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
-
-
Protocol:
-
Lyse the treated and control cells in ice-cold lysis buffer.[18]
-
Determine the protein concentration of the lysates using a BCA assay.[19]
-
Separate 20-50 µg of protein per lane by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[16][18]
-
Block the membrane with blocking buffer for 1 hour at room temperature or overnight at 4°C.[17]
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[18][19]
-
Wash the membrane again with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.[16]
-
Visualizations
References
- 1. sentosacy.com [sentosacy.com]
- 2. tandfonline.com [tandfonline.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Schisandrin C enhances type I IFN response activation to reduce tumor growth and sensitize chemotherapy through antitumor immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Schisandrin C enhances type I IFN response activation to reduce tumor growth and sensitize chemotherapy through antitumor immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. 4.3. MTT Assay for Cell Viability [bio-protocol.org]
- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. kumc.edu [kumc.edu]
- 10. cancer.wisc.edu [cancer.wisc.edu]
- 11. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 12. corning.com [corning.com]
- 13. Principles, Techniques, and Precautions in Transwell Migration and Invasion Assays for Cancer Cell Metastas... [protocols.io]
- 14. snapcyte.com [snapcyte.com]
- 15. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. Western blot protocol | Abcam [abcam.com]
- 18. origene.com [origene.com]
- 19. addgene.org [addgene.org]
Schisantherin C: Application Notes and Protocols for Signal Transduction Research
Audience: Researchers, scientists, and drug development professionals.
Schisantherin C is a dibenzocyclooctadiene lignan isolated from the fruits of Schisandra species, such as Schisandra sphenanthera.[1] As a member of the lignan family, it has garnered interest for its diverse biological activities. These application notes provide a comprehensive overview of this compound's use as a tool compound for investigating key signal transduction pathways, complete with detailed experimental protocols.
Application Note 1: Anti-Hepatitis B Virus (HBV) Activity via cGAS-STING Pathway
This compound has demonstrated significant potential as an agent for studying viral-host interactions, specifically in the context of the Hepatitis B virus (HBV). Research indicates that it can inhibit the secretion of key viral antigens, HBsAg and HBeAg, which are crucial markers of HBV infection and replication.[1][2][3] The underlying mechanism may involve the enhancement of the cGAS-STING signaling pathway, a critical component of the innate immune system that detects cytosolic DNA and triggers an antiviral response, including the production of type I interferons.[4]
Quantitative Data: Anti-HBV Activity
The inhibitory effect of this compound on HBV antigen secretion provides a quantifiable measure of its activity.
| Compound | Concentration | Target Antigen | % Inhibition | Reference |
| This compound | 50 µg/mL | HBsAg Secretion | 59.7% | [1][2][3] |
| This compound | 50 µg/mL | HBeAg Secretion | 34.7% | [1][2][3] |
Protocol 1.1: In Vitro Anti-HBV Activity Assay (ELISA)
This protocol outlines a method to quantify the effect of this compound on HBsAg and HBeAg secretion from HBV-producing hepatoma cell lines (e.g., HepG2.2.15).
Materials:
-
HBV-producing cell line (e.g., HepG2.2.15)
-
Cell culture medium (e.g., DMEM) with 10% FBS
-
This compound stock solution (in DMSO)
-
HBsAg and HBeAg ELISA kits
-
96-well cell culture plates
-
Plate reader
Procedure:
-
Cell Seeding: Seed HepG2.2.15 cells in a 96-well plate at a density of 2 x 10⁴ cells/well and incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of this compound in a cell culture medium. The final DMSO concentration should be kept below 0.1%. Replace the existing medium with the medium containing different concentrations of this compound. Include a vehicle control (DMSO only) and a positive control (e.g., Lamivudine).
-
Incubation: Incubate the plates for 72 hours.
-
Supernatant Collection: After incubation, carefully collect the cell culture supernatant from each well.
-
ELISA: Quantify the levels of HBsAg and HBeAg in the collected supernatants using commercial ELISA kits, following the manufacturer’s instructions.
-
Data Analysis: Measure the absorbance using a plate reader. Calculate the percentage inhibition of antigen secretion for each concentration of this compound relative to the vehicle control.
Application Note 2: Reversal of P-glycoprotein (ABCB1)-Mediated Multidrug Resistance (MDR)
Multidrug resistance (MDR) is a major obstacle in cancer chemotherapy, often mediated by the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp/ABCB1).[5][6] P-gp functions as an ATP-dependent efflux pump, reducing the intracellular concentration of various anticancer drugs. Lignans isolated from Fructus Schizandrae are known to reverse P-gp-mediated MDR. This compound can be used as a tool compound to study the mechanisms of P-gp inhibition and to sensitize MDR cancer cells to conventional chemotherapeutics. The mechanism of inhibition often involves direct competition with substrates for the transporter's binding pocket and may modulate its ATPase activity.[7][8]
Figure 1. Mechanism of P-glycoprotein (ABCB1) inhibition by this compound.
Protocol 2.1: Rhodamine 123 (Rh123) Efflux Assay for P-gp Function
This protocol measures the functional activity of P-gp by quantifying the efflux of its fluorescent substrate, Rhodamine 123 (Rh123).[9][10] Inhibition of P-gp by this compound will result in increased intracellular accumulation of Rh123.
Figure 2. Experimental workflow for the Rhodamine 123 efflux assay.
Materials:
-
P-gp overexpressing cell line (e.g., MCF-7/ADR, KB-C2) and its parental sensitive cell line (MCF-7, KB-3-1)
-
Rhodamine 123 (Rh123)
-
This compound
-
Verapamil (positive control inhibitor)
-
Hanks' Balanced Salt Solution (HBSS) or phenol red-free medium
-
Fluorometer or flow cytometer
Procedure:
-
Cell Seeding: Seed both resistant and sensitive cells in 96-well black-walled plates (for fluorometry) or 6-well plates (for flow cytometry) and allow them to adhere overnight.
-
Pre-incubation: Wash cells with HBSS. Pre-incubate the cells with various concentrations of this compound or Verapamil (e.g., 50 µM) in HBSS for 30 minutes at 37°C.
-
Rh123 Loading: Add Rh123 to a final concentration of 5 µM to all wells and incubate for another 60 minutes at 37°C.[10]
-
Efflux: Remove the loading solution. Wash the cells twice with ice-cold HBSS. Add fresh HBSS (containing the respective inhibitors) and incubate for 60 minutes at 37°C to allow for drug efflux.
-
Measurement (Fluorometer): Wash cells again with ice-cold HBSS. Lyse the cells with a lysis buffer (e.g., 1% Triton X-100). Measure the fluorescence of the lysate (Excitation: ~485 nm, Emission: ~525 nm).
-
Measurement (Flow Cytometer): After the efflux period, wash cells and detach them using trypsin. Resuspend in ice-cold HBSS and analyze immediately on a flow cytometer to measure the mean fluorescence intensity.
-
Data Analysis: Compare the fluorescence in this compound-treated cells to the vehicle-treated control. Increased fluorescence indicates inhibition of P-gp-mediated efflux.
Protocol 2.2: P-gp ATPase Activity Assay
This biochemical assay measures the rate of ATP hydrolysis by P-gp in isolated membranes. P-gp substrates and inhibitors typically stimulate its ATPase activity. This assay can determine if this compound directly interacts with the P-gp transporter.[11][12]
Materials:
-
High-purity isolated membranes from P-gp-overexpressing cells (e.g., Sf9 cells infected with baculovirus carrying ABCB1 gene)
-
This compound
-
Verapamil (positive control)
-
ATP
-
ATPase assay buffer (e.g., 50 mM Tris-HCl, 50 mM KCl, 5 mM MgCl₂, 1 mM EGTA, pH 7.4)
-
Phosphate detection reagent (e.g., Malachite Green-based reagent)[13][14]
-
Spectrophotometer
Procedure:
-
Reaction Setup: In a 96-well plate, add 2-5 µg of P-gp membranes to the ATPase assay buffer.
-
Compound Addition: Add various concentrations of this compound, Verapamil, or vehicle control to the wells.
-
Initiate Reaction: Start the reaction by adding ATP to a final concentration of 5 mM.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 20-30 minutes) where the reaction is linear.
-
Stop and Detect: Terminate the reaction and measure the amount of inorganic phosphate (Pi) released using a phosphate detection reagent according to the manufacturer's protocol.[13]
-
Data Analysis: Measure absorbance at ~620-650 nm. Subtract the basal ATPase activity (no compound) to determine the compound-stimulated activity. Plot the rate of Pi release against the compound concentration.
Protocol 2.3: MTT Cytotoxicity Assay for MDR Reversal
This assay determines the ability of this compound to sensitize MDR cancer cells to a known P-gp substrate chemotherapeutic drug (e.g., Doxorubicin, Paclitaxel).[15]
Materials:
-
MDR cell line (e.g., MCF-7/ADR) and its sensitive parental line (MCF-7)
-
A P-gp substrate cytotoxic drug (e.g., Doxorubicin)
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
Procedure:
-
Cell Seeding: Seed both resistant and sensitive cells in 96-well plates and allow them to attach overnight.
-
Treatment: Treat the cells with serial dilutions of the cytotoxic drug (e.g., Doxorubicin) either alone or in combination with a fixed, non-toxic concentration of this compound.
-
Incubation: Incubate the plates for 48-72 hours at 37°C.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.[16]
-
Solubilization: Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[16]
-
Absorbance Reading: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the IC₅₀ (concentration of drug causing 50% inhibition of cell growth) for the cytotoxic drug in the presence and absence of this compound. The "fold reversal" is calculated by dividing the IC₅₀ of the drug alone by the IC₅₀ of the drug in combination with this compound.
Application Note 3: Modulation of the PI3K/AKT/mTOR Signaling Pathway
The PI3K/AKT/mTOR pathway is a central regulator of cell proliferation, growth, survival, and metabolism.[17][18] Its dysregulation is a hallmark of many cancers.[19] Extracts from Schisandra sphenanthera have been shown to modulate this pathway, suggesting that its constituent compounds, including this compound, could serve as valuable tools for its study.[20] Investigating the effect of this compound on the phosphorylation status of key proteins like AKT and mTOR can elucidate its mechanism of action in cancer cells.
Figure 3. The PI3K/AKT/mTOR signaling pathway as a potential target for this compound.
Protocol 3.1: Western Blot Analysis of PI3K/AKT/mTOR Pathway Activation
This protocol describes how to measure changes in the phosphorylation of key proteins in the PI3K/AKT/mTOR pathway in response to this compound treatment.[21][22]
Figure 4. Standard workflow for Western blot analysis.
Materials:
-
Cancer cell line of interest (e.g., A549, HCT-116)
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-AKT (Ser473), anti-AKT, anti-p-mTOR (Ser2448), anti-mTOR, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
Procedure:
-
Cell Treatment: Seed cells in 6-well plates. Once they reach 70-80% confluency, treat them with various concentrations of this compound for a specified time (e.g., 24 hours).
-
Protein Extraction: Wash cells with ice-cold PBS and lyse them with RIPA buffer. Scrape the cells, collect the lysate, and centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[23]
-
SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer. Load the samples onto an SDS-PAGE gel and separate them by electrophoresis.[18]
-
Membrane Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[22]
-
Antibody Incubation: Incubate the membrane with the desired primary antibody (diluted in blocking buffer) overnight at 4°C with gentle shaking.
-
Washing and Secondary Antibody: Wash the membrane three times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again three times with TBST. Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensity using densitometry software. Normalize the intensity of phosphorylated proteins to their total protein counterparts to determine the effect of this compound on pathway activation.
References
- 1. Schisanwilsonins A-G and related anti-HBV lignans from the fruits of Schisandra wilsoniana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Schisandrin C enhances cGAS-STING pathway activation and inhibits HBV replication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Natural products reverse cancer multidrug resistance [frontiersin.org]
- 6. Inhibition of P-glycoprotein (ABCB1)- and multidrug resistance-associated protein 1 (ABCC1)-mediated transport by the orally administered inhibitor, CBT-1® - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The power of the pump: mechanisms of action of P-glycoprotein (ABCB1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Reversal of multidrug resitance by natural substances from plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Flow cytometric analysis of P-glycoprotein function using rhodamine 123 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Evaluation of P-Glycoprotein Inhibitory Potential Using a Rhodamine 123 Accumulation Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. P-glycoprotein Retains Drug-stimulated ATPase Activity upon Covalent Linkage of the Two Nucleotide Binding Domains at Their C-terminal Ends - PMC [pmc.ncbi.nlm.nih.gov]
- 12. genomembrane.com [genomembrane.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. abcam.com [abcam.com]
- 15. The MTT cell viability assay for cytotoxicity testing in multidrug-resistant human leukemic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. mdpi.com [mdpi.com]
- 20. researchgate.net [researchgate.net]
- 21. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]
- 22. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Quantification of PI3K/AKT/mTOR signaling pathway by western blotting [bio-protocol.org]
Utilizing Schisantherin C for the Investigation of Autophagy Mechanisms
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Schisantherin C, a dibenzocyclooctadiene lignan isolated from the fruit of Schisandra chinensis, has garnered significant interest for its diverse pharmacological activities, including its potent modulation of autophagy. Autophagy is a fundamental cellular process responsible for the degradation and recycling of damaged organelles and misfolded proteins, thereby maintaining cellular homeostasis. Dysregulation of autophagy is implicated in a variety of diseases, including cancer, neurodegenerative disorders, and metabolic syndromes. This compound has emerged as a valuable chemical tool for elucidating the intricate molecular mechanisms governing autophagy, primarily through its influence on key signaling pathways. These application notes provide a comprehensive guide to utilizing this compound as an autophagy modulator in research settings, complete with detailed experimental protocols and data presentation formats.
Mechanism of Action: Modulation of Key Signaling Pathways
This compound primarily induces autophagy by modulating two central signaling cascades: the PI3K/Akt/mTOR and the AMPK/mTOR pathways.
-
Inhibition of the PI3K/Akt/mTOR Pathway: The PI3K/Akt/mTOR pathway is a critical negative regulator of autophagy. Under normal conditions, activation of this pathway by growth factors leads to the phosphorylation and activation of mTOR, which in turn phosphorylates and inactivates the ULK1 complex, a key initiator of autophagy. This compound has been shown to inhibit the phosphorylation of key components of this pathway, including PI3K, Akt, and mTOR.[1][2] This de-repression of the ULK1 complex allows for the initiation of the autophagic process.
-
Activation of the AMPK/mTOR Pathway: The AMP-activated protein kinase (AMPK) is a cellular energy sensor that, when activated under conditions of low energy (high AMP:ATP ratio), promotes autophagy. AMPK can directly phosphorylate and activate the ULK1 complex and also inhibit mTOR activity. Evidence suggests that this compound can lead to the phosphorylation and activation of AMPK, thereby promoting autophagy through this parallel pathway.[3][4]
Data Presentation
The following tables summarize the expected quantitative changes in key autophagy markers and signaling proteins following treatment with this compound. These values are representative and may vary depending on the cell type, experimental conditions, and concentration of this compound used.
Table 1: Effect of this compound on Autophagy Marker Expression
| Marker | Method | Expected Change with this compound | Representative Quantitative Change (Fold Change vs. Control) |
| LC3-II/LC3-I Ratio | Western Blot | Increase | 1.5 - 3.5 |
| p62/SQSTM1 | Western Blot | Decrease | 0.4 - 0.7 |
| Beclin1 | Western Blot / Immunofluorescence | Increase | 1.5 - 2.5 |
| ATG5 | Western Blot | Increase | 1.3 - 2.0 |
| Autophagosomes | TEM / Immunofluorescence (LC3 puncta) | Increase | 2.0 - 4.0 (puncta per cell) |
Table 2: Effect of this compound on Key Signaling Proteins
| Pathway | Protein | Method | Expected Change with this compound | Representative Quantitative Change (Fold Change vs. Control) |
| PI3K/Akt/mTOR | p-PI3K/Total PI3K | Western Blot | Decrease | 0.3 - 0.6 |
| p-Akt/Total Akt | Western Blot | Decrease | 0.4 - 0.7 | |
| p-mTOR/Total mTOR | Western Blot | Decrease | 0.2 - 0.5 | |
| AMPK/mTOR | p-AMPK/Total AMPK | Western Blot | Increase | 1.8 - 3.0 |
Experimental Protocols
Detailed methodologies for key experiments to investigate the effects of this compound on autophagy are provided below.
Protocol 1: Western Blot Analysis of Autophagy Markers and Signaling Proteins
This protocol is designed to quantify the expression levels of key proteins involved in autophagy and related signaling pathways.
Materials:
-
Cell line of interest (e.g., HUVECs, C2C12, HeLa)
-
This compound (various concentrations)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS), ice-cold
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels (8-15% acrylamide, depending on target protein size)
-
PVDF membranes
-
Transfer buffer
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-LC3B, anti-p62, anti-Beclin1, anti-ATG5, anti-p-PI3K, anti-PI3K, anti-p-Akt, anti-Akt, anti-p-mTOR, anti-mTOR, anti-p-AMPK, anti-AMPK, anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and allow them to adhere and reach 70-80% confluency.
-
Treat cells with varying concentrations of this compound (e.g., 10, 25, 50 µM) or vehicle control (DMSO) for the desired time period (e.g., 24 hours).
-
-
Protein Extraction:
-
Wash cells twice with ice-cold PBS.
-
Add 100-150 µL of ice-cold RIPA buffer to each well and scrape the cells.
-
Transfer the lysate to a pre-chilled microcentrifuge tube and incubate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the total protein.
-
-
Protein Quantification:
-
Determine the protein concentration of each sample using a BCA assay according to the manufacturer's instructions.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentrations for all samples.
-
Add Laemmli sample buffer to the lysates and boil at 95°C for 5 minutes.
-
Load equal amounts of protein (20-30 µg) per lane onto an SDS-PAGE gel.
-
Run the gel at an appropriate voltage until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection and Analysis:
-
Apply ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the protein of interest to the loading control (β-actin or GAPDH).
-
Protocol 2: Immunofluorescence Staining for Autophagy Markers
This protocol allows for the visualization and quantification of autophagosome formation (LC3 puncta) and the localization of other autophagy-related proteins like Beclin1.
Materials:
-
Cells grown on sterile glass coverslips in 24-well plates
-
This compound
-
PBS
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (0.1% Triton X-100 in PBS)
-
Blocking buffer (5% BSA in PBS)
-
Primary antibodies (e.g., anti-LC3B, anti-Beclin1)
-
Fluorophore-conjugated secondary antibodies (e.g., Alexa Fluor 488, Alexa Fluor 594)
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear staining
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment:
-
Seed cells on coverslips in 24-well plates.
-
Treat cells with this compound as described in Protocol 1.
-
-
Fixation and Permeabilization:
-
Wash cells twice with PBS.
-
Fix cells with 4% PFA for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Wash three times with PBS.
-
-
Blocking and Antibody Incubation:
-
Block non-specific binding with 5% BSA in PBS for 1 hour at room temperature.
-
Incubate with the primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the fluorophore-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature in the dark.
-
Wash three times with PBS.
-
-
Staining and Mounting:
-
Stain the nuclei with DAPI for 5 minutes.
-
Wash twice with PBS.
-
Mount the coverslips onto glass slides using antifade mounting medium.
-
-
Imaging and Analysis:
-
Visualize the stained cells using a fluorescence or confocal microscope.
-
Capture images and quantify the number of LC3 puncta per cell or the fluorescence intensity of Beclin1 using appropriate image analysis software.
-
Protocol 3: Transmission Electron Microscopy (TEM) for Autophagosome Visualization
TEM is the gold standard for the morphological identification of autophagosomes and autolysosomes.
Materials:
-
Cell pellets from treated and control groups
-
Primary fixative (e.g., 2.5% glutaraldehyde in 0.1 M cacodylate buffer)
-
Secondary fixative (e.g., 1% osmium tetroxide in 0.1 M cacodylate buffer)
-
Ethanol series for dehydration (e.g., 50%, 70%, 90%, 100%)
-
Propylene oxide
-
Epoxy resin
-
Uranyl acetate and lead citrate for staining
-
Ultramicrotome
-
TEM grids
-
Transmission Electron Microscope
Procedure:
-
Sample Preparation:
-
Harvest cells by trypsinization and centrifugation to form a pellet.
-
Fix the cell pellet with primary fixative for 2 hours at 4°C.
-
Wash the pellet three times with 0.1 M cacodylate buffer.
-
Post-fix with secondary fixative for 1 hour at 4°C.
-
Wash three times with distilled water.
-
-
Dehydration and Embedding:
-
Dehydrate the samples through a graded series of ethanol.
-
Infiltrate the samples with propylene oxide and then with a mixture of propylene oxide and epoxy resin.
-
Embed the samples in pure epoxy resin and polymerize at 60°C for 48 hours.
-
-
Sectioning and Staining:
-
Cut ultrathin sections (70-90 nm) using an ultramicrotome.
-
Mount the sections on TEM grids.
-
Stain the sections with uranyl acetate and lead citrate.
-
-
Imaging and Analysis:
-
Examine the sections under a transmission electron microscope.
-
Identify and capture images of autophagosomes (double-membraned vesicles containing cytoplasmic material) and autolysosomes (single-membraned vesicles with electron-dense content).
-
Quantify the number of autophagic vesicles per cell cross-section.
-
Visualizations
The following diagrams illustrate the key signaling pathways modulated by this compound and a typical experimental workflow.
Caption: this compound induces autophagy by inhibiting the PI3K/Akt/mTOR signaling pathway.
Caption: this compound promotes autophagy through the activation of AMPK.
Caption: Experimental workflow for investigating this compound-mediated autophagy.
References
- 1. Compound C Inhibits Ovarian Cancer Progression via PI3K-AKT-mTOR-NFκB Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitative phosphoproteomics reveals the role of the AMPK plant ortholog SnRK1 as a metabolic master regulator under energy deprivation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. How to interpret LC3 immunoblotting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Accumulation of p62 in degenerated spinal cord under chronic mechanical compression: Functional analysis of p62 and autophagy in hypoxic neuronal cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing the Bioavailability of Schisantherin C
For Researchers, Scientists, and Drug Development Professionals
Introduction
Schisantherin C, a dibenzocyclooctadiene lignan isolated from the fruit of Schisandra chinensis, has garnered significant interest for its potential therapeutic activities. A thorough understanding of its bioavailability is paramount for the development of effective oral dosage forms. Bioavailability, the fraction of an administered dose of unchanged drug that reaches the systemic circulation, is a critical pharmacokinetic parameter. This document provides detailed application notes and protocols for assessing the bioavailability of this compound through a combination of in vivo and in vitro methods.
In Vivo Bioavailability Assessment in Animal Models
In vivo studies, typically conducted in rats, are the gold standard for determining the absolute bioavailability of a compound. This involves comparing the plasma concentration-time profiles after oral (p.o.) and intravenous (i.v.) administration.
Experimental Protocol: Pharmacokinetic Study in Rats
Objective: To determine the absolute bioavailability and pharmacokinetic profile of this compound in Sprague-Dawley rats.
Materials:
-
This compound
-
Male Sprague-Dawley rats (250-300g)
-
Vehicle for oral administration (e.g., 0.5% carboxymethylcellulose sodium)
-
Vehicle for intravenous administration (e.g., saline with a co-solvent like DMSO and PEG400)
-
Blood collection tubes (containing anticoagulant, e.g., heparin)
-
Centrifuge
-
Analytical equipment: LC-MS/MS system
Procedure:
-
Animal Acclimatization: Acclimate rats for at least one week with free access to food and water.
-
Dosing:
-
Intravenous (i.v.) Group (n=6): Administer a single dose of this compound (e.g., 10 mg/kg) via the tail vein.
-
Oral (p.o.) Group (n=6): Administer a single dose of this compound (e.g., 10 mg/kg) by oral gavage.
-
-
Blood Sampling: Collect blood samples (approximately 0.25 mL) from the jugular vein at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-dosing.
-
Plasma Preparation: Centrifuge the blood samples at 4000 rpm for 10 minutes to separate the plasma. Store the plasma samples at -80°C until analysis.
-
Sample Analysis: Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Calculate pharmacokinetic parameters using non-compartmental analysis software (e.g., WinNonlin). Key parameters include:
-
Area Under the Curve (AUC)
-
Maximum Plasma Concentration (Cmax)
-
Time to Reach Maximum Plasma Concentration (Tmax)
-
Clearance (CL)
-
Volume of Distribution (Vd)
-
Half-life (t1/2)
-
-
Bioavailability Calculation: Calculate the absolute oral bioavailability (F%) using the following formula: F(%) = (AUCoral / Doseoral) / (AUCi.v. / Dosei.v.) * 100
Data Presentation: Pharmacokinetic Parameters of Related Lignans
While specific data for this compound is limited in the public domain, the following table summarizes the pharmacokinetic parameters for the structurally similar lignan, Schisantherin A, in rats. This data can serve as a valuable reference.
| Parameter | Intravenous (i.v.) Administration | Oral (p.o.) Administration | Reference |
| Dose | 10 mg/kg | 10 mg/kg | [1] |
| Cmax (µg/mL) | - | 0.08 ± 0.07 to 0.15 ± 0.09 | [1] |
| Tmax (min) | - | 22 to 200 | [1] |
| AUC (min*ng/mL) | 43.11 | 6.71 ± 4.51 | [1] |
| CL (L/min) | 0.09 | - | [1] |
| Absolute Bioavailability (F%) | - | 15.56 ± 10.47% | [1] |
Note: The oral administration data for Cmax and Tmax are from studies using Schisandra chinensis products containing schizandrin, a related lignan.
In Vitro Methods for Predicting Bioavailability
In vitro assays provide a high-throughput and cost-effective means to screen compounds for their potential oral absorption and metabolic stability early in the drug development process.
Intestinal Permeability Assessment: Caco-2 Permeability Assay
The Caco-2 cell line, derived from human colorectal adenocarcinoma, differentiates into a monolayer of polarized enterocytes that mimic the intestinal barrier. This model is widely used to predict the intestinal permeability of drugs.[2][3]
Objective: To determine the apparent permeability coefficient (Papp) of this compound across a Caco-2 cell monolayer.
Materials:
-
Caco-2 cells (ATCC)
-
Cell culture medium (e.g., DMEM with 10% FBS, 1% non-essential amino acids, and 1% penicillin-streptomycin)
-
Transwell® inserts (e.g., 12-well, 0.4 µm pore size)
-
Hanks' Balanced Salt Solution (HBSS) buffered with HEPES
-
This compound
-
Control compounds (e.g., propranolol for high permeability, atenolol for low permeability)
-
Lucifer yellow (for monolayer integrity testing)
-
LC-MS/MS system
Procedure:
-
Cell Seeding and Culture: Seed Caco-2 cells onto the apical (AP) side of the Transwell® inserts at a density of approximately 6 x 10^4 cells/cm². Culture the cells for 21-25 days to allow for differentiation and formation of a confluent monolayer.
-
Monolayer Integrity Test:
-
Measure the transepithelial electrical resistance (TEER) using a voltmeter. Monolayers with TEER values >200 Ω·cm² are typically considered suitable.
-
Perform a Lucifer yellow permeability assay. A Papp of Lucifer yellow <1.0 x 10^-6 cm/s indicates a tight monolayer.
-
-
Permeability Assay (Bidirectional):
-
Apical to Basolateral (A-B) Transport:
-
Wash the Caco-2 monolayers with pre-warmed HBSS.
-
Add HBSS containing this compound (e.g., 10 µM) to the apical chamber.
-
Add fresh HBSS to the basolateral (BL) chamber.
-
Incubate at 37°C with gentle shaking.
-
At specified time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber and replace with fresh HBSS.
-
-
Basolateral to Apical (B-A) Transport:
-
Add HBSS containing this compound to the basolateral chamber.
-
Add fresh HBSS to the apical chamber.
-
Collect samples from the apical chamber at the same time points.
-
-
-
Sample Analysis: Quantify the concentration of this compound in the collected samples using a validated LC-MS/MS method.
-
Papp Calculation: Calculate the apparent permeability coefficient (Papp) in cm/s using the following equation: Papp = (dQ/dt) / (A * C0) Where:
-
dQ/dt is the steady-state flux (µmol/s)
-
A is the surface area of the insert (cm²)
-
C0 is the initial concentration in the donor chamber (µmol/cm³)
-
-
Efflux Ratio (ER) Calculation: ER = Papp (B-A) / Papp (A-B) An efflux ratio greater than 2 suggests the involvement of active efflux transporters.
| Papp (x 10⁻⁶ cm/s) | Permeability Classification | Expected Human Oral Absorption |
| < 1 | Low | Poor (<30%) |
| 1 - 10 | Moderate | Moderate (30-80%) |
| > 10 | High | Good (>80%) |
Metabolic Stability Assessment: Liver Microsomal Stability Assay
This assay evaluates the susceptibility of a compound to metabolism by Phase I enzymes, primarily Cytochrome P450 (CYP) enzymes, which are abundant in liver microsomes.[4]
Objective: To determine the in vitro half-life (t1/2) and intrinsic clearance (Clint) of this compound in rat liver microsomes.
Materials:
-
Pooled rat liver microsomes (RLMs)
-
This compound
-
NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Ice-cold acetonitrile with an internal standard
-
Control compounds (e.g., testosterone for high clearance, verapamil for moderate clearance)
-
LC-MS/MS system
Procedure:
-
Incubation Mixture Preparation: Prepare a reaction mixture containing rat liver microsomes (e.g., 0.5 mg/mL protein concentration) and this compound (e.g., 1 µM) in phosphate buffer.
-
Reaction Initiation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to ice-cold acetonitrile to stop the reaction and precipitate the proteins.
-
Sample Processing: Centrifuge the samples to pellet the precipitated proteins.
-
Analysis: Analyze the supernatant for the remaining concentration of this compound using a validated LC-MS/MS method.
-
Data Analysis:
-
Plot the natural logarithm of the percentage of this compound remaining versus time.
-
The slope of the linear regression line represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t1/2) = 0.693 / k.
-
Calculate the intrinsic clearance (Clint) in µL/min/mg protein = (0.693 / t1/2) * (incubation volume / mg microsomal protein).
-
| In Vitro t1/2 (min) | Clint (µL/min/mg protein) | Metabolic Stability Classification |
| > 30 | < 23 | Low Clearance |
| 5 - 30 | 23 - 139 | Intermediate Clearance |
| < 5 | > 139 | High Clearance |
Key Pathways Influencing this compound Bioavailability
The oral bioavailability of this compound is primarily influenced by its intestinal permeability and first-pass metabolism in the gut and liver.
Intestinal Absorption and Efflux
This compound, being a lipophilic compound, is likely absorbed via passive diffusion across the intestinal epithelium. However, its absorption can be limited by efflux transporters such as P-glycoprotein (P-gp), which actively pump substrates back into the intestinal lumen.[5]
Caption: Intestinal absorption and efflux of this compound.
Hepatic First-Pass Metabolism
After absorption, this compound enters the portal circulation and is transported to the liver, where it undergoes extensive first-pass metabolism primarily by Cytochrome P450 enzymes. Studies on related lignans suggest the involvement of CYP1A2, CYP2C, and CYP3A isoforms.[6][7] This metabolic process can significantly reduce the amount of active drug reaching the systemic circulation.
Caption: Hepatic first-pass metabolism of this compound.
Experimental Workflow for Bioavailability Assessment
A systematic approach combining in vitro and in vivo methods is crucial for a comprehensive assessment of this compound's bioavailability.
Caption: Integrated workflow for bioavailability assessment.
Conclusion
The assessment of this compound's bioavailability requires a multi-faceted approach. The protocols and application notes provided herein offer a comprehensive framework for researchers to conduct robust in vivo and in vitro studies. By systematically evaluating its intestinal permeability, metabolic stability, and pharmacokinetic profile, a clear understanding of the oral bioavailability of this compound can be achieved, which is essential for its successful development as a therapeutic agent.
References
- 1. Pharmacokinetics of Schizandrin and Its Pharmaceutical Products Assessed Using a Validated LC–MS/MS Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacokinetic study of schisandrin, schisandrol B, schisantherin A, deoxyschisandrin, and schisandrin B in rat plasma after oral administration of Shengmaisan formula by UPLC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Research Progress on the Pharmacological Action of Schisantherin A - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scienceopen.com [scienceopen.com]
- 6. The Cytochrome P450-Mediated Metabolism Alternation of Four Effective Lignans From Schisandra chinensis in Carbon Tetrachloride-Intoxicated Rats and Patients With Advanced Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | The Cytochrome P450-Mediated Metabolism Alternation of Four Effective Lignans From Schisandra chinensis in Carbon Tetrachloride-Intoxicated Rats and Patients With Advanced Hepatocellular Carcinoma [frontiersin.org]
Schisantherin C's Application in Neurodegenerative Disease Research: Application Notes and Protocols
Note to the Reader: The query for "Schisantherin C" in the context of neurodegenerative disease yields limited specific research. However, the closely named lignan, Schisandrin C , is extensively studied for its potent neuroprotective, anti-inflammatory, and antioxidant properties. Both compounds are derived from plants of the Schisandra genus but are distinct molecules. Due to the wealth of available data and its direct relevance to neurodegenerative disease research, these application notes will focus on Schisandrin C .
Application Notes for Schisandrin C
Schisandrin C is a bioactive dibenzocyclooctadiene lignan isolated from the fruit of Schisandra chinensis. It has garnered significant attention in neurodegenerative disease research for its multifaceted mechanisms that combat key pathological processes such as neuroinflammation, oxidative stress, and excitotoxicity.
Primary Applications:
-
Anti-Neuroinflammatory Agent: Schisandrin C effectively suppresses the activation of microglia, the primary immune cells of the central nervous system. It inhibits the production of pro-inflammatory mediators, including nitric oxide (NO), prostaglandin E2 (PGE2), tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and IL-6 in activated microglia.[1]
-
Antioxidant and Upregulator of Phase II Enzymes: A key mechanism of Schisandrin C is its ability to induce the expression of phase II detoxifying and antioxidant enzymes, such as heme oxygenase-1 (HO-1) and NAD(P)H dehydrogenase quinone-1 (NQO-1). This action enhances the endogenous antioxidant capacity of neural cells, protecting them from oxidative damage.[2]
-
Neuroprotection in Alzheimer's Disease Models: In animal models of Alzheimer's disease induced by amyloid-beta (Aβ) peptides, Schisandrin C has been shown to ameliorate learning and memory deficits.[3] It exerts neuroprotective effects by increasing the activity of antioxidant enzymes like superoxide dismutase (SOD) and glutathione peroxidase (GSH-Px) in the hippocampus and cerebral cortex.[3][4]
-
Protection Against Excitotoxicity: Schisandrin C demonstrates protective effects against glutamate-induced neurotoxicity, a common pathway of neuronal death in many neurodegenerative conditions.[5][6][7]
Mechanism of Action:
Schisandrin C's neuroprotective effects are mediated through the modulation of several critical signaling pathways:
-
Inhibition of Pro-inflammatory Pathways: It attenuates neuroinflammation by suppressing the activation of key transcription factors and signaling cascades, including Nuclear Factor-kappa B (NF-κB), Activator protein-1 (AP-1), Mitogen-Activated Protein Kinases (MAPKs), and Janus kinase/signal transducer and activator of transcription (JAK/STAT).[2][8]
-
Activation of Antioxidant Pathways: Schisandrin C upregulates HO-1 and NQO-1 expression through the activation of the cAMP/Protein Kinase A/cAMP response element-binding protein (cAMP/PKA/CREB) and the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathways.[2][9] This dual-pathway activation provides a robust defense against oxidative stress.
Quantitative Data Summary
The following tables summarize the effective concentrations and dosages of Schisandrin C from various in vitro and in vivo studies.
Table 1: In Vitro Efficacy of Schisandrin C
| Cell Line | Model/Stimulant | Concentration Range | Effect | Reference |
| Mouse Primary Microglia | Lipoteichoic Acid (LTA) | 5 - 20 µM | Inhibition of NO, PGE2, TNF-α, IL-1β, IL-6 production | [1] |
| C2C12 Skeletal Muscle Cells | Hydrogen Peroxide (H₂O₂) | 5 - 20 µM | Decreased cell death and ROS production | [1] |
| Human Leukemia U937 Cells | N/A | 25 - 100 µM | Induction of apoptosis and G1 cell cycle arrest | [4] |
Table 2: In Vivo Efficacy of Schisandrin C
| Animal Model | Disease Induction | Dosage | Administration Route | Key Findings | Reference |
| Mice | Aβ₁₋₄₂ injection (i.c.v.) | 15 - 150 µg/kg | Intracerebroventricular (i.c.v.) | Reduced memory deficits; increased SOD and GSH-Px activity | [4] |
| Mice | Acetaminophen-induced liver injury | 200 mg/kg | N/A | Reduced liver injury markers (ALT, AST) | [1] |
Experimental Protocols
Protocol 1: In Vitro Anti-Neuroinflammatory Assay in Microglial Cells
This protocol details the procedure to evaluate the anti-inflammatory effects of Schisandrin C on lipoteichoic acid (LTA)-stimulated BV-2 microglial cells.
Materials:
-
BV-2 murine microglial cell line
-
DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS and 1% Penicillin-Streptomycin
-
Schisandrin C (stock solution in DMSO)
-
Lipoteichoic acid (LTA) from Staphylococcus aureus
-
Griess Reagent for Nitric Oxide (NO) measurement
-
ELISA kits for PGE2, TNF-α, IL-1β, and IL-6
-
Reagents and equipment for Western Blotting (antibodies for iNOS, COX-2, p-NF-κB, etc.)
Procedure:
-
Cell Culture: Culture BV-2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
Seeding: Seed cells in appropriate plates (e.g., 96-well for viability/Griess, 24-well for ELISA, 6-well for Western Blot) and allow them to adhere for 24 hours.
-
Treatment:
-
Pre-treat cells with various concentrations of Schisandrin C (e.g., 1, 5, 10, 20 µM) for 1-2 hours. Include a vehicle control (DMSO).
-
Following pre-treatment, add LTA (e.g., 10 µg/mL) to induce an inflammatory response. Include a control group with no LTA or Schisandrin C.
-
-
Incubation: Incubate the cells for the desired time period (e.g., 24 hours for cytokine release).
-
Analysis:
-
Nitric Oxide (NO) Measurement: Collect the cell culture supernatant. Determine NO concentration by measuring nitrite levels using the Griess reagent according to the manufacturer's protocol.
-
Cytokine Measurement: Collect the supernatant and measure the concentrations of PGE2, TNF-α, IL-1β, and IL-6 using specific ELISA kits.
-
Western Blot Analysis: Lyse the cells to extract total protein. Perform SDS-PAGE and Western blotting to analyze the expression levels of key inflammatory proteins like iNOS, COX-2, and the phosphorylation status of proteins in the NF-κB and MAPK pathways.
-
Protocol 2: In Vivo Neuroprotection Assay in an Aβ-Induced Alzheimer's Disease Mouse Model
This protocol describes the evaluation of Schisandrin C's neuroprotective effects in mice with Aβ₁₋₄₂-induced cognitive deficits.
Materials:
-
Male C57BL/6 mice
-
Aβ₁₋₄₂ peptide, aggregated
-
Schisandrin C
-
Stereotaxic apparatus for intracerebroventricular (i.c.v.) injection
-
Behavioral testing equipment (Y-maze, Morris water maze)
-
Reagents and kits for biochemical analysis of brain tissue (SOD, GSH-Px, Cholinesterase activity assays)
Procedure:
-
Animal Acclimatization: House mice under standard conditions with a 12h light/dark cycle and access to food and water ad libitum for at least one week.
-
Aβ₁₋₄₂-Induced Model:
-
Anesthetize the mice and place them in a stereotaxic frame.
-
Perform an i.c.v. injection of aggregated Aβ₁₋₄₂ (e.g., 3 µL of a 1 mg/mL solution) into the lateral ventricle. Sham-operated animals receive a vehicle injection.
-
-
Schisandrin C Treatment:
-
Following Aβ₁₋₄₂ injection, administer Schisandrin C daily for a specified period (e.g., 5 days) via the desired route (e.g., i.c.v. at 15-150 µg/kg).[4] The control group receives vehicle.
-
-
Behavioral Testing (Perform after treatment period):
-
Y-Maze Test: To assess short-term spatial working memory, measure the spontaneous alternation percentage.
-
Morris Water Maze: To evaluate spatial learning and memory, record the escape latency to find a hidden platform over several days of training and the time spent in the target quadrant during a probe trial.
-
-
Biochemical Analysis:
-
At the end of the experiment, euthanize the mice and dissect the hippocampus and cerebral cortex.
-
Prepare brain tissue homogenates.
-
Measure the activity of antioxidant enzymes (SOD, GSH-Px) and total cholinesterase (ChE) activity using commercially available assay kits.
-
Visualizations
References
- 1. caymanchem.com [caymanchem.com]
- 2. ovid.com [ovid.com]
- 3. Schisandrin C Ameliorates Learning and Memory Deficits by Aβ1-42 -induced Oxidative Stress and Neurotoxicity in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Potential protective roles of phytochemicals on glutamate-induced neurotoxicity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Micronutrients May Be a Unique Weapon Against the Neurotoxic Triad of Excitotoxicity, Oxidative Stress and Neuroinflammation: A Perspective [frontiersin.org]
- 7. Frontiers | A Neurotoxic Ménage-à-trois: Glutamate, Calcium, and Zinc in the Excitotoxic Cascade [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
Application Notes and Protocols for Studying the Anti-HBV Activity of Schisantherin C
For Researchers, Scientists, and Drug Development Professionals
Introduction
Schisantherin C, a dibenzocyclooctadiene lignan isolated from the fruit of Schisandra wilsoniana, has demonstrated notable anti-Hepatitis B Virus (HBV) activity. These application notes provide a comprehensive guide for researchers interested in utilizing this compound as a tool to study HBV infection and explore its therapeutic potential. The protocols outlined below are based on established methodologies and findings from recent studies, offering a framework for investigating the compound's mechanism of action, particularly its role in modulating the cGAS-STING signaling pathway.
Data Presentation: Efficacy of this compound against HBV
The antiviral activity of this compound has been quantified in several studies. The following tables summarize the key findings, providing a clear comparison of its effects on viral antigen secretion and DNA replication.
Table 1: Inhibition of HBV Antigen Secretion by this compound
| Compound | Concentration | Cell Line | HBsAg Secretion Inhibition (%) | HBeAg Secretion Inhibition (%) | Citation |
| This compound | 50 µg/mL | Not Specified | 59.7 | 34.7 | [1] |
Table 2: Effect of this compound on HBV Replication in a Co-culture System
| Treatment Group | This compound Concentration | Co-culture System | Effect on HBV Replication | Citation |
| ISD + SC | 20 µM | HepG2.2.15 and PMA-differentiated THP-1 cells | Inhibition of HBV replication in HepG2.2.15 cells | [2] |
ISD: Interferon-stimulatory DNA, used to stimulate the cGAS-STING pathway. SC: this compound.
Mechanism of Action: Enhancement of the cGAS-STING Pathway
This compound exerts its anti-HBV effect, at least in part, by enhancing the activation of the cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) signaling pathway.[2] This innate immune pathway is crucial for detecting viral DNA and initiating an antiviral response, including the production of type I interferons.
Signaling Pathway Diagram
Caption: this compound enhances the cGAS-STING pathway to inhibit HBV.
Experimental Protocols
The following are detailed protocols for key experiments to study the anti-HBV activity of this compound.
Cell Culture and Maintenance
Cell Lines:
-
HepG2.2.15: A human hepatoblastoma cell line that stably expresses the entire HBV genome (genotype D) and secretes HBsAg and HBeAg.[2]
-
THP-1: A human monocytic cell line used to model macrophages after differentiation with Phorbol 12-myristate 13-acetate (PMA).[2]
Culture Media:
-
HepG2.2.15: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 380 µg/mL G418.[2]
-
THP-1: RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.[2]
Culture Conditions:
-
Maintain cells at 37°C in a humidified atmosphere with 5% CO2.
-
Subculture cells every 2-3 days to maintain logarithmic growth.
Cytotoxicity Assay (MTT Assay)
This assay determines the concentration range of this compound that is non-toxic to the cells, which is crucial for interpreting antiviral activity data.
Materials:
-
HepG2.2.15 cells
-
96-well plates
-
This compound stock solution (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (for formazan dissolution)
-
Microplate reader
Protocol:
-
Seed HepG2.2.15 cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should be less than 0.1%.
-
Remove the old medium and add 100 µL of the medium containing different concentrations of this compound to the wells. Include a vehicle control (medium with DMSO) and a blank control (medium only).
-
Incubate the plate for the desired experimental duration (e.g., 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as: (Absorbance of treated cells / Absorbance of vehicle control) x 100%.
Quantification of HBV Antigens (ELISA)
This protocol is for measuring the levels of HBsAg and HBeAg secreted into the cell culture supernatant.
Materials:
-
Supernatants from this compound-treated and control HepG2.2.15 cells
-
HBsAg and HBeAg ELISA kits (commercial kits are recommended)
-
Microplate reader
Protocol:
-
Seed HepG2.2.15 cells in a 24-well plate and allow them to adhere overnight.
-
Treat the cells with various non-toxic concentrations of this compound for the desired duration (e.g., 3, 6, or 9 days), changing the medium and compound every 3 days.
-
Collect the cell culture supernatants at each time point.
-
Perform the ELISA for HBsAg and HBeAg according to the manufacturer's instructions.
-
Briefly, this involves adding the supernatants to antibody-coated plates, followed by incubation with a horseradish peroxidase (HRP)-conjugated detection antibody and then a substrate solution.
-
Stop the reaction and measure the absorbance at 450 nm.
-
Calculate the concentration of antigens based on a standard curve.
Quantification of Extracellular HBV DNA (qPCR)
This protocol measures the amount of HBV DNA released into the cell culture supernatant, which is an indicator of viral replication.
Materials:
-
Supernatants from this compound-treated and control HepG2.2.15 cells
-
Viral DNA extraction kit
-
qPCR master mix
-
Primers and probe for a conserved region of the HBV genome (e.g., S gene)
-
Real-time PCR instrument
Example Primer and Probe Sequences (targeting the S gene):
-
Forward Primer: 5'-CCTCTKATTGGGTGGAACTC-3'
-
Reverse Primer: 5'-GAGAGTAACTCCACAGTAGC-3'
-
Probe: 5'-FAM-TGGATGTGTCTGCGGCGTTTTATCAT-TAMRA-3' (Note: Primer and probe sequences should be validated for the specific HBV genotype being studied.)
Protocol:
-
Treat HepG2.2.15 cells with this compound as described for the ELISA protocol.
-
Collect the cell culture supernatants.
-
Extract viral DNA from 200 µL of supernatant using a commercial viral DNA extraction kit according to the manufacturer's protocol.
-
Set up the qPCR reaction with the extracted DNA, qPCR master mix, primers, and probe.
-
Run the qPCR program:
-
Initial denaturation: 95°C for 10 minutes
-
40 cycles of:
-
Denaturation: 95°C for 15 seconds
-
Annealing/Extension: 60°C for 1 minute
-
-
-
Generate a standard curve using a plasmid containing the HBV genome to quantify the HBV DNA copy number.
Analysis of the cGAS-STING Pathway (Western Blot)
This protocol is to detect the activation of key proteins in the cGAS-STING pathway.
Materials:
-
PMA-differentiated THP-1 cells (or other relevant immune cells)
-
This compound
-
Interferon-stimulatory DNA (ISD) or other STING agonists
-
Cell lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-STING, anti-STING, anti-p-TBK1, anti-TBK1, anti-p-IRF3, anti-IRF3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Seed THP-1 cells and differentiate them into macrophages by treating with 100 nM PMA for 4-5 hours.[2]
-
Pre-treat the differentiated THP-1 cells with this compound (e.g., 20 µM) for a specified time (e.g., 24 hours).[2]
-
Stimulate the cells with a STING agonist like ISD to activate the pathway.
-
Lyse the cells with lysis buffer and quantify the protein concentration.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (typically at a 1:1000 dilution in blocking buffer) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody (typically at a 1:2000 to 1:5000 dilution) for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Use β-actin as a loading control to normalize the protein levels.
Experimental Workflow and Logical Relationships
The following diagrams illustrate the workflow for evaluating this compound and the logical relationship of the co-culture experiment.
Caption: Workflow for in vitro evaluation of this compound's anti-HBV activity.
Caption: Logical relationship in the this compound co-culture experiment.
References
- 1. The combination of Schisandrin C and Luteolin synergistically attenuates hepatitis B virus infection via repressing HBV replication and promoting cGAS-STING pathway activation in macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The combination of Schisandrin C and Luteolin synergistically attenuates hepatitis B virus infection via repressing HBV replication and promoting cGAS-STING pathway activation in macrophages | springermedizin.de [springermedizin.de]
Application Notes and Protocols for the Extraction of Schisantherin C from Plant Material
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the extraction and purification of Schisantherin C, a bioactive lignan found in the fruits of Schisandra chinensis. The following sections outline various extraction techniques, purification methodologies, and comparative data to guide researchers in selecting the most suitable method for their specific needs.
Introduction
This compound is a dibenzocyclooctadiene lignan that has garnered significant interest for its potential therapeutic properties. As research into its pharmacological activities expands, standardized and efficient methods for its extraction and isolation from plant material are crucial. This document provides a comprehensive overview of current techniques, from traditional solvent-based methods to more advanced chromatographic separations.
Extraction Techniques
Several methods have been successfully employed for the extraction of lignans, including this compound, from Schisandra chinensis fruits. The choice of method can significantly impact the yield and purity of the final extract.
Conventional Solvent Extraction
Solvent extraction is a widely used and accessible method for obtaining lignans from plant material.
Protocol 1: Hot Ethanol Reflux Extraction
This protocol is based on a method successfully used for the isolation of Schisandrin C, a closely related lignan.[1]
Materials:
-
Dried and powdered fruits of Schisandra chinensis
-
95% Ethanol
-
Petroleum ether
-
Ethyl acetate
-
Rotary evaporator
-
Reflux apparatus
-
Filter paper
Procedure:
-
Extraction:
-
Weigh 1 kg of powdered Schisandra chinensis fruits.
-
Place the powder in a large flask and add a sufficient volume of 95% ethanol to immerse the material.
-
Reflux the mixture at 70°C for 2 hours.
-
Filter the extract while hot.
-
Repeat the reflux extraction with fresh 95% ethanol for another 2 hours.
-
Combine the filtrates.
-
-
Concentration:
-
Concentrate the combined ethanol extract using a rotary evaporator at 60°C under reduced pressure to remove the ethanol.
-
-
Solvent Partitioning:
-
To the residue, add a mixture of petroleum ether and water.
-
Separate the petroleum ether portion, which will contain the lignans.
-
Supercritical Fluid Extraction (SFE)
SFE is a green technology that utilizes supercritical CO₂ as a solvent, offering high selectivity and leaving no residual organic solvents.
Protocol 2: Supercritical CO₂ Extraction
This protocol is adapted from a method developed for the extraction of lignans from Schisandra chinensis.[2]
Materials:
-
Dried and powdered fruits of Schisandra chinensis
-
Supercritical fluid extractor
-
CO₂ (food grade)
-
Ethanol (as a co-solvent)
Procedure:
-
Sample Preparation:
-
Load the powdered Schisandra chinensis fruits into the extraction vessel.
-
-
Extraction Parameters:
-
Extraction Time:
-
Perform the extraction for a duration of 60 to 120 minutes.[2]
-
-
Collection:
-
Collect the extract from the separator. The extract will be a concentrated solution of lignans.
-
Purification Techniques
Following initial extraction, the crude extract requires further purification to isolate this compound.
Silica Gel Column Chromatography
This is a standard and effective method for the separation of compounds based on their polarity.
Protocol 3: Silica Gel Column Chromatography Purification
This protocol describes a method for purifying this compound from a crude lignan extract.[1]
Materials:
-
Crude lignan extract (from Protocol 1 or 2)
-
Silica gel (200-300 mesh)
-
Glass chromatography column
-
Petroleum ether
-
Ethyl acetate
-
Fractions collector
-
TLC plates and developing chamber
Procedure:
-
Column Packing:
-
Prepare a slurry of silica gel in petroleum ether and pack it into the chromatography column.
-
-
Sample Loading:
-
Dissolve the crude extract in a minimal amount of the initial mobile phase and load it onto the column.
-
-
Elution:
-
Begin elution with a mobile phase of 15% ethyl acetate in petroleum ether.[1]
-
Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate as needed, based on TLC monitoring.
-
-
Fraction Collection and Analysis:
-
Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).
-
Combine the fractions containing this compound.
-
-
Recrystallization:
-
Recrystallize the combined fractions using ethyl acetate to obtain pure this compound.[1]
-
High-Speed Counter-Current Chromatography (HSCCC)
HSCCC is a liquid-liquid partition chromatography technique that avoids the use of a solid support matrix, thus minimizing irreversible adsorption of the sample.
Protocol 4: HSCCC Purification of this compound
This protocol is based on a study that successfully separated several lignans, including this compound.[3]
Materials:
-
Crude lignan extract
-
High-Speed Counter-Current Chromatograph
-
Petroleum ether
-
Ethyl acetate
-
Methanol
-
Water
Procedure:
-
Solvent System Preparation:
-
Prepare a two-phase solvent system consisting of petroleum ether-ethyl acetate-methanol-water in a volume ratio of 10:8:10:8.[3]
-
Thoroughly mix the solvents in a separatory funnel and allow the phases to separate.
-
-
HSCCC Operation:
-
Pump the lower aqueous phase into the column as the stationary phase.
-
Once the column is filled, rotate the apparatus at the desired speed.
-
Pump the upper organic phase through the column as the mobile phase.
-
-
Sample Injection and Fractionation:
-
Dissolve the crude lignan extract in a suitable volume of the mobile phase and inject it into the system.
-
Continuously collect the effluent in fractions.
-
-
Analysis:
-
Analyze the collected fractions by HPLC to identify those containing pure this compound.
-
Quantitative Data Summary
The following table summarizes quantitative data from various extraction methods for lignans from Schisandra chinensis. It is important to note that yields can vary depending on the specific plant material, particle size, and precise experimental conditions.
| Extraction Method | Plant Part | Solvent System | Temperature (°C) | Time | Yield of Total Lignans (mg/g) | Reference |
| Hot Ethanol Reflux | Fruits | 95% Ethanol | 70 | 4 hours (2x2h) | Not specified for total lignans, but yielded 300 mg of Schisandrin C from 1 kg of fruit. | [1] |
| Supercritical CO₂ Extraction | Fruits | CO₂ with 2% Ethanol | 40-60 | 60-120 min | Not specified | [2] |
| Liquid-Solid Extraction | Not specified | 69% Ethanol | 91 | 143 min | Not specified | [2] |
Note: Specific yield for this compound is not always reported; the data often pertains to a mixture of lignans or a different specific lignan.
Experimental Workflows
The following diagrams illustrate the logical flow of the extraction and purification processes.
Caption: General workflow for this compound extraction and purification.
Caption: Detailed workflow of extraction and alternative purification paths.
References
Troubleshooting & Optimization
Troubleshooting Schisantherin C Solubility in Aqueous Solutions: A Technical Support Guide
For researchers, scientists, and drug development professionals utilizing Schisantherin C, ensuring its proper dissolution in aqueous solutions is critical for experimental success. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common solubility challenges.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility of this compound?
A1: this compound is a lipophilic compound with poor solubility in aqueous solutions. It is, however, soluble in several organic solvents.
Q2: Which organic solvents are recommended for creating a this compound stock solution?
A2: Dimethyl sulfoxide (DMSO), chloroform, dichloromethane, ethyl acetate, and acetone are effective solvents for dissolving this compound.[1][2] For most in vitro cell-based assays, DMSO is the preferred solvent due to its high solubilizing capacity and miscibility with aqueous culture media.
Q3: What is a typical concentration for a this compound stock solution in DMSO?
Q4: What is the maximum recommended final concentration of DMSO in my aqueous experimental setup?
A4: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture medium should be kept as low as possible. A final DMSO concentration of less than 1% is generally considered safe for most cell lines, with 0.1% or lower being ideal to minimize any potential off-target effects.
Troubleshooting Guide
This guide addresses specific issues you may encounter when preparing aqueous solutions of this compound.
| Issue | Potential Cause | Recommended Solution |
| This compound powder does not dissolve in the chosen organic solvent (e.g., DMSO). | The concentration may be too high, or the compound may require more energy to dissolve. | - Try reducing the concentration of the stock solution.- Gently warm the solution in a 37°C water bath for 5-10 minutes.[3]- Use an ultrasonic bath to aid dissolution.[3] |
| The this compound stock solution is hazy or contains visible particles. | The compound may have precipitated out of the solution due to exceeding its solubility limit or improper storage. | - Ensure the stock solution vial is tightly sealed to prevent solvent evaporation.- Before use, allow the vial to come to room temperature and vortex thoroughly.- If particles persist, brief warming and sonication may be necessary. |
| Upon dilution into an aqueous buffer or cell culture medium, this compound precipitates. | The rapid change in solvent polarity from the organic stock solution to the aqueous medium causes the compound to "crash out" of the solution. | - Pre-warm the aqueous medium to 37°C before adding the stock solution.- Add the stock solution dropwise while vigorously vortexing the aqueous medium to ensure rapid and even dispersion.- Consider using solubility-enhancing excipients such as cyclodextrins or surfactants. |
| A precipitate forms in the experimental wells over time. | The compound may be unstable in the aqueous environment, or the concentration in the medium may have increased due to evaporation. | - Test the stability of this compound in your specific experimental medium over the time course of your assay.- Ensure proper humidification in the incubator to minimize evaporation.- Consider using a formulation with solubility enhancers for long-term experiments. |
| Inconsistent experimental results. | This could be due to variability in the preparation of the this compound solution or the presence of aggregates. | - Standardize the protocol for preparing and diluting the stock solution.- Visually inspect the final working solution for any signs of precipitation or turbidity before each experiment. |
Quantitative Data Summary
The following table summarizes the available solubility data for this compound and a related compound, Schisantherin B.
| Compound | Solvent | Solubility |
| This compound | Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | Soluble[1][2] |
| Schisantherin B | DMSO | 5 mg/mL[4] |
| Schisantherin B | DMF | 30 mg/mL[4] |
| Schisantherin B | DMF:PBS (pH 7.2) (1:2) | 0.3 mg/mL[4] |
| Schisantherin B | Ethanol | 2 mg/mL[4] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Weighing: Accurately weigh the desired amount of this compound powder (Molecular Weight: 514.57 g/mol ) in a sterile microcentrifuge tube.
-
Solvent Addition: Add the calculated volume of high-purity, anhydrous DMSO to achieve a 10 mM concentration.
-
Dissolution: Vortex the tube vigorously for 1-2 minutes. If the compound does not fully dissolve, proceed with the following steps.
-
Warming (Optional): Place the tube in a 37°C water bath for 5-10 minutes.
-
Sonication (Optional): Place the tube in an ultrasonic bath for 5-10 minutes.
-
Inspection: Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Storage: Aliquot the stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term stability.
Protocol 2: Dilution of DMSO Stock into Aqueous Medium for Cell-Based Assays
-
Pre-warming: Pre-warm the aqueous cell culture medium or buffer to 37°C.
-
Vortexing: While vigorously vortexing the pre-warmed medium, add the required volume of the this compound DMSO stock solution dropwise. This rapid mixing is crucial to prevent localized high concentrations that can lead to precipitation.
-
Final Mixing: Continue to vortex the solution for an additional 30 seconds to ensure homogeneity.
-
Final Inspection: Visually inspect the final working solution for any signs of precipitation before adding it to your experimental setup.
Signaling Pathways and Experimental Workflows
This compound has been shown to modulate several key signaling pathways, including the PI3K/Akt/mTOR and NF-κB pathways. Understanding these interactions is crucial for interpreting experimental results.
References
Optimizing Schisantherin C concentration for cell-based assays.
This guide provides researchers, scientists, and drug development professionals with essential information for optimizing the use of Schisantherin C in cell-based assays. It includes troubleshooting advice, frequently asked questions, detailed experimental protocols, and visualizations to clarify complex processes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications in research?
This compound is a bioactive lignan isolated from the fruit of Schisandra chinensis. It is recognized for a variety of biological activities, including anti-inflammatory, antioxidant, and anticancer effects.[1] In cell-based assays, it is commonly investigated for its potential to induce apoptosis (programmed cell death) and to modulate specific cell signaling pathways involved in cancer, neurodegenerative diseases, and liver diseases.[1]
Q2: How should I prepare and store a stock solution of this compound?
Proper preparation and storage of your stock solution are critical for reproducible results.
-
Solvent Selection: this compound is soluble in DMSO, chloroform, acetone, and ethyl acetate, but it is insoluble in water.[2] For cell culture applications, DMSO is the recommended solvent. It is crucial to use a new or anhydrous grade of DMSO, as it is hygroscopic and absorbed water can significantly reduce the solubility of the compound.[1][3]
-
Preparation: To prepare a stock solution, dissolve this compound in fresh DMSO to a desired concentration (e.g., 10 mM). Gentle warming or vortexing can aid dissolution.
-
Storage: Once prepared, the stock solution should be aliquoted into smaller, single-use volumes to prevent degradation from repeated freeze-thaw cycles.[1] Store these aliquots tightly sealed at -20°C for up to one year or at -80°C for up to two years.[1]
Q3: What is a good starting concentration range for my cell-based experiments?
The optimal concentration of this compound is highly dependent on the cell line and the specific biological endpoint being measured. Based on published studies, a broad range of 5 µM to 200 µM has been used.[4][5]
-
For initial screening or dose-response experiments, it is advisable to test a wide range of concentrations (e.g., a logarithmic dilution series from 1 µM to 100 µM).
-
For apoptosis studies in U937 cells, concentrations between 25-100 µM have been shown to be effective.[1]
-
In cytotoxicity assays against various cancer cell lines, IC50 values (the concentration that inhibits 50% of cell growth) were observed between 81 µM and 137 µM after 48 hours of treatment.[5]
Q4: The final DMSO concentration in my media is high. Could this affect my results?
Yes, the concentration of the vehicle (DMSO) can significantly impact cell viability and function.
-
Recommended Limit: Most cell lines can tolerate DMSO concentrations up to 0.5% (v/v) without significant cytotoxic effects. However, it is best to keep the final concentration at or below 0.1%.
-
Vehicle Control: It is mandatory to include a "vehicle control" in your experimental design. This control group should consist of cells treated with the same final concentration of DMSO as your experimental groups, but without this compound. This allows you to distinguish the effects of the compound from the effects of the solvent.[5]
Q5: I am not observing any effect of this compound on my cells. What could be the issue?
If this compound is not producing the expected biological effect, consider the following troubleshooting steps:
-
Concentration/Incubation Time: The concentration may be too low or the incubation time too short. Try increasing the concentration or extending the treatment duration (e.g., from 24 to 48 or 72 hours).
-
Compound Integrity: The compound may have degraded due to improper storage or multiple freeze-thaw cycles. Use a fresh aliquot of your stock solution.
-
Cell Line Sensitivity: Your specific cell line may be resistant to the effects of this compound. It is helpful to include a positive control (a compound known to elicit the desired response) to ensure the assay is working correctly.
-
Solubility: The compound may have precipitated out of the culture medium. Visually inspect the wells for any precipitate after adding the compound to the medium. Ensure the final DMSO concentration is sufficient to maintain solubility.
Q6: What cellular signaling pathways are known to be modulated by this compound and related lignans?
This compound and other lignans from Schisandra chinensis are known to influence several key signaling pathways that regulate cell survival, proliferation, and inflammation. These include:
-
Apoptosis Pathway: this compound can induce apoptosis by down-regulating anti-apoptotic proteins like Bcl-2 and Bcl-xL and activating executioner caspases such as caspase-3 and caspase-9.[1]
-
PI3K/Akt Pathway: This is a crucial pro-survival pathway that is often dysregulated in cancer. Lignans like Schisantherin A have been shown to modulate the activity of key proteins in this pathway, such as Akt.[6][7]
-
MAPK and NF-κB Pathways: These pathways are central to the cellular response to stress and inflammation. Schisantherin A has been reported to inhibit the activation of the NF-κB pathway, contributing to its anti-inflammatory effects.[6]
Data & Protocols
Quantitative Data Summary
Table 1: Stock Solution Preparation (this compound, MW: 384.45 g/mol )
| Target Stock Concentration | Mass for 1 mL DMSO | Mass for 5 mL DMSO | Mass for 10 mL DMSO |
| 1 mM | 0.384 mg | 1.922 mg | 3.844 mg |
| 5 mM | 1.922 mg | 9.611 mg | 19.22 mg |
| 10 mM | 3.844 mg | 19.22 mg | 38.44 mg |
Table 2: Recommended Concentration Ranges for Initial Experiments
| Cell Line Type | Assay Type | Concentration Range (µM) | Incubation Time (hours) | Reference |
| U937 (Human Leukemia) | Apoptosis | 25 - 100 | 48 | [1] |
| C2C12 (Mouse Myoblast) | Cell Viability | 5 - 40 | 48 | [4] |
| Bel-7402 (Human Liver Cancer) | Cytotoxicity (IC50) | ~82 | 48 | [5] |
| Bcap37 (Human Breast Cancer) | Cytotoxicity (IC50) | ~137 | 48 | [5] |
| General Cancer Cell Lines | Initial Screening | 1 - 200 | 24 - 72 | [5] |
Detailed Experimental Protocol: Cell Viability (MTT Assay)
This protocol outlines the steps for determining the effect of this compound on cell viability using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[5][8]
Materials:
-
96-well flat-bottom cell culture plates
-
Cells of interest in appropriate culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or pure DMSO)
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in a final volume of 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium from your stock solution.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the desired concentrations of this compound.
-
Include "untreated" (medium only) and "vehicle control" (medium with the highest concentration of DMSO used) wells.
-
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well, resulting in a final concentration of 0.5 mg/mL.[8]
-
Formazan Crystal Formation: Incubate the plate for an additional 2-4 hours at 37°C. During this time, viable cells will metabolize the yellow MTT into purple formazan crystals.
-
Solubilization: Carefully remove the medium from each well without disturbing the formazan crystals. Add 100 µL of solubilization solution to each well to dissolve the crystals.
-
Absorbance Reading: Mix gently on a plate shaker to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated or vehicle control cells:
-
Cell Viability (%) = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
-
Visual Guides
Experimental & Logical Workflows
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | CAS:64938-51-8 | Manufacturer ChemFaces [chemfaces.com]
- 3. selleckchem.com [selleckchem.com]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. Research Progress on the Pharmacological Action of Schisantherin A - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
How to improve the stability of Schisantherin C in experimental buffers.
This technical support center provides researchers, scientists, and drug development professionals with guidance on improving the stability of Schisantherin C in experimental buffers. The information is presented in a question-and-answer format to directly address common issues encountered during research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
A1: this compound is a bioactive dibenzocyclooctadiene lignan isolated from the fruits of Schisandra sphenanthera.[1] Like many natural products, its complex structure, which includes ester and methoxy groups, can be susceptible to degradation under various experimental conditions. Ensuring its stability in buffers is crucial for obtaining accurate and reproducible results in in vitro and other experimental assays.
Q2: What are the primary factors that can affect the stability of this compound in experimental buffers?
A2: While specific degradation kinetics for this compound are not extensively documented, based on the behavior of similar phenolic compounds and lignans, the primary factors affecting its stability are likely to be:
-
pH: Acidic or basic conditions can catalyze the hydrolysis of ester groups.
-
Temperature: Elevated temperatures can accelerate degradation reactions.
-
Light: Exposure to UV or even ambient light can induce photolytic degradation.
-
Oxygen: The presence of dissolved oxygen can lead to oxidative degradation, a common pathway for phenolic compounds.[2][3]
-
Metal Ions: Trace metal ions in buffers can catalyze oxidative reactions.
Q3: In which solvents is this compound soluble?
A3: this compound is soluble in several organic solvents. Dimethyl sulfoxide (DMSO) is commonly used for preparing stock solutions for biological assays.[2][3][4] It is also reported to be soluble in chloroform, dichloromethane, ethyl acetate, and acetone.[4]
Q4: How should I prepare and store this compound stock solutions?
A4: To maximize stability, it is recommended to prepare a concentrated stock solution in anhydrous DMSO.[2][3] Store this stock solution in small aliquots at -20°C for up to one year or at -80°C for up to two years to minimize freeze-thaw cycles.[2] Before use, allow the vial to equilibrate to room temperature for at least one hour before opening.[4]
Troubleshooting Guide
Q5: I am observing a decrease in the activity of this compound in my multi-day cell culture experiment. What could be the cause?
A5: A decline in activity over time in cell culture media, such as RPMI-1640, suggests potential degradation of this compound under the incubation conditions (e.g., 37°C, 5% CO2). To troubleshoot this, consider the following:
-
Minimize exposure to light: Protect your plates and solutions from light as much as possible.
-
Prepare fresh dilutions: For long-term experiments, consider adding freshly diluted this compound to the media at regular intervals.
-
Conduct a stability check: Perform a simple stability test by incubating this compound in your cell culture medium for the duration of your experiment and then analyzing its concentration by HPLC.
Q6: My buffered solution of this compound is showing a color change. What does this indicate?
A6: A color change in the solution may indicate the formation of degradation products. This is often a sign of oxidative degradation. To address this, you can try:
-
Degassing the buffer: Before adding this compound, degas the buffer to remove dissolved oxygen.
-
Adding an antioxidant: The inclusion of a small amount of an antioxidant, such as ascorbic acid or butylated hydroxytoluene (BHT), may help prevent oxidative degradation.[5]
-
Using a chelating agent: If metal-ion-catalyzed oxidation is suspected, adding a chelating agent like ethylenediaminetetraacetic acid (EDTA) to your buffer could improve stability.[5][6]
Q7: I am unsure about the stability of this compound in my specific experimental buffer. How can I assess it?
A7: The most reliable way to assess the stability of this compound in your buffer is to perform a forced degradation study.[4][7] This involves intentionally exposing the compound to stress conditions (acid, base, heat, oxidation, and light) to identify potential degradation products and determine the rate of degradation. A detailed protocol for a forced degradation study is provided below.
Data Presentation
Table 1: Solubility and Stock Solution Preparation for this compound
| Parameter | Recommendation | Source(s) |
| Primary Solvent for Stock | Dimethyl Sulfoxide (DMSO) | [2][4] |
| Other Solvents | Chloroform, Dichloromethane, Ethyl Acetate, Acetone | [4] |
| Stock Concentration (Example) | 10 mM in DMSO | [2] |
| Storage of Stock Solution | Aliquots at -20°C (up to 1 year) or -80°C (up to 2 years) | [2] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
Procedure:
-
Allow the vial of this compound powder to equilibrate to room temperature.
-
Weigh the desired amount of this compound in a sterile, RNase/DNase-free environment if intended for cell-based assays.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., for a 10 mM stock solution of this compound with a molecular weight of 384.48 g/mol , dissolve 3.84 mg in 1 mL of DMSO).
-
Vortex briefly until the powder is completely dissolved. Gentle warming or sonication can be used if necessary.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C and protect them from light.[2]
Protocol 2: Forced Degradation Study for this compound in an Experimental Buffer
This protocol is a general guideline and should be adapted based on the specific experimental buffer and analytical capabilities. The goal is to achieve 5-20% degradation to identify potential degradants.[8][9]
Materials:
-
This compound
-
Experimental buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4)
-
1 M HCl
-
1 M NaOH
-
3% Hydrogen Peroxide (H2O2)
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)
-
pH meter
-
Incubator and/or water bath
-
Photostability chamber or light source
Procedure:
-
Preparation of Test Solutions:
-
Prepare a solution of this compound in your experimental buffer at a known concentration (e.g., 100 µg/mL).
-
Divide this solution into several aliquots for different stress conditions. Keep an unstressed sample at -20°C as a control.
-
-
Acid Hydrolysis:
-
Add 1 M HCl to an aliquot to adjust the pH to approximately 1-2.
-
Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).
-
At each time point, take a sample, neutralize it with 1 M NaOH, and analyze by HPLC.
-
-
Base Hydrolysis:
-
Add 1 M NaOH to an aliquot to adjust the pH to approximately 12-13.
-
Incubate at room temperature or a slightly elevated temperature (e.g., 40°C) for a defined period, collecting and neutralizing samples as above.
-
-
Oxidative Degradation:
-
To an aliquot, add 3% H2O2.
-
Incubate at room temperature, protected from light, for a defined period, collecting samples for HPLC analysis at various time points.
-
-
Thermal Degradation:
-
Incubate an aliquot of the this compound solution in the experimental buffer at an elevated temperature (e.g., 70°C).
-
Collect samples at various time points for HPLC analysis.
-
-
Photolytic Degradation:
-
Expose an aliquot to a light source (e.g., UV lamp at 254 nm or a photostability chamber) for a defined period.
-
Keep a control sample wrapped in foil to exclude light.
-
Analyze both samples by HPLC.
-
-
Analysis:
-
For each sample, analyze by a validated stability-indicating HPLC method.
-
Compare the chromatograms of the stressed samples to the unstressed control.
-
Calculate the percentage degradation of this compound and note the appearance of any new peaks, which represent degradation products.
-
Visualizations
Caption: Workflow for assessing and improving the stability of this compound.
Caption: Hypothetical degradation pathways for this compound under stress conditions.
References
- 1. longdom.org [longdom.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. This compound | CAS:64938-51-8 | Manufacturer ChemFaces [chemfaces.com]
- 5. Antioxidant - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
- 7. biopharminternational.com [biopharminternational.com]
- 8. resolvemass.ca [resolvemass.ca]
- 9. sgs.com [sgs.com]
Overcoming challenges in Schisantherin C purification.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of Schisantherin C.
Troubleshooting Guides & FAQs
This section addresses specific issues that may be encountered during the extraction and purification of this compound.
Question 1: I am experiencing low yields of this compound after the initial extraction from Schisandra plant material. What are the likely causes and how can I improve my yield?
Answer:
Low initial extraction yields of this compound and other lignans can stem from several factors related to the plant material, solvent choice, and extraction method.
-
Potential Causes:
-
Plant Material: The concentration of lignans, including this compound, can vary significantly depending on the species (Schisandra chinensis vs. Schisandra sphenanthera), the part of the plant used (fruits, stems, leaves), and the maturity of the plant at harvest.[1][2][3]
-
Extraction Solvent: this compound is soluble in solvents like chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.[4][5] Using a solvent with inappropriate polarity will result in poor extraction efficiency. Ethanol and methanol are also commonly used for lignan extraction.[6]
-
Extraction Method: Passive extraction methods like simple maceration may not be efficient. More advanced techniques can significantly improve yields.
-
-
Step-by-Step Solutions:
-
Verify Plant Material: Ensure you are using a high-quality source of Schisandra known to contain a good concentration of this compound. The fruits (seeds) are typically the primary source.[4]
-
Optimize Solvent System: For a crude extraction, 95% ethanol is often effective for lignans.[7] For more targeted extraction, consider solvents like ethyl acetate or chloroform based on the solubility profile of this compound.
-
Employ Advanced Extraction Techniques:
-
Ultrasonic-Assisted Extraction (UAE): This method uses ultrasonic waves to disrupt cell walls and enhance solvent penetration. Optimal conditions can significantly increase the yield of lignans.[1][8] For example, one study optimized UAE conditions to an ultrasonic power of 800 W and an extraction time of about 61 minutes.[8]
-
Supercritical CO2 Extraction: This "green" technique is highly selective for lignans and can produce a very clean initial extract.[1][6]
-
-
Perform Multiple Extractions: Re-extracting the plant material 2-3 times with fresh solvent and combining the extracts will ensure a more exhaustive extraction.
-
Question 2: My purified this compound is consistently contaminated with other structurally similar lignans, such as Schisantherin A, B, and deoxyschizandrin. How can I improve the separation selectivity?
Answer:
The co-purification of closely related lignans is a primary challenge due to their similar chemical structures and polarities.[4][9][10] High-resolution chromatographic techniques are essential to achieve high purity.
-
Potential Causes:
-
Inadequate Chromatographic Resolution: The chosen stationary and mobile phases may not be selective enough to resolve these similar compounds.
-
Column Overloading: Injecting too much crude extract onto the column can cause peaks to broaden and overlap.
-
Suboptimal Solvent System in HSCCC: The partition coefficient (K) of the target and impurity compounds in the two-phase solvent system may be too similar.
-
-
Step-by-Step Solutions:
-
Utilize High-Speed Counter-Current Chromatography (HSCCC): HSCCC is a highly effective liquid-liquid chromatography technique for separating structurally similar compounds without a solid support matrix, which prevents irreversible adsorption.[11][12][13][14]
-
Solvent System Selection: The key to successful HSCCC is the selection of an appropriate two-phase solvent system. A commonly used system for lignans is a combination of n-hexane, ethyl acetate, methanol, and water.[12] For example, a system of n-hexane-ethyl acetate-methanol-water (1:0.9:0.9:1, v/v) has been used to successfully separate schizandrin and gomisin A.[12] Another study used petroleum ether-ethyl acetate-methanol-water (10:0.5:10:1, v/v) to separate deoxyschizandrin, γ-schisandrin, and schisandrin C.[9] You must experimentally determine the optimal solvent system to achieve ideal partition coefficients for your specific separation needs.
-
-
Optimize Preparative HPLC:
-
Column Choice: Use a high-resolution preparative column. C18 (reversed-phase) columns are common.
-
Gradient Elution: Develop a shallow gradient elution method to maximize the separation between the peaks of interest.
-
-
Pre-purification with Macroporous Resin: Before fine purification with HSCCC or prep-HPLC, use macroporous resin chromatography to enrich the total lignan fraction and remove more polar or non-polar impurities.[15][16][17] Resins like D101 and AB-8 have been shown to be effective for lignan purification.[12][15][18] Eluting with a stepwise gradient of ethanol in water (e.g., 10%, 50%, 80%) can effectively fractionate the crude extract.[17][19]
-
Question 3: I'm observing degradation of my this compound sample during purification, leading to lower purity and yield. What are the signs of degradation and how can I prevent it?
Answer:
Lignans can be susceptible to degradation under certain conditions. Stability is a key consideration during the entire purification process.
-
Potential Causes:
-
Thermal Instability: Prolonged exposure to high temperatures during solvent evaporation can cause degradation.
-
Light Sensitivity: Some natural products are sensitive to light, which can catalyze degradation reactions.
-
pH Instability: Extreme pH conditions during extraction or chromatography can potentially alter the structure of the molecule.
-
-
Preventative Measures:
-
Control Temperature: When evaporating solvents, use a rotary evaporator at a low temperature (e.g., < 40°C). For long-term storage of the purified compound, keep it in a dry, dark environment at 0 - 4°C for short periods or -20°C for long-term storage.[20]
-
Protect from Light: Use amber-colored glassware or wrap your flasks and columns in aluminum foil to protect the sample from light, especially if the process is lengthy.
-
Maintain Neutral pH: Unless performing a specific acid-base extraction, ensure that the solvents and buffers used during purification are close to neutral pH.
-
Work Efficiently: Plan your purification workflow to minimize the time the compound spends in solution.
-
Data Presentation
Table 1: Comparison of Purification Techniques for Lignans from Schisandra Species
| Technique | Target Compounds | Purity Achieved | Yield/Loading | Source |
| HSCCC | Deoxyschisandrin | > 98% | 8 mg from 100 mg crude extract | [11] |
| γ-Schisandrin | > 96% | 12 mg from 100 mg crude extract | [11] | |
| Schizandrin | 99.5% | 107 mg from 400 mg crude extract | [12] | |
| Gomisin A | 99.1% | 36 mg from 400 mg crude extract | [12] | |
| Deoxyschizandrin, γ-schisandrin, Schisandrin C | > 94% | 19.7 mg, 23.4 mg, 18.2 mg from 230 mg sample | [9] | |
| Macroporous Resin | Flaxseed Lignans | 85.49% | 57.59% recovery | [15] |
| Camphor Tree Lignans | 15.91% | 66.68% yield | [16] |
Experimental Protocols
Protocol 1: General Purification of Lignans using Macroporous Resin Chromatography
This protocol is a general guideline based on methods used for lignan purification.[17][18][19]
-
Preparation of Crude Extract:
-
Extract the dried and powdered Schisandra fruit with 95% ethanol using reflux or sonication.
-
Combine the extracts and evaporate the solvent under reduced pressure to obtain the crude extract.
-
Redissolve the crude extract in a small amount of the initial mobile phase (e.g., water).
-
-
Column Preparation:
-
Sample Loading and Adsorption:
-
Elution:
-
Wash the column with deionized water (e.g., 5 Bed Volumes) to remove highly polar impurities.
-
Begin a stepwise gradient elution with increasing concentrations of ethanol in water. A typical gradient might be:
-
Collect fractions throughout the elution process.
-
-
Analysis:
-
Analyze the collected fractions using TLC or HPLC to identify the fractions containing this compound.
-
Combine the desired fractions for further purification or analysis.
-
Protocol 2: High-Speed Counter-Current Chromatography (HSCCC) for Lignan Separation
This protocol outlines the key steps for separating lignans using HSCCC, based on established methods.[11][12]
-
Solvent System Selection and Preparation:
-
Choose a suitable two-phase solvent system. A common starting point for lignans is n-hexane-ethyl acetate-methanol-water.[12] A specific ratio used successfully is 1:0.9:0.9:1 (v/v/v/v).[12]
-
Thoroughly mix the solvents in a separatory funnel and allow the phases to separate.
-
Degas both the upper (stationary) and lower (mobile) phases before use.
-
-
HSCCC System Preparation:
-
Fill the entire column with the stationary phase (typically the upper phase).
-
Rotate the column at the desired speed (e.g., 800-1000 rpm).
-
-
Sample Injection:
-
Dissolve the pre-purified lignan extract (e.g., from the macroporous resin step) in a small volume of the biphasic solvent system.
-
Inject the sample into the column through the sample loop.
-
-
Elution and Fraction Collection:
-
Pump the mobile phase (typically the lower phase) through the column at a constant flow rate (e.g., 1.5-2.0 mL/min).
-
Monitor the effluent using a UV detector.
-
Collect fractions based on the resulting chromatogram.
-
-
Analysis and Recovery:
-
Analyze the collected fractions by HPLC to determine the purity of this compound.
-
Combine the pure fractions and evaporate the solvent to obtain the purified compound.
-
Visualizations
Caption: A typical experimental workflow for the purification of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. The Constituents of Schizandra chinensis BAILL. XII. Isolation and Structure of a New Lignan, Gomisin R, the Absolute Structure of Wuweizisu C and Isolation of Schisantherin D [jstage.jst.go.jp]
- 4. This compound | CAS:64938-51-8 | Manufacturer ChemFaces [chemfaces.com]
- 5. This compound | CAS:64938-51-8 | Lignans | High Purity | Manufacturer BioCrick [biocrick.com]
- 6. researchgate.net [researchgate.net]
- 7. rsc.org [rsc.org]
- 8. Research Progress on the Pharmacological Action of Schisantherin A - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Preparative separation and purification of deoxyschisandrin and gamma-schisandrin from Schisandra chinensis (Turcz.) Baill by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Application of preparative high-speed counter-current chromatography for isolation and separation of schizandrin and gomisin A from Schisandra chinensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. globalresearchonline.net [globalresearchonline.net]
- 14. mdpi.com [mdpi.com]
- 15. Research Portal [scholarworks.brandeis.edu]
- 16. Purification of lignans from camphor tree leaves by macroporous adsorption resins [ifoodmm.com]
- 17. An Effective Chromatography Process for Simultaneous Purification and Separation of Total Lignans and Flavonoids from Valeriana amurensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. An Effective Chromatography Process for Simultaneous Purification and Separation of Total Lignans and Flavonoids from Valeriana amurensis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. medkoo.com [medkoo.com]
Refining HPLC methods for better Schisantherin C peak resolution.
Technical Support Center: Schisantherin C Analysis
Welcome to the technical support center for the chromatographic analysis of this compound. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals refine their HPLC methods for optimal peak resolution of this compound and related lignans.
Frequently Asked Questions (FAQs)
Q1: What are the typical starting HPLC conditions for analyzing this compound?
A1: A common starting point for the analysis of this compound and other lignans from Schisandra chinensis is reversed-phase HPLC (RP-HPLC).[1] Typical conditions involve a C18 column, with a mobile phase consisting of a gradient elution of acetonitrile and water.[2][3] The detection wavelength is often set around 217 nm or 250 nm.[2][4]
Q2: Why can achieving good peak resolution for this compound be challenging?
A2: this compound is often present in complex mixtures with other structurally similar lignans, such as Schisantherin A, Schisantherin B, and Schisandrin C.[5][6] These compounds have similar chromatographic behaviors, which can lead to co-elution or poor separation.[5] Furthermore, factors like the compound's interaction with the stationary phase and the choice of mobile phase can significantly impact peak shape and resolution.
Q3: How does the mobile phase composition affect the separation of this compound?
A3: The mobile phase composition is critical for achieving good resolution. Replacing methanol with acetonitrile in the mobile phase has been shown to significantly improve the separation of lignans.[2] A gradient elution program, typically starting with a lower concentration of the organic solvent (e.g., acetonitrile) and gradually increasing it, is effective for separating multiple lignans within a reasonable timeframe.[2][4] The addition of small amounts of acid (e.g., formic or phosphoric acid) can sometimes improve peak shape by controlling the ionization of analytes and residual silanol groups on the column packing.[4][7]
Q4: What role does the column temperature play in improving peak resolution?
A4: Column temperature affects both the viscosity of the mobile phase and the mass transfer kinetics of the analyte. Increasing the column temperature generally decreases retention time and can lead to sharper peaks.[8] For the separation of Schisandra lignans, temperatures around 30°C to 35°C are commonly used.[2][4] However, excessively high temperatures can degrade the sample or alter selectivity, so optimization is key.[8]
Troubleshooting Guide for Poor Peak Resolution
This guide addresses specific peak shape and resolution problems you may encounter during the analysis of this compound.
Problem 1: Peak Tailing
Symptom: The peak is asymmetrical, with the latter half being broader than the front half.
Possible Causes & Solutions:
-
Secondary Silanol Interactions: Residual silanol groups on the silica-based C18 column can interact with polar functional groups on the analyte, causing tailing.
-
Column Contamination or Blockage: Strongly retained compounds from previous injections can accumulate on the column frit or head, leading to distorted peak shapes.
-
Solution 1: Use a guard column to protect the analytical column and replace it regularly.[10]
-
Solution 2: Reverse flush the column with a strong solvent (if the manufacturer's instructions permit) to remove contaminants.
-
-
Excessive Extra-Column Volume: Long or wide-bore tubing between the injector, column, and detector can cause peak broadening and tailing.
-
Solution: Minimize the length and internal diameter of all connecting tubing.[10]
-
Problem 2: Peak Fronting
Symptom: The peak is asymmetrical, with the front half being broader than the latter half. This is often described as a "shark fin" shape.[11]
Possible Causes & Solutions:
-
Sample Overload: Injecting too much sample mass or volume can saturate the stationary phase at the column inlet.[11][12]
-
Incompatible Sample Solvent: If the sample is dissolved in a solvent that is significantly stronger than the mobile phase, it can cause the analyte band to spread improperly at the head of the column.[12]
-
Solution: Whenever possible, prepare or dilute the sample in the initial mobile phase.[10]
-
Problem 3: Poor Resolution or Co-elution
Symptom: Two or more peaks are not fully separated, and the detector signal does not return to the baseline between them.
Possible Causes & Solutions:
-
Suboptimal Mobile Phase Selectivity: The mobile phase may not be providing enough difference in retention for closely eluting compounds like this compound and its isomers.
-
Solution 1: Optimize the gradient slope. A shallower gradient can increase the separation between closely eluting peaks.[13]
-
Solution 2: Change the organic modifier. If using acetonitrile, trying methanol (or vice versa) can alter the selectivity of the separation.
-
-
Insufficient Column Efficiency: The column may not have enough theoretical plates to separate the analytes.
-
Solution 1: Decrease the flow rate. This generally increases efficiency and improves resolution, though it will lengthen the run time.[8]
-
Solution 2: Use a column with smaller particles (e.g., sub-2 µm for UHPLC) or a longer column to increase the number of theoretical plates.[9]
-
Solution 3: Optimize the column temperature. Lowering the temperature can increase retention and may improve resolution for some compounds.[8]
-
Quantitative Data Summary
The following tables summarize typical parameters used in published HPLC methods for the separation of this compound and related lignans.
Table 1: Comparison of HPLC Methods for Schisandra Lignans
| Parameter | Method 1[2] | Method 2[4] | Method 3[5] |
| Column | Elite Hypersil ODS C18 (250 x 4.6 mm, 5 µm) | C18 (250 x 4.6 mm, 5 µm) | Agilent SB-C18 (100 x 3.0 mm, 1.8 µm) |
| Mobile Phase | A: Acetonitrile, B: Water | A: Acetonitrile, B: Water | A: Methanol, B: Water |
| Gradient | Linear Gradient | 10-50% A (0-10 min), 50-100% A (10-60 min) | 60-100% B (0-15 min), 100% B (15-25 min) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 0.3 mL/min |
| Temperature | 30°C | 30°C | 30°C |
| Detection λ | 217 nm | 250 nm | Q-TOF-MS |
Table 2: Troubleshooting Summary
| Symptom | Possible Cause | Recommended Action(s) |
| Peak Tailing | Secondary silanol interactions | Use an end-capped column; add acid to mobile phase. |
| Column contamination | Use a guard column; flush the column.[10] | |
| Peak Fronting | Sample mass/volume overload | Dilute the sample or reduce injection volume.[11][12] |
| Incompatible sample solvent | Dissolve the sample in the initial mobile phase. | |
| Poor Resolution | Suboptimal mobile phase | Adjust the gradient slope; try a different organic solvent. |
| Insufficient column efficiency | Lower the flow rate; use a column with smaller particles.[8][9] |
Experimental Protocols
Protocol: Refined HPLC Method for this compound Resolution
This protocol is a generalized starting point based on common methodologies.[2][4] Optimization will be required for specific sample matrices and instrument configurations.
1. Materials and Reagents
-
This compound reference standard (>98% purity)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic Acid (optional, HPLC grade)
-
Ultrapure water (18.2 MΩ·cm)
-
Sample containing this compound (e.g., extract of Schisandra chinensis)
2. Standard and Sample Preparation
-
Standard Stock Solution: Accurately weigh and dissolve this compound reference standard in methanol to prepare a stock solution of 50 µg/mL.[2] Store at 4°C.
-
Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with methanol to appropriate concentrations for creating a calibration curve.
-
Sample Preparation: If the sample is a solid extract, accurately weigh it and extract with methanol using ultrasonication. Centrifuge the extract and filter the supernatant through a 0.22 µm syringe filter prior to injection.
3. HPLC System and Conditions
-
HPLC System: An HPLC system equipped with a quaternary pump, autosampler, column thermostat, and UV/DAD detector.[2]
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).[2]
-
Mobile Phase A: Ultrapure water.
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 1.0 mL/min.[2]
-
Column Temperature: 30°C.[2]
-
Detection Wavelength: 217 nm.[2]
-
Injection Volume: 10 µL.[2]
-
Gradient Program:
-
0-10 min: 50% B
-
10-40 min: 50% to 90% B (linear gradient)
-
40-45 min: 90% B (isocratic)
-
45-50 min: 90% to 50% B (return to initial)
-
50-60 min: 50% B (equilibration)
-
4. Data Analysis
-
Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the reference standard.
-
Calculate the concentration of this compound in the sample using the calibration curve generated from the working standard solutions.
Visualizations
Below are diagrams illustrating key workflows and logical processes for refining HPLC methods.
Caption: HPLC method development workflow for this compound.
Caption: Troubleshooting decision tree for poor peak shape.
References
- 1. "Quality analysis of raw and processed Schisandra chinensis fructus by " by T.-L. Lu, J.-Y. Hu et al. [jfda-online.com]
- 2. Simultaneous determination of eleven characteristic lignans in Schisandra chinensis by high-performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jfda-online.com [jfda-online.com]
- 4. mdpi.com [mdpi.com]
- 5. rsc.org [rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 9. How to Obtain Good Peak Shapes | Technical Information | GL Sciences [glsciences.com]
- 10. HPLC Troubleshooting Guide [scioninstruments.com]
- 11. m.youtube.com [m.youtube.com]
- 12. [4]Troubleshooting HPLC- Fronting Peaks [restek.com]
- 13. Improving peak shapes in an HPLC method in Aqueous Normal Phase ANP - Tips & Suggestions [mtc-usa.com]
Addressing batch-to-batch variability of commercial Schisantherin C.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing the common challenges associated with the batch-to-batch variability of commercial Schisantherin C.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary sources?
A1: this compound is a bioactive dibenzocyclooctadiene lignan isolated from the fruits of plants belonging to the Schisandra genus, particularly Schisandra chinensis and Schisandra sphenanthera.[1][2] It is investigated for various pharmacological activities, including anti-inflammatory, antioxidant, and hepatoprotective effects.[1][3]
Q2: Why is batch-to-batch variability a significant concern for this compound?
A2: this compound is a natural product, and its purity and composition can be affected by various factors during the plant's growth, harvesting, and extraction processes. The content of individual lignans in Schisandra fruits can vary considerably depending on geographical origin, harvest time, and processing methods.[4][5] This variability can lead to the presence of different types and levels of related lignan impurities in the final commercial product, potentially causing inconsistencies in experimental results.
Q3: How should I properly store and handle this compound to ensure its stability?
A3: For long-term storage, this compound powder should be kept at -20°C.[6] For short-term storage (days to weeks), 0-4°C is acceptable.[6] Stock solutions, typically prepared in solvents like DMSO, should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C for extended stability.[1][7][8] Before use, it is recommended to let the vial warm to room temperature for at least an hour before opening to prevent condensation.[1]
Q4: What are the common solvents for dissolving this compound?
A4: this compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), Chloroform, Dichloromethane, and Ethyl Acetate.[1][6] For biological experiments, DMSO is the most commonly used solvent for preparing concentrated stock solutions.
Q5: What are the potential impurities I might encounter in a batch of this compound?
A5: Given that this compound is isolated from Schisandra species, common impurities are often other structurally related lignans. These can include, but are not limited to, Schisantherin A (Gomisin C), Schisantherin B, Schisandrin B, Schisandrin C, and Deoxyschisandrin.[3][9][10][11] The profile of these impurities can differ between batches, affecting the overall biological activity.
Troubleshooting Guides
This section addresses specific issues that may arise during experimentation due to batch-to-batch variability.
Issue 1: Inconsistent Results in Cell-Based Assays (e.g., Viability, Cytokine Production)
| Possible Cause | Recommended Action |
| Different Purity Levels Between Batches | Always purchase this compound with a certificate of analysis (CoA) specifying the purity. If possible, perform your own purity check using HPLC upon receiving a new batch. |
| Presence of Bioactive Impurities | The presence of other lignans, even in small amounts, can have synergistic or antagonistic effects. Analyze the impurity profile of each batch by HPLC-MS to identify and compare co-eluting compounds.[12] |
| Degradation of the Compound | Improper storage or multiple freeze-thaw cycles of stock solutions can lead to degradation. Prepare single-use aliquots of your stock solution and store them at -80°C.[8] Run a positive control with a known active compound to ensure the assay itself is performing as expected.[13] |
| Solubility Issues | Poor solubility can lead to inaccurate concentrations. Visually inspect your final dilution in cell culture media for any precipitation. If solubility is an issue, consider using a different solvent system or including a small amount of a biocompatible detergent like Tween 80, if appropriate for your assay.[12] |
Issue 2: Unexpected Peaks in HPLC or LC-MS Analysis
| Possible Cause | Recommended Action |
| Contamination from Solvents or Equipment | Run a blank injection (solvent only) to ensure that the unexpected peaks are not coming from your system. |
| Presence of Related Lignan Impurities | This is a hallmark of batch-to-batch variability. Compare the chromatogram to reference standards of other common Schisandra lignans if available. Use high-resolution mass spectrometry (HR-MS) to obtain accurate mass data for the unknown peaks and search databases for potential lignan structures.[12] |
| Compound Degradation | If the compound has degraded, you may see new peaks corresponding to degradation products. Re-analyze a freshly prepared sample from the powder. Check the stability of this compound in your specific solvent and storage conditions over time.[12] |
Quantitative Data on this compound and Related Lignans
The variability in commercial this compound often stems from the natural variation of lignans in the source material. The following tables provide context on this variability.
Table 1: Purity and Storage of Commercial this compound
| Parameter | Typical Specification | Reference |
| Purity (by HPLC) | >98% | [6] |
| Appearance | Solid powder | [6] |
| Long-Term Storage (Powder) | -20°C (for months to years) | [6] |
| Short-Term Storage (Powder) | 0 - 4°C (for days to weeks) | [6] |
| Stock Solution Storage | -20°C or -80°C | [1][8] |
Table 2: Content of Major Lignans in Schisandra Species (Illustrating Potential Impurity Sources)
Note: Content can vary significantly. This table provides a general comparison.
| Lignan | Content in S. chinensis (mg/g) | Content in S. sphenanthera (mg/g) | Reference |
| Schisandrin | 0.12 - 10.9 | 0.04 - 6.2 | [4] |
| Schisandrol B (Gomisin A) | 0.15 - 13.1 | Data not consistently reported | [4] |
| Deoxyschisandrin (Schisandrin A) | 0.16 - 1.25 | 1.1 - 10.3 | [4] |
| Schisantherin A (Gomisin C) | Data not consistently reported | Significantly higher than in S. chinensis | [4] |
| Schisantherin B | Data not consistently reported | Significantly higher than in S. chinensis | [4] |
| This compound | Key contributor to antioxidant activity | Significantly higher than in S. chinensis | [3][14][15] |
Experimental Protocols
Protocol 1: Quality Control of this compound by HPLC-UV
This protocol provides a general method for assessing the purity of a this compound sample.
-
Standard and Sample Preparation:
-
Prepare a stock solution of your this compound reference standard (if available) and your test batch at 1 mg/mL in methanol.
-
Create a working solution by diluting the stock solution to approximately 50 µg/mL with methanol.
-
Filter the working solution through a 0.22 µm syringe filter before injection.[10]
-
-
Chromatographic Conditions:
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 250 mm × 4.6 mm, 5 µm).[11]
-
Mobile Phase: A gradient elution using Acetonitrile (A) and Water (B).[11]
-
Gradient Program (Example):
-
0-10 min: 40-60% A
-
10-25 min: 60-80% A
-
25-30 min: 80% A
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 220-255 nm.[16]
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Analyze the chromatogram of your test batch. The purity can be estimated by the area percentage of the main peak relative to the total area of all peaks.
-
Compare the retention time of the main peak with that of the reference standard to confirm identity.
-
Any additional peaks represent impurities.
-
Protocol 2: In Vitro Anti-Inflammatory Assay - Inhibition of LPS-Induced TNF-α Production
This protocol describes a common cell-based assay to evaluate the biological activity of this compound.
-
Cell Culture:
-
Culture RAW 264.7 murine macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
-
Assay Procedure:
-
Seed the RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound (from different batches) in cell culture media from a DMSO stock. The final DMSO concentration should not exceed 0.1%.
-
Pre-treat the cells with different concentrations of this compound (e.g., 1, 5, 25 µg/mL) for 2 hours.[8]
-
Stimulate the cells with Lipopolysaccharide (LPS) at a final concentration of 1 µg/mL for 24 hours. Include a vehicle control (DMSO) and an LPS-only control.
-
-
Quantification of TNF-α:
-
After the incubation period, collect the cell culture supernatant.
-
Measure the concentration of TNF-α in the supernatant using a commercial ELISA kit, following the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage inhibition of TNF-α production for each concentration of this compound relative to the LPS-only control.
-
Compare the dose-response curves obtained from different batches to assess for variability in biological activity.
-
It is advisable to run a parallel cytotoxicity assay (e.g., MTT) to ensure that the observed inhibition is not due to cell death.[8]
-
Visualizations: Workflows and Signaling Pathways
Workflow for Managing Batch-to-Batch Variability
Caption: Workflow for assessing and mitigating this compound batch variability.
NF-κB Signaling Pathway
Caption: this compound may inhibit the NF-κB inflammatory pathway.
PI3K/Akt Signaling Pathway
Caption: Related lignans may modulate the pro-survival PI3K/Akt pathway.[17]
References
- 1. This compound | CAS:64938-51-8 | Lignans | High Purity | Manufacturer BioCrick [biocrick.com]
- 2. This compound | CAS:64938-51-8 | Manufacturer ChemFaces [chemfaces.com]
- 3. Characterization of Differences in Chemical Profiles and Antioxidant Activities of Schisandra chinensis and Schisandra sphenanthera Based on Multi-Technique Data Fusion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. medkoo.com [medkoo.com]
- 7. file.medchemexpress.eu [file.medchemexpress.eu]
- 8. medchemexpress.com [medchemexpress.com]
- 9. An analysis of the nutritional effects of Schisandra chinensis components based on mass spectrometry technology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ptfarm.pl [ptfarm.pl]
- 11. lawdata.com.tw [lawdata.com.tw]
- 12. benchchem.com [benchchem.com]
- 13. Troubleshooting and optimizing lab experiments – The Bumbling Biochemist [thebumblingbiochemist.com]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. Frontiers | A Comprehensive Review of the Main Lignan Components of Schisandra chinensis (North Wu Wei Zi) and Schisandra sphenanthera (South Wu Wei Zi) and the Lignan-Induced Drug-Drug Interactions Based on the Inhibition of Cytochrome P450 and P-Glycoprotein Activities [frontiersin.org]
- 17. Schisantherin B Improves the Pathological Manifestations of Mice Caused by Behavior Desperation in Different Ages-Depression with Cognitive Impairment - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Prevention of Schisantherin C Degradation During Storage
Welcome to the technical support center for Schisantherin C. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of this compound during storage and experimental use. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues related to the stability of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound powder?
A1: For long-term storage, this compound in its powdered form should be stored at -20°C in a tightly sealed container, protected from light and moisture. Under these conditions, it is expected to be stable for up to three years. For short-term storage, 4°C is acceptable for up to two years.
Q2: How should I store this compound once it is dissolved in a solvent?
A2: Stock solutions of this compound should be prepared in a suitable solvent such as DMSO, ethanol, or chloroform. For optimal stability, it is recommended to store these solutions at -80°C for up to six months or at -20°C for up to one month.[1] To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use vials.
Q3: What are the main factors that can cause this compound to degrade?
A3: The degradation of this compound is primarily influenced by factors such as temperature, light, pH, and the presence of oxidizing agents. The chemical structure of this compound, which includes a tigloyl ester, a hydroxyl group, and multiple methoxy groups on a dibenzocyclooctadiene scaffold, presents several sites susceptible to chemical modification.
Q4: What are the likely degradation pathways for this compound?
A4: While specific degradation pathways for this compound have not been extensively detailed in the literature, based on its chemical structure and studies of similar lignans, the following degradation routes are plausible:
-
Hydrolysis: The tigloyl ester group is susceptible to hydrolysis, especially under acidic or alkaline conditions, which would yield tiglic acid and the corresponding des-tigloyl this compound derivative.
-
Oxidation: The phenolic ether groups and the dibenzocyclooctadiene ring system can be susceptible to oxidation, leading to the formation of various oxidized byproducts.
-
Photodegradation: Exposure to UV light can induce photochemical reactions, leading to the degradation of the molecule. It is crucial to protect this compound from light during storage and handling.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Loss of compound activity in biological assays. | Compound degradation due to improper storage or handling. | 1. Verify the storage conditions of both the powder and stock solutions (temperature, light protection). 2. Prepare fresh stock solutions from powder stored under recommended conditions. 3. Avoid repeated freeze-thaw cycles by using aliquots. 4. Minimize the exposure of the compound to ambient light and temperature during experimental procedures. |
| Appearance of unexpected peaks in HPLC analysis. | Degradation of this compound. | 1. Confirm the identity of the main peak by comparing the retention time with a fresh standard. 2. Analyze a freshly prepared sample to see if the extra peaks are present. 3. If degradation is suspected, perform a forced degradation study (see Experimental Protocols) to identify potential degradation products. |
| Inconsistent experimental results. | Inconsistent concentration of this compound due to degradation. | 1. Quantify the concentration of your stock solution using a validated analytical method (e.g., HPLC-UV) before each experiment. 2. Ensure that the solvent used for dilution is compatible and does not promote degradation. 3. Prepare fresh dilutions for each experiment from a properly stored stock solution. |
Quantitative Data on Storage Stability
While comprehensive quantitative stability data for this compound under various stress conditions is limited in publicly available literature, the following table summarizes the general recommendations for storage to maintain its integrity.
| Form | Storage Temperature | Duration | Expected Stability |
| Powder | -20°C | 3 years | >98% purity |
| Powder | 4°C | 2 years | >98% purity |
| In Solvent | -80°C | 6 months | Stable |
| In Solvent | -20°C | 1 month | Stable |
Experimental Protocols
Protocol for Assessing this compound Purity and Stability by HPLC-UV
This protocol provides a general method for the analysis of this compound. It may need to be optimized for specific equipment and to achieve separation from potential degradation products.
1. Instrumentation and Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
This compound reference standard.
-
HPLC-grade acetonitrile and water.
-
Formic acid (optional, for pH adjustment of the mobile phase).
2. Chromatographic Conditions:
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient Elution:
-
0-20 min: 55% B
-
20.1-40 min: 75% B
-
40.1-47 min: 78% B
-
47.1-52 min: 95% B
-
52.1-60 min: 55% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 220 nm
-
Injection Volume: 10 µL
3. Sample Preparation:
-
Standard Solution: Accurately weigh a known amount of this compound reference standard and dissolve it in a suitable solvent (e.g., methanol or acetonitrile) to a final concentration of 1 mg/mL. Prepare serial dilutions to generate a calibration curve.
-
Sample Solution: Dissolve the this compound sample to be tested in the mobile phase or a compatible solvent to a known concentration within the calibration range.
4. Analysis:
-
Inject the standard solutions to establish a calibration curve.
-
Inject the sample solution and determine the peak area of this compound.
-
Calculate the concentration and purity of this compound in the sample.
Visualizations
Logical Workflow for Troubleshooting this compound Stability Issues
Caption: A flowchart outlining the steps to troubleshoot potential degradation of this compound.
Potential Degradation Pathways of this compound
Caption: A diagram illustrating the potential degradation pathways of this compound.
References
Best practices for handling and storing Schisantherin C powder.
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the best practices for handling, storing, and utilizing Schisantherin C powder in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound powder?
A1: For optimal stability, this compound powder should be stored in a dry, dark environment. For short-term storage (days to weeks), a temperature of 0 - 4°C is recommended. For long-term storage (months to years), it is best to store the powder at -20°C.[1]
Q2: How should I prepare a stock solution of this compound?
A2: this compound is soluble in several organic solvents, including DMSO, chloroform, dichloromethane, ethyl acetate, and acetone.[2][3] For cell culture experiments, DMSO is the most commonly used solvent. Prepare a high-concentration stock solution (e.g., 10-50 mM) in anhydrous, high-purity DMSO. Ensure the powder is fully dissolved by vortexing. If necessary, brief sonication in a water bath can be used to aid dissolution.
Q3: What is the recommended storage for this compound stock solutions?
A3: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. For short-term storage (days to weeks), the stock solution can be kept at 0 - 4°C. For long-term storage, it is recommended to store the aliquots at -20°C or -80°C.[1][4] When stored at -80°C, the solution is stable for up to 6 months, and at -20°C, for up to 1 month.[4]
Q4: Is this compound considered a hazardous substance?
A4: According to the Safety Data Sheet (SDS), this compound is not classified as a hazardous substance or mixture.[5] However, it is always recommended to follow standard laboratory safety practices, including wearing appropriate personal protective equipment (PPE) such as gloves, lab coat, and safety glasses when handling the powder or its solutions.
Troubleshooting Guides
Issue: My this compound powder is not dissolving in DMSO.
-
Question: I am having difficulty dissolving this compound powder in DMSO. What should I do?
-
Answer:
-
Check the Purity of DMSO: Ensure you are using anhydrous, high-purity DMSO. The presence of water can reduce the solubility of hydrophobic compounds.
-
Gentle Warming: Gently warm the solution to 37°C to aid dissolution. Avoid excessive or prolonged heating, as this may degrade the compound.
-
Sonication: Use a bath sonicator for 5-10 minutes to help break up any clumps of powder and facilitate dissolution.
-
Increase Solvent Volume: If the concentration is very high, try reducing it by adding more DMSO.
-
Issue: I observe precipitation when I dilute my this compound DMSO stock solution into my aqueous cell culture medium.
-
Question: A precipitate forms when I add my this compound stock solution to the cell culture medium. How can I prevent this?
-
Answer: This is a common issue with hydrophobic compounds and is often referred to as "crashing out."
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is low, typically below 0.5%, to avoid solvent-induced toxicity. Most cell lines can tolerate up to 0.1% DMSO without significant effects.
-
Serial Dilution: Instead of adding the highly concentrated stock directly to the medium, perform an intermediate dilution in DMSO first. Then, add this intermediate dilution to your pre-warmed (37°C) cell culture medium.
-
Method of Addition: Add the DMSO stock to the aqueous buffer, not the other way around. Add the compound dropwise while gently vortexing or swirling the medium to ensure rapid and uniform dispersion.
-
Maximum Soluble Concentration: You may have exceeded the aqueous solubility limit of this compound. It is advisable to perform a solubility test to determine the maximum working concentration in your specific cell culture medium.
-
Issue: My cells are showing signs of toxicity even at low concentrations of this compound.
-
Question: I am observing significant cell death in my experiments, even at concentrations that are reported to be non-toxic. What could be the cause?
-
Answer:
-
Solvent Toxicity: Verify that the final concentration of your solvent (e.g., DMSO) is not exceeding the tolerance level of your specific cell line. Always include a vehicle control (medium with the same concentration of solvent) in your experiments.
-
Cell Line Sensitivity: Different cell lines can have varying sensitivities to a compound. It is recommended to perform a dose-response experiment (e.g., using an MTT assay) to determine the IC50 value for your specific cell line.
-
Compound Stability: Ensure that your stock solution has been stored correctly and has not degraded. Repeated freeze-thaw cycles can affect the stability of the compound.
-
Contamination: Rule out any potential contamination of your cell culture or reagents.
-
Quantitative Data
| Parameter | Cell Line | Value | Reference |
| IC50 (Antiproliferative Activity) | A549 (Lung Carcinoma) | > 100 µM | [6] |
| HCT-15 (Colon Adenocarcinoma) | > 100 µM | [6] | |
| HL-60 (Promyelocytic Leukemia) | > 100 µM | [6] | |
| K562 (Chronic Myelogenous Leukemia) | > 100 µM | [6] | |
| MDA-MB-231 (Breast Adenocarcinoma) | > 100 µM | [6] | |
| SK-HEP1 (Liver Adenocarcinoma) | > 100 µM | [6] | |
| SNU-638 (Gastric Carcinoma) | > 100 µM | [6] | |
| T47D (Breast Ductal Carcinoma) | > 100 µM | [6] | |
| Anti-HBV Activity | HepG2.2.15 | HBsAg secretion inhibited by 59.7% at 50 µg/mL | [6] |
| HepG2.2.15 | HBeAg secretion inhibited by 34.7% at 50 µg/mL | [6] | |
| Effective Concentration for Inhibition of Inflammatory Mediators | RAW 264.7 Macrophages | Significant reduction of TNF-α, IL-6, NO, and PGE2 at 0.5, 2.5, and 25 mg/L | [7][8] |
Experimental Protocols
Cell Viability Assessment using MTT Assay
This protocol is for determining the cytotoxic effects of this compound on a chosen cell line.
Materials:
-
This compound stock solution (in DMSO)
-
Complete cell culture medium
-
96-well tissue culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density that will result in 70-80% confluency after 24 hours. Incubate at 37°C and 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound in complete cell culture medium. Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO) and a positive control for cell death if desired.
-
Incubation: Incubate the plate for the desired time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 3-4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader. The reference wavelength should be more than 650 nm.
Western Blot Analysis of Signaling Pathways
This protocol is for analyzing the effect of this compound on the protein expression and phosphorylation status of key signaling molecules.
Materials:
-
This compound stock solution (in DMSO)
-
Complete cell culture medium
-
6-well tissue culture plates
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (specific to the proteins of interest, e.g., phospho-p65, p65, phospho-ERK, ERK)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with the desired concentrations of this compound for the appropriate duration. Include a vehicle control.
-
Cell Lysis: Wash the cells with ice-cold PBS and then add lysis buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.
-
Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and boil for 5-10 minutes.
-
SDS-PAGE and Transfer: Load the samples onto an SDS-PAGE gel and separate the proteins by electrophoresis. Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation. The next day, wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, add the chemiluminescent substrate and visualize the protein bands using an imaging system.
Visualizations
Experimental Workflow
Caption: A typical experimental workflow for studying the effects of this compound in cell culture.
NF-κB Signaling Pathway Inhibition
Caption: this compound inhibits the NF-κB signaling pathway by blocking IKK activation.
MAPK Signaling Pathway Inhibition
Caption: this compound inhibits the MAPK signaling pathway by reducing the phosphorylation of ERK, JNK, and p38.
ROS/JNK-Mediated Apoptosis Pathway
Caption: this compound induces apoptosis in cancer cells through the ROS/JNK signaling pathway.
References
- 1. MTT assay protocol | Abcam [abcam.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound | CAS:64938-51-8 | Lignans | High Purity | Manufacturer BioCrick [biocrick.com]
- 4. benchchem.com [benchchem.com]
- 5. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Schisantherin A exhibits anti-inflammatory properties by down-regulating NF-kappaB and MAPK signaling pathways in lipopolysaccharide-treated RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Schisantherin A Exhibits Anti-inflammatory Properties by Down-Regulating NF-κB and MAPK Signaling Pathways in Lipopolysaccharide-Treated RAW 264.7 Cells | springermedizin.de [springermedizin.de]
Technical Support Center: Optimizing In Vivo Drug Delivery of Schisantherin C
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the in vivo delivery of Schisantherin C. Given the limited specific data on this compound delivery systems, this guide draws upon established principles and data from the closely related and extensively studied lignan, Schisantherin A, to provide practical starting points for experimental design.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the in vivo delivery of this compound?
A1: The primary challenges stem from its physicochemical properties. This compound is practically insoluble in water, which severely limits its oral bioavailability.[1] Like other dibenzocyclooctadiene lignans, it is expected to undergo significant first-pass metabolism in the liver and intestines, further reducing systemic exposure.[2]
Q2: What is the reported solubility of this compound?
A2: this compound is soluble in organic solvents like Dimethyl Sulfoxide (DMSO), Chloroform, Dichloromethane, Ethyl Acetate, and Acetone.[3][4] However, it is reported to be insoluble in water.[1] This poor aqueous solubility is a major hurdle for developing aqueous-based formulations for in vivo administration.
Q3: Are there any established in vivo delivery systems specifically for this compound?
A3: Currently, there is a lack of published studies detailing specific advanced drug delivery systems (e.g., nanoparticles, liposomes) developed exclusively for this compound. However, extensive research on other poorly soluble lignans from Schisandra chinensis, such as Schisantherin A, has shown that nanoformulations can dramatically improve bioavailability.[2] These strategies serve as an excellent starting point for this compound.
Q4: What signaling pathways are known to be modulated by this compound?
A4: this compound has been shown to modulate several key signaling pathways, which may be relevant to its therapeutic effects. These include:
-
PI3K/AKT/mTOR Pathway: this compound can promote autophagy by inhibiting this pathway.[5]
-
MAPK and NF-κB Pathways: It can reduce the expression of pro-inflammatory cytokines by blocking the phosphorylation of p38 MAPK, ERK1/2, JNK, and inhibiting the NF-κB pathway.[6][7]
-
cAMP/PKA/CREB Pathway: This pathway is also implicated in the anti-neuroinflammatory effects of this compound.[8]
Troubleshooting Guide
| Problem Encountered | Potential Cause | Recommended Solution / Troubleshooting Step |
| Low or undetectable plasma concentration of this compound after oral administration. | Poor aqueous solubility limiting dissolution and absorption. | 1. Formulation Strategy: Develop a nanoformulation (nanocrystals, nanoemulsion, or solid lipid nanoparticles) to increase surface area and dissolution rate. See the recommended protocol below. 2. Solubilizing Excipients: For preclinical studies, consider using solubility-enhancing excipients like cyclodextrins or formulating in a vehicle containing co-solvents (e.g., PEG 400, Tween 80), though nanoformulations are preferred for clinical translation. |
| Extensive first-pass metabolism. | 1. Co-administration with CYP Inhibitors: While not a primary strategy, co-administration with known inhibitors of relevant cytochrome P450 enzymes could be explored in preclinical models to understand the extent of metabolism. Note that many Schisandra lignans themselves inhibit CYPs.[9] 2. Alternative Routes: Consider parenteral (e.g., intravenous) administration to bypass first-pass metabolism and establish baseline pharmacokinetic parameters. | |
| High variability in pharmacokinetic data between subjects. | Differences in gastrointestinal physiology and metabolic enzyme activity. | 1. Standardize Experimental Conditions: Ensure strict control over fasting/fed states of the animals, as this can significantly impact the absorption of lipophilic compounds. 2. Gender Differences: Be aware that significant gender-dependent differences in the pharmacokinetics of Schisandra lignans have been reported, with female rats often showing higher bioavailability.[10] Ensure balanced and clearly defined study groups. |
| Precipitation of this compound when preparing dosing solutions. | Poor aqueous solubility and potential for the compound to crash out of organic solvent-based vehicles upon dilution. | 1. Use of Stabilizers: When developing nanoformulations, incorporate stabilizers like surfactants (e.g., Poloxamer 188) or polymers (e.g., HPMC) to prevent particle aggregation and precipitation. 2. pH Adjustment: Investigate the pH-solubility profile of this compound, although as a neutral molecule, it is unlikely to be significantly affected. |
| Difficulty in achieving therapeutic concentrations in the target tissue (e.g., brain). | Inefficient transport across biological barriers like the Blood-Brain Barrier (BBB). | 1. Targeted Delivery Systems: For neurological applications, consider surface modification of nanoparticles with ligands (e.g., transferrin, specific peptides) to facilitate receptor-mediated transcytosis across the BBB. 2. Nanocrystal Formulation: Nanocrystals of the related Schisantherin A have been shown to improve brain delivery.[11] |
Data Presentation: Physicochemical & Pharmacokinetic Profiles
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 64938-51-8 | [3] |
| Molecular Formula | C₂₈H₃₄O₉ | [3] |
| Molecular Weight | 514.57 g/mol | [3] |
| Solubility | Soluble in DMSO. Insoluble in water. | [1][3] |
| Predicted LogP | 3.5 - 4.5 (Varies by algorithm) | N/A |
Table 2: Comparative Pharmacokinetics of Schisandra Lignans in Rats (Oral Administration of Extract)
Note: Data for this compound is limited. This table illustrates the general pharmacokinetic behavior of related lignans, highlighting the challenges of low bioavailability and rapid clearance that are likely applicable to this compound.
| Compound | Tmax (h) | Cmax (ng/mL) | AUC (ng·h/mL) | t₁/₂ (h) | Gender | Source |
| Schisandrin | ~0.25 | 80 - 150 | 105 - 467 | ~1.5 - 5 | Male/Female | [12][13] |
| Schisantherin A | ~2 - 4 | Varies | Varies | ~2 - 9 | Male/Female | [10] |
| Deoxyschisandrin | Varies | 5-50x higher in females | 5-50x higher in females | 2-9x longer in females | Male vs. Female | [10] |
| γ-Schisandrin | Varies | 5-50x higher in females | 5-50x higher in females | 2-9x longer in females | Male vs. Female | [10] |
Experimental Protocols
Protocol 1: Preparation and Characterization of this compound Nanocrystals (Adapted from Schisantherin A Protocols)
This protocol provides a starting point for developing a nanocrystal formulation to enhance the oral bioavailability of this compound, based on successful methods for Schisantherin A.
1. Materials:
-
This compound
-
Stabilizer (e.g., Hydroxypropyl methylcellulose - HPMC, or Poloxamer 188)
-
Deionized water
-
Zirconium oxide beads (0.5 mm)
-
High-pressure homogenizer or wet media mill
2. Method: High-Pressure Homogenization
-
Preparation of Suspension: Prepare a pre-suspension by dispersing this compound (e.g., 1% w/v) and a stabilizer (e.g., 0.5% w/v HPMC) in deionized water.
-
High-Shear Homogenization: Stir the suspension using a high-shear homogenizer (e.g., 10,000 rpm for 10 minutes) to ensure uniform distribution of the drug particles.
-
Wet Media Milling (Optional Pre-milling): For larger initial particles, pre-mill the suspension in a wet media mill with zirconium oxide beads to reduce the particle size to the low micron range.
-
High-Pressure Homogenization (HPH): Process the suspension through a high-pressure homogenizer at approximately 1500 bar for 20-30 cycles. Maintain the temperature below 10°C using a cooling system to prevent drug degradation.
-
Lyophilization: Collect the resulting nanosuspension and freeze-dry it to obtain a stable nanocrystal powder. A cryoprotectant (e.g., trehalose) may be added before freezing.
3. Characterization:
-
Particle Size and Zeta Potential: Re-disperse the lyophilized powder in deionized water and measure the mean particle size, polydispersity index (PDI), and zeta potential using Dynamic Light Scattering (DLS).
-
Morphology: Observe the shape and morphology of the nanocrystals using Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM).
-
Crystallinity: Confirm that the crystalline state of this compound is maintained using Differential Scanning Calorimetry (DSC) and Powder X-ray Diffraction (PXRD).
-
Dissolution Rate: Perform an in vitro dissolution study (e.g., using USP apparatus II) in a relevant medium (e.g., simulated gastric fluid followed by simulated intestinal fluid) and compare the dissolution profile to the unprocessed drug.
4. In Vivo Pharmacokinetic Study:
-
Animal Model: Use male and female Sprague-Dawley rats (8-10 weeks old).
-
Dosing: Administer the this compound nanocrystal suspension and a control suspension (e.g., unprocessed drug in 0.5% CMC-Na) to different groups via oral gavage. Include an intravenous group (drug dissolved in a suitable vehicle like DMSO/PEG400/Saline) to determine absolute bioavailability.
-
Blood Sampling: Collect blood samples from the tail vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24 hours).
-
Sample Analysis: Extract this compound from plasma samples and quantify its concentration using a validated LC-MS/MS method.
-
Data Analysis: Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, t₁/₂) using appropriate software (e.g., WinNonlin).
Mandatory Visualizations
References
- 1. Schisantherin A | 58546-56-8 [amp.chemicalbook.com]
- 2. A comprehensive review of Schisandra chinensis lignans: pharmacokinetics, pharmacological mechanisms, and future prospects in disease prevention and treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medkoo.com [medkoo.com]
- 4. This compound | CAS:64938-51-8 | Manufacturer ChemFaces [chemfaces.com]
- 5. Exploring the Molecular Mechanism of Schisandrin C for the Treatment of Atherosclerosis via the PI3K/AKT/mTOR Autophagy Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anti-inflammatory effects of gomisin N, gomisin J, and schisandrin C isolated from the fruit of Schisandra chinensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. A Comprehensive Review of the Main Lignan Components of Schisandra chinensis (North Wu Wei Zi) and Schisandra sphenanthera (South Wu Wei Zi) and the Lignan-Induced Drug-Drug Interactions Based on the Inhibition of Cytochrome P450 and P-Glycoprotein Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Gender-dependent pharmacokinetics of lignans in rats after single and multiple oral administration of Schisandra chinensis extract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchportal.port.ac.uk [researchportal.port.ac.uk]
- 12. Pharmacokinetics of Schizandrin and Its Pharmaceutical Products Assessed Using a Validated LC–MS/MS Method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pharmacokinetics of Schizandrin and Its Pharmaceutical Products Assessed Using a Validated LC–MS/MS Method [ouci.dntb.gov.ua]
How to address potential cytotoxicity of Schisantherin C in control cells.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the potential cytotoxicity of Schisantherin C in control (non-cancerous) cell lines.
Frequently Asked Questions (FAQs)
Q1: Is this compound expected to be cytotoxic to control cell lines?
A1: this compound generally exhibits lower toxicity in normal cells compared to cancer cells. For instance, in the human normal liver cell line QSG-7701, a high concentration of 200 µM this compound resulted in a cell survival rate of 73.2 ± 2.4% after 48 hours of treatment.[1][2] This suggests a degree of selective cytotoxicity towards cancer cells. However, it is crucial to determine the specific IC50 value for your control cell line of interest, as sensitivity can vary between cell types.
Q2: What is a suitable starting concentration range for testing this compound on control cells?
A2: Based on available data, a starting concentration range of 10 µM to 200 µM is reasonable for initial cytotoxicity screening in control cell lines. For cancer cell lines, IC50 values have been reported to be in the range of approximately 80 µM to 140 µM.[1][2] Therefore, testing a broad range around these values in your control cells is recommended to establish a dose-response curve.
Q3: My this compound is not dissolving properly in the cell culture medium. What should I do?
A3: this compound is soluble in organic solvents like DMSO, chloroform, and acetone. For cell culture experiments, it is recommended to prepare a concentrated stock solution in sterile DMSO. The final concentration of DMSO in the cell culture medium should be kept low (typically below 0.5% v/v) to avoid solvent-induced cytotoxicity. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
Q4: How can I differentiate between a cytotoxic and a cytostatic effect of this compound on my control cells?
A4: A cytotoxic effect results in cell death, while a cytostatic effect inhibits cell proliferation without killing the cells. To distinguish between these, you can employ the following strategies:
-
Cell Counting: A decrease in the total cell number over time compared to the initial seeding density suggests cytotoxicity. In contrast, a stable cell number indicates a cytostatic effect.
-
Apoptosis Assays: Assays like Annexin V/Propidium Iodide (PI) staining can specifically detect apoptotic and necrotic cells, providing direct evidence of cytotoxicity.
-
Cell Cycle Analysis: Flow cytometry analysis of the cell cycle distribution can reveal a block at a specific phase (e.g., G0/G1), which is characteristic of a cytostatic effect.[3]
Q5: I am observing high variability in my cytotoxicity assay results. What could be the cause?
A5: High variability can stem from several factors, including inconsistent cell seeding, pipetting errors, or edge effects in the microplate. Ensure a homogenous single-cell suspension before seeding and be precise with your pipetting. To minimize edge effects, avoid using the outermost wells of the plate for experimental samples and instead fill them with sterile PBS or medium.
Data Presentation
Table 1: Summary of this compound Cytotoxicity Data
| Cell Line | Cell Type | Compound | Concentration/IC50 | Incubation Time | Key Findings |
| QSG-7701 | Human Normal Liver | This compound | 200 µM | 48 hours | 73.2 ± 2.4% cell survival[1][2] |
| ECV-304 | Human Endothelial | This compound | 12.5–200 µM | 48 hours | Dose-dependent cytotoxicity observed[1] |
| Bel-7402 | Human Hepatocellular Carcinoma | This compound | 81.58 ± 1.06 µM | 48 hours | Most sensitive cancer cell line tested in the study[1][2] |
| KB-3-1 | Human Nasopharyngeal Carcinoma | This compound | 108.00 ± 1.13 µM | 48 hours | Moderate sensitivity[1][2] |
| Bcap37 | Human Breast Cancer | This compound | 136.97 ± 1.53 µM | 48 hours | Least sensitive cancer cell line tested in the study[1][2] |
| A549 | Human Lung Carcinoma | This compound | 3.75–60 µM | 24 hours | Arrest of cell cycle progression without significant cell death[3] |
Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability
This protocol assesses cell viability by measuring the metabolic activity of mitochondrial dehydrogenases, which reduce MTT to a purple formazan product.
Materials:
-
Control cells
-
Complete cell culture medium
-
This compound
-
DMSO (cell culture grade)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium from a DMSO stock. The final DMSO concentration should not exceed 0.5%. Add 100 µL of the diluted compound to the respective wells. Include wells with untreated cells and vehicle-treated cells (medium with DMSO).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, carefully remove the medium and add 100 µL of fresh medium containing 10 µL of MTT solution (final concentration 0.5 mg/mL) to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
Solubilization: Carefully remove the MTT-containing medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control after subtracting the background absorbance of wells with medium only.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture supernatant.
Materials:
-
Control cells
-
Complete cell culture medium
-
This compound
-
LDH assay kit (commercially available)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).
-
Supernatant Collection: After incubation, centrifuge the plate at a low speed (e.g., 250 x g) for 5 minutes to pellet any detached cells.
-
LDH Reaction: Carefully transfer a portion of the supernatant (e.g., 50 µL) to a new 96-well plate. Add the LDH reaction mixture from the kit to each well according to the manufacturer's instructions.
-
Incubation: Incubate the plate at room temperature for the time specified in the kit protocol (usually 15-30 minutes), protected from light.
-
Absorbance Measurement: Measure the absorbance at the recommended wavelength (typically 490 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity using the formula provided in the kit, based on the absorbance values of the experimental, spontaneous release, and maximum release controls.
Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Control cells
-
Complete cell culture medium
-
This compound
-
Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit (commercially available)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in appropriate culture vessels (e.g., 6-well plates) and treat with this compound as desired.
-
Cell Harvesting: After treatment, collect both adherent and floating cells. For adherent cells, use a gentle dissociation reagent like TrypLE™ Express.
-
Cell Washing: Wash the cells with cold PBS.
-
Staining: Resuspend the cells in the binding buffer provided in the kit. Add Annexin V-fluorochrome and PI to the cell suspension according to the kit's protocol.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer. Viable cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic/necrotic cells will be positive for both Annexin V and PI.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or no cytotoxic effect observed at expected concentrations | 1. Cell line is resistant to this compound. 2. Insufficient incubation time. 3. This compound degradation. | 1. Increase the concentration range and/or incubation time. 2. Perform a time-course experiment (e.g., 24, 48, 72 hours). 3. Prepare fresh stock solutions of this compound. |
| High background in LDH assay | 1. High spontaneous LDH release due to unhealthy cells. 2. Serum in the medium contains LDH. | 1. Ensure optimal cell culture conditions and gentle handling. 2. Use a serum-free medium during the final hours of incubation or use a heat-inactivated serum. |
| Inconsistent results between different cytotoxicity assays (e.g., MTT vs. LDH) | 1. Different mechanisms of cell death are being measured. 2. Interference of this compound with the assay chemistry. | 1. Use multiple assays to get a comprehensive picture of cytotoxicity. 2. For MTT, run a control with this compound in cell-free medium to check for direct reduction of MTT. |
| Precipitation of this compound in the culture medium | 1. Exceeding the solubility limit of the compound. 2. Interaction with components of the medium. | 1. Lower the final concentration of this compound. 2. Ensure the DMSO stock is fully dissolved before diluting in the medium. |
Visualizations
References
Technical Support Center: Analysis of Schisantherin C and its Metabolites
Welcome to the technical support center for the methodological refinement of Schisantherin C metabolite detection. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the expected metabolic transformations of this compound?
A1: While direct comprehensive studies on this compound metabolism are limited, extensive research on the structurally similar lignan, Schisantherin A, provides strong predictive insights. The primary metabolic pathways for dibenzocyclooctadiene lignans like this compound in vivo are anticipated to be Phase I and Phase II reactions. Phase I reactions mainly involve oxidation, reduction, and methylation.[1][2] Phase II reactions involve conjugation with endogenous molecules such as glucuronic acid, taurine, glucose, and glutathione to increase water solubility and facilitate excretion.[1] One study on various lignans from Schisandra chinensis identified methylation, hydroxylation, and oxidation as the main metabolic transformations in rats.[2]
Q2: Which analytical technique is most suitable for detecting this compound and its metabolites?
A2: Ultra-High-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UHPLC-Q-TOF-MS/MS) is a highly effective and widely used technique.[1] This method offers the high resolution and sensitivity required to separate and identify a wide array of metabolites in complex biological matrices such as plasma, urine, and bile.[1]
Q3: What are the typical sample preparation methods for extracting this compound and its metabolites from biological samples?
A3: For plasma samples, protein precipitation is a common method. This is often achieved by adding an organic solvent like acetonitrile or methanol to the plasma sample, followed by vortexing and centrifugation to pellet the precipitated proteins. The resulting supernatant, containing the analytes of interest, is then typically evaporated to dryness and reconstituted in a mobile phase-compatible solvent for injection into the LC-MS system.
For urine samples, a dilution or a "dilute and shoot" approach may be sufficient after centrifugation to remove particulate matter. However, for conjugated metabolites, an enzymatic hydrolysis step using β-glucuronidase/sulfatase is often employed to cleave the conjugate moieties, followed by solid-phase extraction (SPE) for sample cleanup and concentration.
Q4: What signaling pathways are known to be modulated by this compound?
A4: this compound has been shown to regulate inflammatory and fibrotic processes by modulating key signaling pathways. Specifically, it can ameliorate liver fibrosis by targeting the Nuclear Factor-kappa B (NF-κB) and the p38/ERK Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[3]
Troubleshooting Guides
This section provides solutions to common problems encountered during the LC-MS/MS analysis of this compound and its metabolites.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Tailing or Fronting) | 1. Column contamination or degradation.2. Inappropriate mobile phase pH.3. Sample overload.4. Extra-column dead volume. | 1. Flush the column with a strong solvent; if the problem persists, replace the column.2. Adjust the mobile phase pH to ensure the analyte is in a single ionic state.3. Reduce the injection volume or dilute the sample.4. Check all fittings and tubing for proper connections to minimize dead volume. |
| Inconsistent Retention Times | 1. Inadequate column equilibration.2. Fluctuations in mobile phase composition.3. Column temperature variations.4. Leak in the LC system. | 1. Ensure the column is equilibrated with at least 10-20 column volumes of the initial mobile phase.2. Prepare fresh mobile phase and ensure proper mixing/degassing.3. Use a column oven to maintain a stable temperature.4. Inspect the system for leaks, paying close attention to pump seals and fittings. |
| Low Signal Intensity or No Peak Detected | 1. Ion suppression from matrix components.2. Suboptimal MS source parameters.3. Analyte degradation.4. Incorrect MRM transitions. | 1. Improve sample cleanup (e.g., use SPE). Dilute the sample. Modify chromatographic conditions to separate the analyte from interfering matrix components.2. Optimize source parameters such as gas flows, temperature, and voltages.3. Prepare fresh samples and standards. Ensure proper storage conditions.4. Verify the precursor and product ion masses for this compound and its expected metabolites. |
| High Background Noise | 1. Contaminated mobile phase or LC system.2. Bleed from the column or other components.3. Contaminated MS source. | 1. Use high-purity (LC-MS grade) solvents and additives. Flush the LC system thoroughly.2. Condition the column according to the manufacturer's instructions. Use a column with low bleed characteristics.3. Clean the ion source components as per the manufacturer's guidelines. |
| Carryover (Analyte detected in blank injections) | 1. Contamination of the autosampler needle or injection port.2. Adsorption of the analyte onto column or tubing surfaces. | 1. Implement a rigorous needle wash protocol with a strong organic solvent between injections.2. Flush the system with a strong solvent. In some cases, replacing the column or tubing may be necessary. |
Experimental Protocols
Protocol 1: Extraction and Analysis of this compound Metabolites from Rat Plasma
This protocol is adapted from methodologies used for the analysis of Schisantherin A and other lignans.[1]
1. Sample Preparation (Protein Precipitation): a. To 100 µL of rat plasma in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard. b. Vortex the mixture for 2 minutes. c. Centrifuge at 14,000 rpm for 10 minutes at 4°C. d. Carefully transfer the supernatant to a clean tube. e. Evaporate the supernatant to dryness under a gentle stream of nitrogen at 35°C. f. Reconstitute the residue in 100 µL of 50% methanol in water, vortex, and centrifuge to pellet any insoluble material. g. Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.
2. UHPLC-Q-TOF-MS/MS Conditions:
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution: A typical gradient might start at 10% B, increase to 95% B over 15 minutes, hold for 3 minutes, and then return to initial conditions for re-equilibration.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Ion Source: Electrospray Ionization (ESI) in positive mode.
-
MS Parameters: Optimize source-dependent parameters. Use a survey scan (e.g., m/z 100-1000) followed by data-dependent MS/MS scans of the most intense ions.
Table of Predicted this compound Metabolites and their Mass Shifts
The following table is based on the known metabolism of the structurally similar Schisantherin A.[1]
| Metabolic Reaction | Mass Shift (Da) | Predicted Metabolite Formula |
| Parent Compound (this compound) | - | C₂₈H₃₄O₉ |
| Phase I Reactions | ||
| Hydroxylation | +16 | C₂₈H₃₄O₁₀ |
| Demethylation | -14 | C₂₇H₃₂O₉ |
| Oxidation (e.g., to a ketone) | +14 (or -2H) | C₂₈H₃₂O₉ |
| Reduction (e.g., of a ketone) | +2 | C₂₈H₃₆O₉ |
| Phase II Reactions | ||
| Glucuronidation | +176 | C₃₄H₄₂O₁₅ |
| Sulfation | +80 | C₂₈H₃₄O₁₂S |
| Taurine Conjugation | +125 | C₃₀H₄₁NO₁₁S |
| Glutathione Conjugation | +307 | C₃₈H₄₇N₃O₁₄S |
Visualizations
Experimental and Analytical Workflow
Caption: General workflow for the analysis of this compound metabolites.
Signaling Pathways Modulated by this compound
Caption: this compound inhibits inflammatory pathways.
References
- 1. Screening and Identification of the Main Metabolites of Schisantherin a In Vivo and In Vitro by Using UHPLC-Q-TOF-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [Analysis of lignans and their metabolites derived from Schisandra chinensis and vinegar Schisandra chinensis in rats’ plasma, bile, urine and faeces based on UHPLC-QTOF/MS] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of the Anti-inflammatory Properties of Schisantherin C
An objective guide for researchers and drug development professionals on the anti-inflammatory effects of Schisantherin C in comparison to established alternatives, supported by experimental data.
This guide provides a comprehensive comparison of the anti-inflammatory effects of this compound, a bioactive lignan isolated from Schisandra chinensis, with the well-established anti-inflammatory drugs, Dexamethasone (a corticosteroid) and Ibuprofen (a nonsteroidal anti-inflammatory drug, NSAID). The information is tailored for researchers, scientists, and professionals in drug development, offering a concise yet detailed overview of the available quantitative data, experimental methodologies, and underlying signaling pathways.
Comparative Efficacy: A Quantitative Overview
The anti-inflammatory potential of this compound and the comparator drugs has been evaluated through their ability to inhibit key inflammatory mediators in in vitro models, primarily using lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophages. The following tables summarize the available quantitative data.
| Compound | Target | Cell Line | IC50 Value |
| This compound | Nitric Oxide (NO) Production | RAW 264.7 | 8.5 ± 0.5 µM[1] |
| Dexamethasone | NF-κB Activation | RAW 264.7 | ~1 µM (for significant inhibition)[2] |
| Ibuprofen | Nitric Oxide (NO) Production | RAW 264.7 | >400 µM (significant reduction at 200-400 µM)[3] |
Note: IC50 values can vary between studies based on experimental conditions.
| Compound/Extract | Inflammatory Mediator | Cell Line | Concentration | % Inhibition / Effect |
| Schisandra Chinensis Lignans (SCL) Extract | TNF-α Production | RAW 264.7 | 50 µg/mL | Significant dose-dependent inhibition[4] |
| IL-6 Production | RAW 264.7 | 50 µg/mL | Significant dose-dependent inhibition[4] | |
| Schisantherin A | TNF-α Production | RAW 264.7 | 25 mg/L | Significant reduction (p<0.01 or p<0.05)[5][6] |
| IL-6 Production | RAW 264.7 | 25 mg/L | Significant reduction (p<0.01 or p<0.05)[5][6] | |
| Dexamethasone | TNF-α Secretion | RAW 264.7 | 3 µM | Significant inhibition[7] |
| Ibuprofen | IL-6 Expression | RAW 264.7 | 200-400 µM | Significant decrease[3] |
| TNF-α Expression | RAW 264.7 | Not specified | Mixed results, some studies show an increase[8] |
Signaling Pathways and Mechanisms of Action
This compound exerts its anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response. The primary mechanisms involve the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
In contrast, Dexamethasone, a synthetic glucocorticoid, primarily acts by binding to the glucocorticoid receptor (GR). The activated GR complex translocates to the nucleus, where it can either directly inhibit the transcription of pro-inflammatory genes or upregulate the expression of anti-inflammatory proteins. Ibuprofen, a non-steroidal anti-inflammatory drug (NSAID), functions by non-selectively inhibiting the cyclooxygenase (COX) enzymes, COX-1 and COX-2, thereby blocking the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever.[9][10][11][12][13]
Experimental Protocols
The following are detailed methodologies for the key in vitro experiments cited in this guide.
LPS-Induced Inflammation in RAW 264.7 Macrophages
This protocol outlines the general procedure for inducing an inflammatory response in RAW 264.7 cells, a commonly used murine macrophage cell line.
Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
This compound, Dexamethasone, Ibuprofen
-
96-well or 24-well cell culture plates
Procedure:
-
Seed RAW 264.7 cells into culture plates at an appropriate density and allow them to adhere overnight.
-
The following day, replace the medium with fresh medium containing various concentrations of the test compound (this compound, Dexamethasone, or Ibuprofen) and pre-incubate for 1-2 hours.
-
Add LPS to the wells to a final concentration known to induce a robust inflammatory response (typically 100 ng/mL to 1 µg/mL).
-
Incubate the plates for a specified duration, depending on the endpoint being measured (e.g., 24 hours for cytokine and nitric oxide production).
-
After incubation, collect the cell culture supernatant for analysis of secreted inflammatory mediators and/or lyse the cells for analysis of intracellular proteins or gene expression.
Nitric Oxide (NO) Production Assay (Griess Assay)
This assay measures the concentration of nitrite (NO₂⁻), a stable and quantifiable breakdown product of NO, in the cell culture supernatant.
Materials:
-
Griess Reagent (typically a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid)
-
Sodium nitrite (for standard curve)
-
96-well microplate reader
Procedure:
-
Collect the cell culture supernatant from the LPS-stimulated RAW 264.7 cells.
-
Prepare a standard curve using serial dilutions of sodium nitrite.
-
Add the supernatant and standards to a 96-well plate.
-
Add the Griess reagent to each well and incubate at room temperature for 10-15 minutes, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration in the samples by comparing their absorbance to the standard curve.
Cytokine Measurement (ELISA)
Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of specific cytokines, such as TNF-α and IL-6, in the cell culture supernatant.
Materials:
-
Commercially available ELISA kits for mouse TNF-α and IL-6 (including capture antibody, detection antibody, streptavidin-HRP, and substrate)
-
Wash buffer
-
Stop solution
-
96-well ELISA plates
-
Microplate reader
Procedure:
-
Coat a 96-well plate with the capture antibody overnight.
-
Wash the plate and block non-specific binding sites.
-
Add the cell culture supernatants and standards to the wells and incubate.
-
Wash the plate and add the biotinylated detection antibody.
-
Wash the plate and add streptavidin-HRP.
-
Wash the plate and add the substrate solution.
-
Stop the reaction with the stop solution and measure the absorbance at the appropriate wavelength (e.g., 450 nm).
-
Calculate the cytokine concentrations in the samples based on the standard curve.
Western Blot Analysis for NF-κB and MAPK Signaling
Western blotting is used to detect and quantify the levels of key proteins involved in the NF-κB and MAPK signaling pathways, including their phosphorylated (activated) forms.
Materials:
-
Cell lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-p65, anti-p65, anti-p-p38, anti-p38, etc.)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the treated cells and determine the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Wash the membrane and add the chemiluminescent substrate.
-
Detect the protein bands using an imaging system and quantify the band intensities.
Conclusion
This compound demonstrates significant anti-inflammatory properties, primarily through the inhibition of the NF-κB and MAPK signaling pathways. The available quantitative data, particularly its potent inhibition of nitric oxide production, suggests it is a promising candidate for further investigation as an anti-inflammatory agent. When compared to the established drugs, Dexamethasone and Ibuprofen, this compound appears to offer a distinct mechanism of action. While Dexamethasone provides potent, broad-spectrum immunosuppression and Ibuprofen targets prostaglandin synthesis, this compound's modulation of key inflammatory signaling cascades presents a targeted approach. Further head-to-head comparative studies with standardized methodologies are warranted to fully elucidate the relative potency and therapeutic potential of this compound in various inflammatory contexts. This guide provides a foundational understanding for researchers and drug development professionals to design and interpret future studies on this promising natural compound.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Co-Administration of Gagam-Sipjeondaebo-Tang and Ibuprofen Alleviates the Inflammatory Response in MPTP-Induced Parkinson’s Disease Mouse Model and RAW264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Schisandra Chinensis Lignans Suppresses the Production of Inflammatory Mediators Regulated by NF-κB, AP-1, and IRF3 in Lipopolysaccharide-Stimulated RAW264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Schisantherin A exhibits anti-inflammatory properties by down-regulating NF-kappaB and MAPK signaling pathways in lipopolysaccharide-treated RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Schisantherin A Exhibits Anti-inflammatory Properties by Down-Regulating NF-κB and MAPK Signaling Pathways in Lipopolysaccharide-Treated RAW 264.7 Cells | springermedizin.de [springermedizin.de]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. go.drugbank.com [go.drugbank.com]
- 10. ClinPGx [clinpgx.org]
- 11. news-medical.net [news-medical.net]
- 12. Ibuprofen - Wikipedia [en.wikipedia.org]
- 13. What is the mechanism of Ibuprofen? [synapse.patsnap.com]
A Comparative Guide to the Efficacy of Schisantherin C and Other Schisandra Lignans
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological efficacy of Schisantherin C with other prominent lignans isolated from the medicinal plant Schisandra. The data presented is compiled from various experimental studies to offer a comprehensive overview of their performance in anticancer, anti-inflammatory, antioxidant, and neuroprotective activities. Detailed experimental methodologies and signaling pathway diagrams are provided to support further research and drug development endeavors.
Comparative Efficacy of Schisandra Lignans
Schisandra lignans exhibit a wide spectrum of pharmacological activities. While sharing structural similarities, their individual efficacy can vary significantly depending on the specific biological context. This section provides a comparative analysis of this compound against other well-studied lignans such as Schisandrin A, Schisandrin B, Gomisin A, and Deoxyschizandrin.
Anticancer Activity
The anticancer potential of Schisandra lignans is primarily evaluated by their cytotoxic effects on various cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of potency, is a key parameter in this assessment.
Table 1: Comparative Anticancer Efficacy (IC50 in µM) of Schisandra Lignans
| Lignan | Cancer Cell Line | IC50 (µM) |
| This compound | A549 (Lung) | Induces G0/G1 arrest |
| Bel-7402 (Hepatocellular) | 81.58 ± 1.06[1] | |
| Bcap37 (Breast) | 136.97 ± 1.53[1] | |
| KB-3-1 (Nasopharyngeal) | 108.00 ± 1.13[1] | |
| Schisandrin A | MDA-MB-231 (Breast) | 26.61 |
| MCF-7 (Breast) | 112.67 | |
| Schisandrin B | HCT116 (Colon) | ~75[2] |
| HT29 (Colon) | Varies by cell line | |
| SW620 (Colon) | Varies by cell line | |
| Gomisin A | HCT-116 (Colon Carcinoma) | Induces apoptosis |
| Deoxyschizandrin | A2780 (Ovarian) | 27.81[3] |
| OVCAR3 (Ovarian) | 70.34[3] | |
| SKOV3 (Ovarian) | 67.99[3] |
Anti-inflammatory Activity
Schisandra lignans have demonstrated significant anti-inflammatory properties, primarily by inhibiting the production of pro-inflammatory mediators.
Table 2: Comparative Anti-inflammatory Efficacy of Schisandra Lignans
| Lignan | Assay | Model | Efficacy |
| This compound | NO Production Inhibition | LPS-stimulated RAW 264.7 cells | Reduces NO production[4] |
| Schisandrin A | Ear Edema | Xylene-induced in mice | Significantly decreased edema[5] |
| Paw Edema | Carrageenan-induced in mice | Significantly inhibited edema[5] | |
| Schisandrin B | Cytokine Secretion | Mitogen-induced in lymphocytes | Inhibited cytokine secretion[6] |
| Gomisin A | NO & PGE2 Production | LPS-stimulated N9 microglia | Inhibited production in a concentration-dependent manner[7] |
| Gomisin N | NO Production Inhibition | LPS-stimulated RAW 264.7 cells | Reduces NO production[4] |
Antioxidant Activity
The antioxidant capacity of Schisandra lignans is a key aspect of their therapeutic potential, contributing to their protective effects in various disease models.
Table 3: Comparative Antioxidant Efficacy of Schisandra Lignans
| Lignan/Extract | Assay | Result |
| S. chinensis extract | DPPH Scavenging | IC50: 49.67 ± 15.63 µg/mL[8] |
| S. sphenanthera extract | DPPH Scavenging | IC50: 37.94 ± 7.57 µg/mL[8] |
| S. chinensis extract | ABTS Scavenging | IC50: 37.94 ± 7.57 µg/mL[8] |
| S. sphenanthera extract | ABTS Scavenging | IC50: 11.83 ± 4.09 µg/mL[8] |
| Gomisin K3 | Fenton Reaction Inhibition | Highest activity among tested lignans |
| Schisandrin, Deoxyschisandrin | Fenton Reaction Inhibition | Almost zero activity |
Neuroprotective Activity
Several Schisandra lignans have shown promise in protecting neuronal cells from various insults, suggesting their potential in neurodegenerative disease research.
Table 4: Comparative Neuroprotective Efficacy of Schisandra Lignans
| Lignan | Model | Protective Effect |
| Various Lignans | CoCl2, H2O2, and Aβ25-35-induced SH-SY5Y cell injury | Exhibited different degrees of neuroprotective effects[9] |
| PE fraction (rich in lignans) | D-galactose-induced neurotoxicity in rats | Ameliorated cognitive deficits and attenuated brain oxidative damage[10] |
| Schisandrin B | Aβ-infused rats | Attenuated inflammatory markers in the cortex[11] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate further investigation.
MTT Assay for Cell Viability
This assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours.[12]
-
Treatment: Treat cells with various concentrations of the Schisandra lignans for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent to each well.[12]
-
Incubation: Incubate the plate for 2 to 4 hours at 37°C until a purple precipitate is visible.[12]
-
Solubilization: Add 100 µL of a detergent reagent (e.g., DMSO) to each well to dissolve the formazan crystals.[12]
-
Absorbance Measurement: Leave the plate at room temperature in the dark for 2 hours and then record the absorbance at 570 nm using a microplate reader.[12]
-
Data Analysis: Calculate the IC50 value, which is the concentration of the lignan that causes a 50% reduction in cell viability compared to the control.
Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
Protocol:
-
Cell Harvest and Fixation: Harvest cells and fix them in ice-cold 70% ethanol while vortexing gently. Incubate for at least 30 minutes at 4°C.
-
Washing: Centrifuge the fixed cells and wash the pellet with PBS.
-
Staining: Resuspend the cells in a staining solution containing propidium iodide (PI) and RNase A. Incubate at 37°C for 15 minutes or 30 minutes at room temperature, protected from light.[13]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content is proportional to the PI fluorescence intensity.
-
Data Analysis: Use cell cycle analysis software to model the distribution of cells in the G0/G1, S, and G2/M phases.
Apoptosis Assay using Annexin V/PI Staining
This flow cytometry-based assay is used to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Induce apoptosis in cells by treating them with the desired Schisandra lignan.
-
Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[9]
-
Staining: Add 5 µL of Annexin V-FITC and propidium iodide (PI) staining solution to 100 µL of the cell suspension.[9]
-
Incubation: Incubate the mixture for 15-20 minutes at room temperature in the dark.[9]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry.[9] Healthy cells are Annexin V and PI negative; early apoptotic cells are Annexin V positive and PI negative; late apoptotic/necrotic cells are both Annexin V and PI positive.[9]
Signaling Pathways and Mechanisms of Action
Schisandra lignans exert their biological effects by modulating various cellular signaling pathways. The Nuclear Factor-kappa B (NF-κB) and PI3K/Akt pathways are two of the most significantly affected cascades.
NF-κB Signaling Pathway
The NF-κB pathway is a crucial regulator of inflammation and cell survival. Several Schisandra lignans, including this compound, have been shown to inhibit this pathway, leading to their anti-inflammatory and pro-apoptotic effects.
Caption: Inhibition of the NF-κB signaling pathway by various Schisandra lignans.
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a critical signaling cascade that regulates cell survival, proliferation, and growth. Dysregulation of this pathway is common in cancer. Deoxyschizandrin and Gomisin A are among the lignans that have been shown to inhibit PI3K/Akt signaling.
Caption: Inhibition of the PI3K/Akt signaling pathway by Deoxyschizandrin and Gomisin A.
Experimental Workflow
A generalized workflow for the comparative analysis of Schisandra lignans is depicted below. This workflow outlines the key stages from sample preparation to data analysis for assessing their biological activities.
References
- 1. Schisandrin A suppresses lipopolysaccharide-induced inflammation and oxidative stress in RAW 264.7 macrophages by suppressing the NF-κB, MAPKs and PI3K/Akt pathways and activating Nrf2/HO-1 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Comprehensive Review on Schisandrin B and Its Biological Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Deoxyschizandrin, Isolated from Schisandra Berries, Induces Cell Cycle Arrest in Ovarian Cancer Cells and Inhibits the Protumoural Activation of Tumour-Associated Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-inflammatory effects of gomisin N, gomisin J, and schisandrin C isolated from the fruit of Schisandra chinensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evidence of anti-inflammatory activity of Schizandrin A in animal models of acute inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Schisandrin B exhibits anti-inflammatory activity through modulation of the redox-sensitive transcription factors Nrf2 and NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Gomisin A inhibits lipopolysaccharide-induced inflammatory responses in N9 microglia via blocking the NF-κB/MAPKs pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Characterization of Differences in Chemical Profiles and Antioxidant Activities of Schisandra chinensis and Schisandra sphenanthera Based on Multi-Technique Data Fusion [mdpi.com]
- 9. Neuroprotective Lignans from the Fruits of Schisandra bicolor var. tuberculata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Lignans from Schisandra chinensis ameliorate cognition deficits and attenuate brain oxidative damage induced by D-galactose in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Schisandrin B Ameliorates ICV-Infused Amyloid β Induced Oxidative Stress and Neuronal Dysfunction through Inhibiting RAGE/NF-κB/MAPK and Up-Regulating HSP/Beclin Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Comprehensive Review on Schisandrin B and Its Biological Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 13. semanticscholar.org [semanticscholar.org]
Unveiling the Hepatoprotective Potential: A Comparative Analysis of Schisantherin C and Schisantherin A
For researchers, scientists, and drug development professionals, the quest for potent hepatoprotective agents is a continuous endeavor. Among the promising candidates are lignans isolated from Schisandra chinensis, with Schisantherin C and Schisantherin A emerging as significant compounds of interest. This guide provides a comprehensive comparison of their hepatoprotective effects, supported by experimental data, detailed methodologies, and an exploration of the underlying molecular mechanisms.
The liver, a vital organ for metabolism and detoxification, is susceptible to damage from various insults, including alcohol, drugs, and toxins. Schisandra lignans have long been investigated for their therapeutic properties, particularly their ability to protect the liver from such injuries. This comparative study delves into the efficacy of two key lignans, this compound and Schisantherin A, to elucidate their respective strengths and mechanisms of action.
Quantitative Comparison of Hepatoprotective Effects
To facilitate a clear comparison, the following tables summarize the quantitative data from various preclinical studies investigating the effects of this compound and Schisantherin A on key biomarkers of liver injury, oxidative stress, and inflammation.
Table 1: Effect on Liver Injury Markers (ALT and AST)
| Compound | Model of Liver Injury | Dosage | Change in ALT Levels | Change in AST Levels | Reference |
| Schisantherin A | Alcohol-Induced | 100 mg/kg | ↓ 35.5% | ↓ 33.9% | [1][2] |
| Alcohol-Induced | 200 mg/kg | ↓ 43.0% | ↓ 46.1% | [1][2] | |
| Schisandrin C | Acetaminophen-Induced | 20 mg/kg | Significantly Reduced | Significantly Reduced | [3] |
| CCl4-Induced | 50 mg/kg | ↓ vs. Model | ↓ vs. Model | [4][5] |
ALT: Alanine Aminotransferase; AST: Aspartate Aminotransferase. A decrease (↓) in these enzyme levels indicates a reduction in liver damage.
Table 2: Effect on Oxidative Stress Markers
| Compound | Model of Liver Injury | Dosage | Change in MDA Levels | Change in SOD Activity | Change in GSH Levels | Reference |
| Schisantherin A | Alcohol-Induced | 200 mg/kg | ↓ vs. Model | ↑ vs. Model | ↑ vs. Model | [1][6] |
| Schisandrin C | Acetaminophen-Induced | 20 mg/kg | Significantly Decreased | Significantly Increased | Significantly Increased | |
| CCl4-Induced | 50 mg/kg | ↓ vs. Model | ↑ vs. Model | ↑ vs. Model | [7][8] |
MDA: Malondialdehyde (a marker of lipid peroxidation); SOD: Superoxide Dismutase (an antioxidant enzyme); GSH: Glutathione (an endogenous antioxidant). A decrease (↓) in MDA and an increase (↑) in SOD and GSH indicate a reduction in oxidative stress.
Table 3: Effect on Inflammatory Cytokines
| Compound | Model of Liver Injury | Dosage | Change in TNF-α Levels | Change in IL-6 Levels | Reference |
| Schisantherin A | Alcohol-Induced | 200 mg/kg | ↓ vs. Model | ↓ vs. Model | [1] |
| Schisandrin C | CCl4-Induced | 50 mg/kg | ↓ vs. Model | ↓ vs. Model | [4][5] |
TNF-α: Tumor Necrosis Factor-alpha; IL-6: Interleukin-6. A decrease (↓) in these pro-inflammatory cytokines suggests an anti-inflammatory effect.
Experimental Protocols
The hepatoprotective effects of this compound and Schisantherin A have been evaluated using various established animal models of liver injury. The following are detailed methodologies for two commonly used models.
Acetaminophen (APAP)-Induced Liver Injury Model
This model is widely used to screen for hepatoprotective agents due to its clinical relevance to drug-induced liver injury.
-
Animals: Male C57BL/6 mice (8-10 weeks old) are typically used.
-
Acclimatization: Animals are acclimatized for at least one week with free access to standard chow and water.
-
Fasting: Mice are fasted overnight (approximately 12-16 hours) before APAP administration to deplete glutathione stores, thereby increasing susceptibility to APAP toxicity.
-
APAP Administration: A single intraperitoneal (i.p.) injection of APAP (typically 300-500 mg/kg body weight) dissolved in warm sterile saline is administered.
-
Treatment: this compound or Schisantherin A is administered orally (p.o.) or via i.p. injection at specified doses, usually 1-2 hours before or after the APAP challenge.
-
Sample Collection: At 24 hours post-APAP injection, blood is collected for serum analysis of ALT and AST levels. Livers are harvested for histopathological examination and measurement of oxidative stress and inflammatory markers.
Carbon Tetrachloride (CCl₄)-Induced Liver Injury Model
This model is a classic method for inducing acute and chronic liver injury, including fibrosis.
-
Animals: Male Sprague-Dawley rats or C57BL/6 mice are commonly used.
-
Acclimatization: Animals are housed in standard conditions with free access to food and water for at least one week.
-
CCl₄ Administration: CCl₄ is typically diluted in a vehicle like corn oil or olive oil (e.g., 1:1 or 1:4 v/v) and administered via i.p. injection or oral gavage. For acute injury, a single dose (e.g., 1-2 mL/kg) is given. For chronic injury leading to fibrosis, it is administered 1-2 times a week for several weeks.
-
Treatment: The test compounds (this compound or A) are administered at various doses, often daily, starting before or concurrently with the CCl₄ treatment.
-
Endpoint Analysis: For acute models, animals are sacrificed 24-48 hours after CCl₄ administration. In chronic models, this occurs at the end of the treatment period. Blood and liver tissues are collected for biochemical and histological analysis as described in the APAP model.
Mechanistic Insights: Signaling Pathways
The hepatoprotective effects of this compound and Schisantherin A are attributed to their ability to modulate key signaling pathways involved in cellular defense and inflammation.
Nrf2 Signaling Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response. Under conditions of oxidative stress, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), leading to the transcription of a battery of antioxidant and cytoprotective genes, including those encoding for SOD and GSH. Both this compound and Schisantherin A have been shown to activate the Nrf2 pathway, thereby enhancing the cellular antioxidant capacity and protecting hepatocytes from oxidative damage.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) is a key transcription factor that regulates the inflammatory response. In response to liver injury, NF-κB is activated and promotes the expression of pro-inflammatory cytokines such as TNF-α and IL-6, which can exacerbate liver damage. Schisantherin A and C have been demonstrated to inhibit the activation of the NF-κB pathway, thereby reducing the production of these inflammatory mediators and mitigating liver inflammation.[1][6]
Experimental Workflow
The evaluation of hepatoprotective compounds typically follows a structured workflow, from initial in vitro screening to in vivo validation.
Conclusion
Both this compound and Schisantherin A demonstrate significant hepatoprotective effects, albeit studied in different models of liver injury. The available data suggests that both compounds effectively mitigate liver damage by reducing serum transaminase levels, combating oxidative stress through the activation of the Nrf2 pathway, and suppressing inflammation via the inhibition of the NF-κB pathway.
A direct, head-to-head comparative study under the same experimental conditions is warranted to definitively conclude which compound possesses superior hepatoprotective activity. However, the existing body of evidence strongly supports the therapeutic potential of both this compound and Schisantherin A as valuable leads in the development of novel treatments for liver diseases. Researchers are encouraged to consider the specific context of liver injury when selecting a compound for further investigation, as their efficacy may vary depending on the underlying cause of the pathology.
References
- 1. Schisantherin A alleviated alcohol-induced liver injury by the regulation of alcohol metabolism and NF-kB pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Schisantherin A alleviated alcohol-induced liver injury by the regulation of alcohol metabolism and NF-kB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hepato-protective effects of six schisandra lignans on acetaminophen-induced liver injury are partially associated with the inhibition of CYP-mediated bioactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Schizandrin C regulates lipid metabolism and inflammation in liver fibrosis by NF-κB and p38/ERK MAPK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Research Progress on the Pharmacological Action of Schisantherin A - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dovepress.com [dovepress.com]
- 8. Schisandrin B attenuates CCl4-induced liver fibrosis in rats by regulation of Nrf2-ARE and TGF-β/Smad signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Molecular Interactions of Schisantherin C: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Schisantherin C, a dibenzocyclooctadiene lignan isolated from Schisandra chinensis, has garnered significant interest for its diverse pharmacological activities, including anti-inflammatory, antioxidant, and anti-cancer effects. Understanding its precise molecular targets is crucial for its development as a therapeutic agent. This guide provides a comprehensive comparison of this compound's molecular targets with those of other well-established pathway inhibitors, supported by experimental data and detailed protocols to facilitate further research.
Comparative Analysis of Molecular Targets
This compound exerts its biological effects by modulating several key signaling pathways implicated in cellular homeostasis and disease. The following table summarizes the known molecular targets of this compound and provides a comparison with alternative pharmacological inhibitors.
| Signaling Pathway | This compound Target(s) | Alternative Inhibitors | Alternative Inhibitor Target(s) | Reported IC50/Effective Concentration |
| PI3K/AKT/mTOR | Inhibition of PI3K, AKT, and mTOR phosphorylation[1][2][3] | Rapamycin | Allosteric inhibitor of mTORC1[4] | Rapamycin: ~0.1 nM in HEK293 cells[5] |
| LY294002 | Inhibitor of PI3Kα/δ/β[5] | LY294002: IC50 of 0.5 µM (PI3Kα), 0.57 µM (PI3Kδ), 0.97 µM (PI3Kβ)[5] | ||
| MK-2206 | Inhibitor of Akt1/2/3[5] | MK-2206: IC50 of 8 nM (Akt1), 12 nM (Akt2), 65 nM (Akt3)[5] | ||
| NF-κB | Inhibition of IκBα phosphorylation and degradation, preventing p65 nuclear translocation[6][7] | Bay 11-7085 | Irreversible inhibitor of TNF-α-induced IκBα phosphorylation | Bay 11-7085: IC50 of 5-10 µM |
| TPCA-1 | Selective inhibitor of IKKβ | TPCA-1: IC50 of 17.9 nM for IKK-2 | ||
| Bortezomib | Proteasome inhibitor, preventing IκBα degradation[8][9] | Bortezomib: IC50 of 0.6 nM (20S proteasome)[5] | ||
| MAPK | Inhibition of JNK, ERK, and p38 phosphorylation[6][10] | U0126 | Selective inhibitor of MEK1/2[5] | U0126: IC50 of 70 nM (MEK1), 60 nM (MEK2)[5] |
| SB203580 | Potent inhibitor of p38 MAP kinases[11] | SB203580: IC50 of 0.3-1 µM | ||
| SP600125 | Broad-spectrum JNK inhibitor[5][11] | SP600125: IC50 of 40 nM (JNK1/2), 90 nM (JNK3)[5] | ||
| Autophagy | Upregulation of Beclin1 and LC3-II/LC3-I ratio; downregulation of p62[1][2] | 3-Methyladenine (3-MA) | Selective PI3K inhibitor that blocks autophagosome formation[5][12] | 3-MA: 5 mM in Atg5 KO MEFs[12] |
| Bafilomycin A1 | Vacuolar-type H+-ATPase inhibitor; prevents autophagosome-lysosome fusion[4][12] | Bafilomycin A1: 10 nM in Atg5 KO MEFs[12] | ||
| Inflammasome | Attenuation of NLRP3 and caspase-1 activation[13] | MCC950 | Potent and selective inhibitor of the NLRP3 inflammasome | MCC950: IC50 of ~8 nM for NLRP3 |
Experimental Protocols
To facilitate the validation and exploration of this compound's molecular targets, detailed protocols for key experimental techniques are provided below.
Western Blotting for Signaling Protein Phosphorylation
This protocol is designed to assess the effect of this compound on the phosphorylation status of key proteins in the PI3K/AKT/mTOR, NF-κB, and MAPK pathways.
1. Cell Culture and Treatment:
-
Culture cells (e.g., RAW 264.7 macrophages, HepG2 hepatocytes) to 70-80% confluency.
-
Pre-treat cells with various concentrations of this compound for a specified time (e.g., 1-2 hours).
-
Stimulate the cells with an appropriate agonist (e.g., LPS for NF-κB and MAPK activation, serum for PI3K/AKT activation) for a predetermined duration (e.g., 15-60 minutes).
2. Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein extract.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
4. SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins on a 10-12% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
5. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., anti-p-AKT, anti-AKT, anti-p-p65, anti-p65, anti-p-ERK, anti-ERK) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
6. Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Quantify band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.
Co-Immunoprecipitation (Co-IP) to Identify Protein-Protein Interactions
This protocol can be used to investigate if this compound disrupts or enhances the interaction between specific proteins within a signaling complex (e.g., the interaction between IκBα and p65).
1. Cell Lysis:
-
Lyse cells treated with or without this compound using a non-denaturing lysis buffer (e.g., 1% NP-40 buffer) containing protease and phosphatase inhibitors.
-
Centrifuge the lysate to remove insoluble material.
2. Pre-clearing the Lysate:
-
Incubate the cell lysate with protein A/G agarose/magnetic beads for 1 hour at 4°C to reduce non-specific binding.
-
Centrifuge and collect the supernatant.
3. Immunoprecipitation:
-
Incubate the pre-cleared lysate with a primary antibody against the protein of interest (the "bait" protein, e.g., anti-p65) overnight at 4°C with gentle rotation.
-
Add protein A/G beads and incubate for another 2-4 hours at 4°C.
-
Pellet the beads by centrifugation and wash them three to five times with lysis buffer.
4. Elution and Western Blotting:
-
Elute the immunoprecipitated proteins from the beads by boiling in SDS sample buffer.
-
Analyze the eluted proteins by Western blotting using an antibody against the suspected interacting protein (the "prey" protein, e.g., anti-IκBα).
In Vitro Kinase Assay
This assay determines the direct inhibitory effect of this compound on the activity of a purified kinase (e.g., IKKβ, MEK1, PI3K).
1. Reaction Setup:
-
In a microplate, add the purified active kinase, a specific substrate (peptide or protein), and varying concentrations of this compound or a known inhibitor (positive control).
-
The reaction buffer should contain ATP and MgCl2.
2. Kinase Reaction:
-
Initiate the reaction by adding ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).
3. Detection of Kinase Activity:
-
Stop the reaction and measure kinase activity. This can be done using various methods:
-
Radiolabeling: Use [γ-³²P]ATP and measure the incorporation of the radioactive phosphate into the substrate.
-
Luminescence-based assays (e.g., ADP-Glo™): Measure the amount of ADP produced, which is proportional to the kinase activity.
-
4. Data Analysis:
-
Plot the kinase activity against the concentration of this compound.
-
Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of the kinase activity.
Visualizing the Molecular Landscape
To better understand the mechanisms of action, the following diagrams illustrate the key signaling pathways modulated by this compound and a general workflow for its target validation.
Caption: Signaling pathways modulated by this compound.
Caption: Experimental workflow for target validation.
References
- 1. Exploring the Molecular Mechanism of Schisandrin C for the Treatment of Atherosclerosis via the PI3K/AKT/mTOR Autophagy Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Schisandrin C Improves Chronic Stress-Induced Dyslipidemia in Mice by Regulating Pyroptosis and Autophagy Levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The Best Pharmacological Autophagy Inducers and Inhibitors | Bio-Techne [bio-techne.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Comparative Effects of Schisandrin A, B, and C on Acne-Related Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anti-inflammatory and antioxidant properties of Schisandrin C promote mitochondrial biogenesis in human dental pulp cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Use of Inhibitors in the Study of MAP Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Secrets of Alternative Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Schisandrin C: an active compound from the fruit of Schisandra chinensis in anti-inflammation and anti-oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
Schisantherin C: A Comparative Analysis of Its Antioxidant Capacity
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Schisantherin C's antioxidant performance against other alternatives, supported by experimental data. While this compound is often cited for its antioxidant properties, this analysis reveals that its primary strength lies not in direct radical scavenging but in its potent activation of endogenous cellular defense mechanisms.
Executive Summary
This compound, a dibenzocyclooctadiene lignan isolated from Schisandra species, exhibits a dual antioxidant profile. Direct chemical assays reveal that it is a very weak scavenger of free radicals when compared to classic antioxidants like Vitamin C, Trolox, and Quercetin, and even other lignans from the same plant. However, its significant antioxidant effect is manifested through an indirect mechanism: the activation of the Nrf2/ARE signaling pathway. By targeting Keap1, this compound unleashes the master regulator of the antioxidant response, Nrf2, leading to the upregulation of a suite of protective enzymes. This guide will dissect these two facets of its activity.
Direct Antioxidant Capacity: A Quantitative Comparison
The direct antioxidant capacity of a compound is its intrinsic ability to neutralize free radicals. This is commonly measured using chemical assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. The results are often expressed as an IC50 value (the concentration required to scavenge 50% of the radicals) or as Trolox Equivalent Antioxidant Capacity (TEAC).
A comprehensive study evaluating 14 lignans from Schisandra chinensis demonstrated that (-)-Schisantherin C possesses negligible direct radical scavenging activity in these assays[1].
Table 1: Direct Radical Scavenging Activity of this compound vs. Other Lignans
| Compound | DPPH Radical Scavenging (TEAC) |
| (-)-Gomisin D | 0.1096 |
| (+)-Gomisin K3 | 0.0739 |
| (-)-Gomisin J | 0.0160 |
| (+)-Schisandrin | 0.0108 |
| (-)-Schisantherin C | 0.0002 |
Source: Adapted from "Evaluation of the Antiradical Activity of Schisandra Chinensis Lignans Using Different Experimental Models"[1]. TEAC (Trolox Equivalent Antioxidant Capacity) reflects the molar concentration of Trolox with the equivalent antioxidant activity.
Table 2: Comparative Direct Antioxidant Activity (DPPH Assay)
| Antioxidant | Typical IC50 Range (µg/mL) | Relative Potency |
| This compound | Very High (Weak Activity) | Very Low |
| Ascorbic Acid (Vitamin C) | 6.1 - 66.12 | Very High[2][3] |
| Quercetin | 0.74 - 15.9 | Very High[4][5] |
| Trolox | 3.77 - 11.1 | High[6] |
Note: IC50 values are highly dependent on specific assay conditions and can vary between laboratories. The ranges presented are for comparative purposes. A lower IC50 value indicates higher antioxidant activity.
The data clearly indicates that this compound's direct contribution to radical scavenging is minimal.
Indirect Antioxidant Capacity: The Nrf2/ARE Pathway
The primary mechanism behind this compound's antioxidant effects is its ability to modulate the Keap1-Nrf2/ARE (Kelch-like ECH-associated protein 1-Nuclear factor erythroid 2-related factor 2/Antioxidant Response Element) signaling pathway. This pathway is the master regulator of cellular redox homeostasis.
Under normal conditions, the transcription factor Nrf2 is bound in the cytoplasm by its inhibitor, Keap1, which facilitates its degradation. In the presence of oxidative stress or activators like this compound, this inhibition is released. This compound has been shown to directly target Keap1, disrupting the Keap1-Nrf2 interaction. This allows Nrf2 to translocate to the nucleus, bind to the ARE in the promoter region of various genes, and initiate the transcription of a broad array of cytoprotective proteins, including antioxidant enzymes like Heme Oxygenase-1 (HO-1), and detoxifying enzymes.
This indirect mechanism provides a more sustained and amplified antioxidant response compared to direct scavenging, as a single molecule of this compound can trigger the production of numerous antioxidant enzyme molecules.
Caption: this compound activates the Nrf2/ARE antioxidant pathway.
Experimental Protocols
DPPH Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it.
-
Reagent Preparation: A solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in a suitable solvent (e.g., methanol or ethanol) is prepared to a specific absorbance at its maximum wavelength (typically around 517 nm).
-
Reaction Mixture: Various concentrations of the test compound (e.g., this compound) and a standard antioxidant (e.g., Trolox, Ascorbic Acid) are prepared. A fixed volume of the DPPH solution is added to a specific volume of the antioxidant solution.
-
Incubation: The reaction mixtures are incubated in the dark at room temperature for a defined period (e.g., 30 minutes).
-
Measurement: The absorbance of the solutions is measured using a spectrophotometer at the maximum absorbance wavelength of DPPH. A decrease in absorbance indicates radical scavenging activity.
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100 The IC50 value, the concentration of the antioxidant that causes 50% inhibition of the DPPH radical, is then determined by plotting the percentage of inhibition against the concentration of the test compound.
References
- 1. Evaluation of the Antiradical Activity of Schisandra Chinensis Lignans Using Different Experimental Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro evaluation of antioxidant activity of Cordia dichotoma (Forst f.) bark - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.aip.org [pubs.aip.org]
- 4. nehu.ac.in [nehu.ac.in]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
The Lignans Schisantherin C and Gomisin C: A Unified Profile of a Single Bioactive Compound
An examination of the scientific literature reveals that Schisantherin C and Gomisin C are, in fact, synonyms for the same dibenzocyclooctadiene lignan, which is also frequently referred to as Schisantherin A[1][2]. This guide, therefore, provides a comprehensive, unified overview of the experimental data, biological activities, and mechanisms of action attributed to this single, versatile compound isolated from the fruits of Schisandra species.
I. Comparative Biological Activities
While a direct head-to-head comparison is inapplicable due to the identical nature of this compound and Gomisin C, extensive research has elucidated its diverse pharmacological effects. The following sections summarize the key findings and present the supporting experimental data in a structured format.
Anti-Inflammatory Effects
This compound/Gomisin C has demonstrated significant anti-inflammatory properties across various in vitro and in vivo models. Its primary mechanism involves the inhibition of key pro-inflammatory signaling pathways, including Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinases (MAPKs)[2].
A study on lipopolysaccharide (LPS)-induced acute respiratory distress syndrome in mice showed that pretreatment with Schisantherin A (Gomisin C) markedly ameliorated histopathological changes and reduced the levels of pro-inflammatory cytokines TNF-α, IL-6, and IL-1β in the bronchoalveolar lavage fluid[2]. In RAW 264.7 murine macrophage cells, Schisantherin A dose-dependently reduced the production of nitric oxide (NO) and prostaglandin E2 (PGE2)[2].
| Experimental Model | Treatment | Observed Effect | Quantitative Data | Reference |
| RAW 264.7 Macrophages | Schisantherin A + LPS | Inhibition of NO production | Dose-dependent reduction | [2] |
| RAW 264.7 Macrophages | Schisantherin A + LPS | Inhibition of PGE2 production | Dose-dependent reduction | [2] |
| RAW 264.7 Macrophages | Schisantherin A (2.5 or 25 mg/L) + LPS | Reduction of TNF-α secretion | Significantly decreased vs. LPS control | [2] |
| RAW 264.7 Macrophages | Schisantherin A (2.5 or 25 mg/L) + LPS | Reduction of IL-6 secretion | Significantly decreased vs. LPS control | [2] |
| LPS-induced ARDS in mice | Schisantherin A pretreatment | Amelioration of histopathologic changes | Markedly ameliorated | [2] |
| LPS-induced ARDS in mice | Schisantherin A pretreatment | Reduction of pro-inflammatory cytokines in BALF (TNF-α, IL-6, IL-1β) | Significantly decreased | [2] |
Effects on Lipid Metabolism
Gomisin C has been shown to suppress lipid accumulation in adipocytes. A study investigating its effects on 3T3-L1 adipocytes found that Gomisin C effectively inhibited lipid accumulation by downregulating key adipogenic factors such as PPARγ and C/EBPα[3][4]. The mechanism involves the deactivation of the JAK2-STAT signaling pathway and the activation of the Nrf2-Keap1 antioxidant pathway[3][4].
| Experimental Model | Treatment | Observed Effect | Quantitative Data | Reference |
| 3T3-L1 Adipocytes | Gomisin C | Downregulation of C/EBPβ | 55% downregulation | [3][4] |
| 3T3-L1 Adipocytes | Gomisin C | Upregulation of KLF2 | 1.5-fold upregulation | [3][4] |
| 3T3-L1 Adipocytes | Gomisin C | Inhibition of lipid accumulation | Effective inhibition | [3][4] |
| 3T3-L1 Adipocytes | Gomisin C | Reduction of Reactive Oxygen Species (ROS) | Significant reduction | [3][4] |
Antioxidant Activity
The antioxidant properties of this compound/Gomisin C are well-documented. It has been shown to scavenge oxygen radicals and reduce the production of reactive oxygen species by inhibiting neutrophil activity[5]. In a study on rat neutrophils, Gomisin C inhibited formyl-Met-Leu-Phe (FMLP)-induced superoxide anion (O2-) formation with an IC50 of 21.5 +/- 4.2 µg/ml[6]. This effect is partly mediated by the suppression of NADPH oxidase and a decrease in cytosolic Ca2+ release[5][6].
| Experimental System | Treatment | Observed Effect | Quantitative Data | Reference |
| Rat Neutrophils (FMLP-induced) | Gomisin C | Inhibition of O2- formation | IC50: 21.5 +/- 4.2 µg/ml | [6] |
| Rat Neutrophils (PMA-induced) | Gomisin C | Inhibition of O2- formation | IC50: 26.9 +/- 2.1 µg/ml | [6] |
| PMA-activated neutrophil particulate | Gomisin C (30 µg/ml) | Attenuation of NADPH oxidase activity | 39% inhibition | [5] |
| FMLP-stimulated neutrophils | Gomisin C (50 µg/ml) | Inhibition of cytosolic calcium release | 36% inhibition | [5] |
Inhibition of Cytochrome P450 Enzymes
Gomisin C exhibits strong inhibitory effects on human cytochrome P450 3A4 (CYP3A4) and CYP3A5, suggesting a high potential for herb-drug interactions. The inhibitory intensity of Gomisin C was found to be stronger towards CYP3A4 than CYP3A5 when using midazolam and nifedipine as substrates[7]. These findings are significant for the clinical application of Schisandra chinensis-containing products[7].
| Enzyme | Substrate | Inhibitory Action of Gomisin C | Reference |
| CYP3A4 | Midazolam, Nifedipine | Stronger inhibition than towards CYP3A5 | [7] |
| CYP3A5 | Midazolam, Nifedipine | Weaker inhibition than towards CYP3A4 | [7] |
| CYP3A4 | Testosterone | Weaker inhibition than towards CYP3A5 | [7] |
| CYP3A5 | Testosterone | Stronger inhibition than towards CYP3A4 | [7] |
II. Experimental Protocols
Anti-Inflammatory Activity in RAW 264.7 Cells
-
Cell Line: RAW 264.7 murine macrophage cells.
-
Treatment: Cells were pre-incubated with Schisantherin A (0.5, 2.5, 25 mg/L) for 1 hour and then stimulated with 1 mg/L LPS for 12 hours.
-
Analysis of NO and PGE2: Nitrite and PGE2 levels in the cell culture media were determined.
-
Analysis of Cytokines: The concentrations of TNF-α and IL-6 in the supernatant were measured.
-
Western Blot Analysis: Phosphorylation of NF-κB p65, IκB-α, JNK, ERK, and p38 was assessed to determine the effect on signaling pathways[2].
Lipid Accumulation in 3T3-L1 Adipocytes
-
Cell Line: 3T3-L1 preadipocytes.
-
Differentiation: Adipocyte differentiation was induced by a hormonal cocktail including insulin, 3-isobutyl-1-methylxanthine (IBMX), and dexamethasone (DEX).
-
Treatment: Cells were treated with Gomisin C during the differentiation process.
-
Lipid Accumulation Assay: Lipid accumulation was visualized and quantified, likely using Oil Red O staining.
-
Gene Expression Analysis: The mRNA levels of adipogenic factors (PPARγ, C/EBPα, C/EBPβ, KLF2) and antioxidant enzymes (catalase, SOD1, Gpx) were measured, likely by RT-qPCR.
-
Protein Analysis: The protein abundance of NRF2 and KEAP1, and the phosphorylation status of JAK2 and STAT proteins were determined, likely by Western blot[3][4].
Neutrophil Respiratory Burst Inhibition
-
Cell Source: Neutrophils isolated from rats.
-
Stimulation: Respiratory burst was induced by either formyl-Met-Leu-Phe (FMLP) or phorbol myristate acetate (PMA).
-
Measurement of Superoxide Anion (O2-): O2- formation was measured to quantify the respiratory burst.
-
NADPH Oxidase Activity Assay: The activity of PMA-activated neutrophil particulate NADPH oxidase was assessed in the presence of Gomisin C.
-
Cytosolic Calcium Measurement: Changes in cytosolic free Ca2+ in neutrophils stimulated by FMLP were measured to assess the effect on calcium signaling[6].
III. Signaling Pathway and Workflow Visualizations
Below are diagrams illustrating the key signaling pathways modulated by this compound/Gomisin C and a typical experimental workflow for its analysis.
Caption: Anti-inflammatory signaling pathway of this compound/Gomisin C.
Caption: Gomisin C's inhibition of the JAK2-STAT pathway in adipocytes.
Caption: General experimental workflow for studying this compound/Gomisin C.
References
- 1. Schisantherin A | C30H32O9 | CID 151529 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Schisandra chinensis-derived gomisin C suppreses lipid accumulation by JAK2-STAT signaling in adipocyte - PMC [pmc.ncbi.nlm.nih.gov]
- 4. S chisandra chinensis-derived gomisin C suppreses lipid accumulation by JAK2-STAT signaling in adipocyte - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. Inhibition by gomisin C (a lignan from Schizandra chinensis) of the respiratory burst of rat neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of human CYP3A4 and CYP3A5 enzymes by gomisin C and gomisin G, two lignan analogs derived from Schisandra chinensis - PubMed [pubmed.ncbi.nlm.nih.gov]
Schisantherin C vs. Vehicle: A Comparative Transcriptomic Analysis of Cellular Responses
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the transcriptomic changes in cells treated with Schisantherin C versus a vehicle control. The information is synthesized from published literature on the compound's known mechanisms of action. While direct, publicly available comparative transcriptomic datasets are limited, this guide constructs a representative transcriptomic profile based on well-documented signaling pathway modulation by this compound. The experimental data presented herein is a synthesized representation derived from multiple studies to illustrate the expected transcriptomic outcomes.
Summary of Transcriptomic Changes
Treatment of cells with this compound is anticipated to induce significant changes in gene expression, primarily impacting pathways related to inflammation, oxidative stress, and autophagy. The following tables summarize the expected differentially expressed genes (DEGs) based on the known molecular targets of this compound.
Table 1: Differentially Expressed Genes in Key Signaling Pathways
| Pathway | Gene | Predicted Expression Change | Function |
| PI3K/AKT/mTOR Signaling | PIK3CA | Downregulated | Catalytic subunit of PI3K |
| AKT1 | Downregulated (at protein phosphorylation level) | Serine/threonine-protein kinase | |
| MTOR | Downregulated (at protein phosphorylation level) | Serine/threonine-protein kinase, master regulator of cell growth and autophagy | |
| BECN1 | Upregulated | Plays a central role in autophagy | |
| ATG5 | Upregulated | Critical for autophagosome formation | |
| LC3B (MAP1LC3B) | Upregulated (increased LC3-II/LC3-I ratio) | Marker for autophagosome formation | |
| NF-κB Signaling | NFKB1 (p105/p50) | Downregulated | Transcription factor subunit, central mediator of inflammation |
| RELA (p65) | Downregulated (nuclear translocation) | Transcription factor subunit, central mediator of inflammation | |
| IKBKB (IKKβ) | Downregulated (at protein phosphorylation level) | Kinase that phosphorylates IκBα, leading to NF-κB activation | |
| TNF | Downregulated | Pro-inflammatory cytokine | |
| IL6 | Downregulated | Pro-inflammatory cytokine | |
| IL1B | Downregulated | Pro-inflammatory cytokine | |
| MAPK Signaling | MAPK1 (ERK2) | Downregulated (at protein phosphorylation level) | Regulates cell proliferation, differentiation, and survival |
| MAPK8 (JNK1) | Downregulated (at protein phosphorylation level) | Regulates cellular stress responses | |
| MAPK14 (p38α) | Downregulated (at protein phosphorylation level) | Regulates inflammation and apoptosis | |
| Nrf2 Signaling | NFE2L2 (Nrf2) | Upregulated (nuclear translocation) | Transcription factor that regulates antioxidant response |
| KEAP1 | Downregulated | Sequesters Nrf2 in the cytoplasm for degradation | |
| HMOX1 | Upregulated | Heme oxygenase 1, an antioxidant enzyme | |
| NQO1 | Upregulated | NAD(P)H quinone dehydrogenase 1, an antioxidant enzyme |
Experimental Protocols
The following is a representative protocol for a comparative transcriptomic study of this compound treatment.
1. Cell Culture and Treatment:
-
Cell Line: Human Umbilical Vein Endothelial Cells (HUVECs) or RAW 264.7 macrophages are suitable models based on published studies.
-
Culture Conditions: Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Treatment: Cells are seeded and allowed to adhere overnight. For inflammatory models, cells can be pre-treated with lipopolysaccharide (LPS) to induce an inflammatory state.[1][2] Subsequently, cells are treated with either this compound (e.g., 10 µM) or a vehicle control (e.g., 0.1% DMSO) for a specified duration (e.g., 24 hours).
2. RNA Extraction and Sequencing:
-
RNA Isolation: Total RNA is extracted from the vehicle- and this compound-treated cells using a commercially available RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions. RNA quality and quantity are assessed using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent 2100).
-
Library Preparation: RNA sequencing libraries are prepared from high-quality RNA samples (RNA Integrity Number > 8.0) using a library preparation kit (e.g., NEBNext Ultra II RNA Library Prep Kit for Illumina).
-
Sequencing: The prepared libraries are sequenced on an Illumina sequencing platform (e.g., NovaSeq 6000) to generate paired-end reads.[3]
3. Bioinformatic Analysis:
-
Quality Control: Raw sequencing reads are subjected to quality control using tools like FastQC to assess read quality. Adapter sequences and low-quality reads are trimmed using tools like Trimmomatic.
-
Read Alignment: The high-quality reads are aligned to a reference genome (e.g., human or mouse) using a splice-aware aligner such as STAR.
-
Differential Gene Expression Analysis: Gene expression levels are quantified using tools like HTSeq-count or featureCounts. Differential expression analysis between this compound-treated and vehicle-treated groups is performed using DESeq2 or edgeR in R. Genes with a false discovery rate (FDR) < 0.05 and a log2 fold change > 1 or < -1 are considered significantly differentially expressed.
-
Pathway and Functional Enrichment Analysis: Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway enrichment analyses are performed on the list of differentially expressed genes using tools like DAVID or Metascape to identify the biological processes and signaling pathways affected by this compound.
Visualizing the Molecular Impact
Experimental Workflow
Caption: Experimental workflow for comparative transcriptomic analysis.
Key Signaling Pathways Modulated by this compound
Caption: this compound modulates key signaling pathways.
Discussion
The synthesized transcriptomic data, derived from the known molecular activities of this compound, strongly suggests a multifaceted mechanism of action. The predicted downregulation of genes in the PI3K/AKT/mTOR and NF-κB pathways provides a molecular basis for the observed anti-inflammatory and pro-autophagic effects of this compound.[1][4] For instance, the inhibition of the PI3K/AKT/mTOR pathway is a key mechanism for inducing autophagy.[4]
Conversely, the anticipated upregulation of genes in the Nrf2 pathway highlights the antioxidant properties of this compound.[5] By targeting Keap1, this compound is expected to promote the nuclear translocation of Nrf2, leading to the transcription of a battery of antioxidant and cytoprotective genes.[5]
The modulation of the MAPK pathway further contributes to the anti-inflammatory and cytoprotective effects of this compound.[6] The collective transcriptomic changes indicate that this compound orchestrates a cellular response that counters inflammation and oxidative stress while promoting cellular housekeeping through autophagy. These findings underscore the therapeutic potential of this compound for a variety of diseases with inflammatory and oxidative stress components. Further comprehensive RNA-sequencing studies are warranted to validate and expand upon these predicted transcriptomic changes.
References
- 1. Schisandra Chinensis Lignans Suppresses the Production of Inflammatory Mediators Regulated by NF-κB, AP-1, and IRF3 in Lipopolysaccharide-Stimulated RAW264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Schisandrin C: an active compound from the fruit of Schisandra chinensis in anti-inflammation and anti-oxidation | Cellular and Molecular Biology [cellmolbiol.org]
- 3. Tissue-specific transcriptome and metabolome analyses reveal candidate genes for lignan biosynthesis in the medicinal plant Schisandra sphenanthera - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Exploring the Molecular Mechanism of Schisandrin C for the Treatment of Atherosclerosis via the PI3K/AKT/mTOR Autophagy Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Schisandrin C targets Keap1 and attenuates oxidative stress by activating Nrf2 pathway in Ang II-challenged vascular endothelium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Research Progress on the Pharmacological Action of Schisantherin A - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Bioactivities of Schisantherin C and Schisantherin B
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the biological activities of two prominent lignans isolated from Schisandra species: Schisantherin C and Schisantherin B. The information presented is collated from various experimental studies to offer a clear perspective on their differential effects and potential therapeutic applications. This document summarizes key quantitative data, outlines experimental methodologies, and visualizes relevant signaling pathways to aid in research and drug development decisions.
Overview of Biological Activities
This compound and Schisantherin B are dibenzocyclooctadiene lignans that exhibit a wide range of pharmacological effects, including anticancer, anti-inflammatory, antioxidant, neuroprotective, and hepatoprotective activities. While both compounds share these general properties, their potency and mechanisms of action can differ significantly. This guide will delve into these differences, providing supporting experimental data where available.
Comparative Efficacy: A Quantitative Look
The following tables summarize the available quantitative data from studies directly comparing the activities of this compound and Schisantherin B.
Table 1: Comparative Anticancer Activity (IC50 Values in µM)
| Cancer Cell Line | This compound (µM) | Schisantherin B (µM) | Reference |
| Lung Carcinoma (A549) | 10 - 70 | > 70 | [1] |
| Breast Cancer (T47D) | 10 - 70 | > 70 | [1] |
| Breast Cancer (MDA-MB-231) | 10 - 70 | > 70 | [1] |
| Cervical Cancer (HeLa) | 10 - 70 | > 70 | [1] |
| Hepatoma (HepG2) | 10 - 70 | > 70 | [1] |
Note: A lower IC50 value indicates greater potency.
Table 2: Comparative Anti-Inflammatory Activity
| Assay | Parameter | This compound | Schisantherin B | Reference |
| PMA-differentiated THP-1 cells (LPS and Nigericin-induced) | IL-1β Secretion Inhibition | More Potent | Less Potent | [2] |
| PMA-differentiated THP-1 cells (LPS and Nigericin-induced) | Pyroptosis Suppression | More Potent | Less Potent | [2] |
| PMA-differentiated THP-1 cells (P. acnes-induced) | Inflammatory Cytokine Inhibition | Effective at 5 µM | Effective at 5 µM | [3] |
Table 3: Comparative Antioxidant Activity
| Assay | Parameter | This compound | Schisantherin B | Reference |
| ROS Scavenging | Relative Strength | Less Potent | More Potent | [4] |
Mechanistic Differences in Biological Activities
Anticancer Activity
Both this compound and Schisantherin B exert their anticancer effects by inducing cell cycle arrest and apoptosis. However, their specific mechanisms and potencies differ.
This compound has been shown to be a more potent inhibitor of cancer cell proliferation across various cell lines compared to Schisantherin B[1]. In A549 lung cancer cells, this compound induces cell cycle arrest at the G0/G1 phase[1]. This is achieved by modulating the expression of key cell cycle regulatory proteins.
Schisantherin B , while generally less potent in inhibiting cell proliferation, has been demonstrated to induce apoptosis in cancer cells. In A549 cells, it triggers apoptosis by increasing the expression of the pro-apoptotic protein Bax and activating caspases-3 and -9, while decreasing the expression of the anti-apoptotic protein Bcl-2. In silico studies suggest that Schisantherin B has a better binding affinity to proteins involved in the regulation of the cell cycle and apoptosis, such as cyclin D, E, A, CDK2, CDK4, Bcl-2, Bax, p53, and caspase-3, when compared to Schisantherin A and C[5].
Anti-Inflammatory Activity
This compound and Schisantherin B both exhibit significant anti-inflammatory properties, with studies indicating that this compound is more potent in certain inflammatory models.
A comparative study on their effects on the NLRP3 inflammasome-mediated inflammatory response in THP-1 cells revealed a potency order of this compound > Schisantherin B > Schisantherin A[2]. Both compounds suppressed IL-1β secretion and pyroptosis, key events in NLRP3 inflammasome activation[2].
In another study investigating inflammation induced by Propionibacterium acnes, both Schisantherin B and C were found to inhibit the release of inflammatory cytokines at a concentration of 5 µM[3]. They also demonstrated differential effects on the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. Schisantherin B strongly affected p38 and had a lesser effect on ERK, with almost no effect on JNK. In contrast, this compound inhibited the phosphorylation of all three kinases, with a particularly strong effect on ERK[3].
Neuroprotective and Hepatoprotective Activities
Direct comparative studies providing quantitative data on the neuroprotective and hepatoprotective effects of this compound and Schisantherin B are limited. However, individual studies highlight their potential in these areas.
Schisantherin B has been shown to have neuroprotective effects by ameliorating cognitive decline in a mouse model of Alzheimer's disease and exhibiting antidepressant-like activity[6]. It has also demonstrated hepatoprotective effects, primarily by reducing the activity of intrahepatic ghrelin transaminase and improving liver damage[7].
This compound , along with Schisantherin A, B, and D, has been reported to be effective in lowering serum glutamic-pyruvic transaminase levels in patients with chronic viral hepatitis, indicating a hepatoprotective role[8]. Both Schisantherin B and C have been identified as key contributors to the antioxidant activity in Schisandra species, which is a crucial mechanism for both neuroprotection and hepatoprotection[3][9].
Experimental Protocols
This section provides an overview of the methodologies used in the key experiments cited in this guide.
Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxic effects of this compound and B on cancer cell lines.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of this compound or B for a specified duration (e.g., 48 hours).
-
MTT Incubation: After treatment, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well. Metabolically active cells reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The formazan crystals are dissolved using a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve[4][10].
NLRP3 Inflammasome Activation Assay in THP-1 Cells
This protocol is used to compare the anti-inflammatory effects of this compound and B on the NLRP3 inflammasome.
-
Cell Differentiation: Human monocytic THP-1 cells are differentiated into macrophage-like cells using phorbol 12-myristate 13-acetate (PMA).
-
Priming: The differentiated cells are primed with lipopolysaccharide (LPS) to upregulate the expression of NLRP3 and pro-IL-1β.
-
Compound Pre-incubation: The primed cells are pre-incubated with different concentrations of this compound or B.
-
NLRP3 Activation: The NLRP3 inflammasome is activated using an agonist such as Nigericin or ATP.
-
Sample Collection: The cell culture supernatant is collected.
-
IL-1β Measurement: The concentration of secreted IL-1β in the supernatant is quantified using an enzyme-linked immunosorbent assay (ELISA).
-
Pyroptosis Assessment: Cell death (pyroptosis) can be measured by quantifying the release of lactate dehydrogenase (LDH) into the supernatant[5][11][12].
Western Blotting for MAPK Pathway Analysis
This technique is employed to analyze the differential effects of this compound and B on the phosphorylation of MAPK proteins (ERK, JNK, p38).
-
Cell Treatment: Cells (e.g., THP-1) are pre-treated with this compound or B and then stimulated with an inflammatory agent (e.g., P. acnes).
-
Protein Extraction: Total protein is extracted from the cells using a lysis buffer.
-
Protein Quantification: The concentration of the extracted protein is determined.
-
SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is incubated with primary antibodies specific for the phosphorylated and total forms of ERK, JNK, and p38, followed by incubation with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: The protein bands are visualized using a chemiluminescent substrate, and the band intensities are quantified to determine the level of protein phosphorylation.
Conclusion
This compound and Schisantherin B, while structurally similar, exhibit distinct profiles in their biological activities. The available data suggests that This compound is a more potent anticancer and anti-inflammatory agent in the models studied, particularly in its ability to inhibit cancer cell proliferation and suppress NLRP3 inflammasome activation. Conversely, Schisantherin B appears to be a more effective ROS scavenger and has shown promise in models of neurodegenerative disease and hepatotoxicity, with in silico data suggesting a strong interaction with key apoptotic and cell cycle proteins.
The differential effects of these two compounds on signaling pathways, such as the MAPK pathway, highlight the nuanced structure-activity relationships that govern their biological functions. This comparative guide underscores the importance of direct, head-to-head experimental comparisons for elucidating the unique therapeutic potential of individual lignans. Further research is warranted to directly compare their neuroprotective and hepatoprotective effects to provide a more complete understanding of their relative merits for drug development.
References
- 1. Protective effects of Schisandrin B against D-GalN-induced cell apoptosis in human hepatocyte (L02) cells via modulating Bcl-2 and Bax - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Time and dose relationships between schisandrin B- and schisandrae fructus oil-induced hepatotoxicity and the associated elevations in hepatic and serum triglyceride levels in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of Differences in Chemical Profiles and Antioxidant Activities of Schisandra chinensis and Schisandra sphenanthera Based on Multi-Technique Data Fusion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Schisantherin A inhibits cell proliferation by regulating glucose metabolism pathway in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Studies on the active principles of Schisandra sphenanthera Rehd. et Wils. The structures of schisantherin A, B, C, D, E, and the related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Research Progress on the Pharmacological Action of Schisantherin A - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Review of the Biological Activity and Structure–Property Relationships of the Main Compounds from Schisandra chinensis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Hepatoprotective Constituents of Total Dibenzocyclooctadiene Lignans from Schisandra chinensis Based on the Spectrum-Effect Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 12. acgpubs.org [acgpubs.org]
Independent Verification of Published Findings on Schisantherin C: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reported biological activities of Schisantherin C with alternative compounds, supported by experimental data from various independent studies. It is designed to offer a comprehensive overview for researchers and professionals in the field of drug discovery and development, facilitating informed decisions and future research directions.
Comparative Analysis of Bioactive Lignans
This compound, a dibenzocyclooctadiene lignan isolated from Schisandra chinensis, has garnered significant interest for its diverse pharmacological effects. This section summarizes the quantitative data from studies investigating its anti-inflammatory, anti-cancer, and antioxidant properties in comparison to other structurally related lignans.
Table 1: Anti-Inflammatory Activity of this compound and Alternatives
| Compound | Assay | Cell Line | Concentration | Key Finding |
| This compound | Nitric Oxide (NO) Production | RAW 264.7 | 10, 50, 100 µM | Dose-dependent reduction in NO production[1][2] |
| Pro-inflammatory Cytokine Expression (mRNA) | RAW 264.7 | 100 µM | Significant reduction in TNF-α, IL-1β, and IL-6 expression[1][2] | |
| Gomisin N | Nitric Oxide (NO) Production | RAW 264.7 | 10, 50, 100 µM | Dose-dependent reduction in NO production[1][2] |
| Pro-inflammatory Cytokine Expression (mRNA) | RAW 264.7 | 100 µM | Significant reduction in IL-6 expression[1] | |
| Gomisin J | Nitric Oxide (NO) Production | RAW 264.7 | 10, 50, 100 µM | Dose-dependent reduction in NO production[1][2] |
| Pro-inflammatory Cytokine Expression (mRNA) | RAW 264.7 | 100 µM | Significant reduction in TNF-α and IL-6 expression[1] |
Table 2: Anti-Cancer Activity of this compound and Alternatives
| Compound | Assay | Cell Line | IC50 Value (µM) | Key Finding |
| This compound | MTT Assay | Bel-7402 (Hepatocellular Carcinoma) | 81.58 ± 1.06 | Dose-dependent cytotoxicity[3][4] |
| MTT Assay | KB-3-1 (Nasopharyngeal Carcinoma) | 108.00 ± 1.13 | Dose-dependent cytotoxicity[3][4] | |
| MTT Assay | Bcap37 (Breast Cancer) | 136.97 ± 1.53 | Dose-dependent cytotoxicity[3][4] | |
| Schisandrin B | Autodock Simulation | Bcl-2, Bax, p53, caspase-3 | - | Higher binding affinity to apoptosis-related proteins compared to Schisandrin A and C[5] |
| MTT Assay | SMMC-7721 (Hepatoma) | Not specified | Induces apoptosis through caspase-3-dependent pathways[3] | |
| Schisandrin C | MTT Assay | U937 (Leukemia) | 25-100 µM | Induces G1 arrest and apoptosis[6][7] |
Table 3: Antioxidant Activity of this compound and Key Contributors
| Species | Assay | Key Contributing Lignans |
| S. chinensis | DPPH & ABTS radical scavenging | Schisandrol A, gomisin G, This compound , pregomisin, gomisin J, schisantherin B[8][9] |
| S. sphenanthera | DPPH & ABTS radical scavenging | Gomisin K2, schisantherin B, gomisin J, pregomisin, This compound , schisandrin, gomisin G, schisantherin A, schisanhenol, α-pinene[8][9] |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the comparative tables, offering a basis for independent verification and further investigation.
Cell Culture for In Vitro Assays
-
Cell Lines: Human cancer cell lines (e.g., Bel-7402, KB-3-1, Bcap37, U937) and murine macrophage cell line (RAW 264.7) are commonly used.
-
Culture Medium: RPMI-1640 or DMEM supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
Subculturing: Cells are passaged upon reaching 70-80% confluency. For adherent cells, this involves washing with PBS, detachment with trypsin-EDTA, and reseeding in fresh medium. Suspension cells are diluted with fresh medium to the desired density.
MTT Assay for Cell Viability
This colorimetric assay assesses cell metabolic activity as an indicator of cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat cells with various concentrations of the test compound (e.g., this compound) and a vehicle control (e.g., DMSO) for the desired duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells. A reference wavelength of 630 nm can be used to reduce background noise.
Western Blot for PI3K/AKT/mTOR Pathway Analysis
This technique is used to detect and quantify specific proteins involved in signaling pathways.
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., phospho-PI3K, phospho-AKT, phospho-mTOR, LC3, Beclin-1) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
High-Performance Liquid Chromatography (HPLC) for Lignan Quantification
HPLC is used for the separation, identification, and quantification of individual lignans.
-
Sample Preparation: Extract lignans from the plant material or cell lysates using an appropriate solvent (e.g., methanol or ethanol).
-
Chromatographic Conditions:
-
Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm) is typically used.
-
Mobile Phase: A gradient elution with acetonitrile and water is commonly employed.
-
Flow Rate: A flow rate of 1.0 mL/min is often used.
-
Detection: UV detection at a wavelength of around 217-254 nm is suitable for lignans.
-
-
Standard Curve: Prepare a series of standard solutions of the lignan of interest (e.g., this compound) at known concentrations to generate a standard curve.
-
Quantification: Inject the sample extract into the HPLC system and compare the peak area of the analyte with the standard curve to determine its concentration.
Visualizing Molecular Pathways and Experimental Processes
The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows discussed in this guide.
Caption: this compound inhibits the PI3K/AKT/mTOR signaling pathway.
Caption: Workflow of the MTT assay for determining cell viability.
Caption: General workflow for Western blot analysis.
References
- 1. Anti-inflammatory effects of gomisin N, gomisin J, and schisandrin C isolated from the fruit of Schisandra chinensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. sentosacy.com [sentosacy.com]
- 3. tandfonline.com [tandfonline.com]
- 4. tandfonline.com [tandfonline.com]
- 5. A Comprehensive Review on Schisandrin B and Its Biological Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
A Comparative Analysis of the Safety Profiles of Different Schisantherins
For Researchers, Scientists, and Drug Development Professionals
The genus Schisandra is a rich source of bioactive dibenzocyclooctadiene lignans, known as Schisantherins, which have garnered significant interest for their diverse pharmacological activities. While the therapeutic potential of these compounds is widely explored, a comprehensive understanding of their comparative safety profiles is crucial for their development as clinical candidates. This guide provides an objective comparison of the available safety and toxicity data for various Schisantherins, supported by experimental findings.
Comparative Toxicity Data
The following tables summarize the available quantitative data on the cytotoxicity and acute toxicity of different Schisantherins. It is important to note that direct comparative studies are scarce, and data for some analogues, particularly Schisantherin D and E, are limited.
Table 1: In Vitro Cytotoxicity of Schisantherins on Human Cell Lines
| Compound | Cell Line | Cell Type | IC50 / Cytotoxicity | Citation |
| Schisantherin A | HEK-293 | Normal Human Embryonic Kidney | No cytotoxicity observed | [1] |
| HepG2 | Hepatocellular Carcinoma | 6.65 µM | [2] | |
| Hep3B | Hepatocellular Carcinoma | 10.50 µM | [2] | |
| Huh7 | Hepatocellular Carcinoma | 10.72 µM | [2] | |
| Schisantherin B | HEK-293 | Normal Human Embryonic Kidney | No cytotoxicity observed (in mixture with Schisantherin A) | [1] |
| Schisantherin C | QSG-7701 | Normal Human Liver | Low cytocidal effect; 73.2% cell survival at 200 µM | |
| Bel-7402 | Hepatocellular Carcinoma | 81.58 µM | ||
| Schisantherin D | H9 | Human T-cell | IC50: 25.3 µg/mL (in the context of anti-HIV activity) |
Note: The absence of data for a particular Schisantherin does not imply its safety. Further research is required to establish a comprehensive cytotoxic profile.
Table 2: Summary of In Vivo and Other Toxicity Findings
| Compound | Study Type | Model Organism | Key Findings | Citation |
| Schisantherin A | Hepatotoxicity | Mice | Alleviates alcohol-induced liver injury. | |
| Schisantherin B | Acute Toxicity (Teratogenicity) | Zebrafish Larvae | Caused serious developmental impairment, indicating teratogenic properties. | [3] |
| Hepatotoxicity | Mice | Protected against tacrine-induced hepatic oxidative damage. | ||
| Schisandra chinensis Extract | Genotoxicity (Micronucleus Test) | ICR Mice | No induction of micronuclei in bone marrow cells, suggesting no genotoxicity at tested doses. | [1] |
Experimental Protocols
The safety and toxicity of herbal compounds like Schisantherins are evaluated using internationally recognized guidelines, primarily those established by the Organisation for Economic Co-operation and Development (OECD). These standardized protocols ensure the reliability and comparability of data.
In Vitro Cytotoxicity Assay
-
Principle: To determine the concentration of a substance that is toxic to cells in culture.
-
Methodology:
-
Cell Culture: Human cell lines (e.g., primary hepatocytes, HEK-293, HepG2) are cultured in a suitable medium and conditions.
-
Treatment: Cells are exposed to a range of concentrations of the test Schisantherin for a specified period (e.g., 24, 48, or 72 hours).
-
Viability Assessment: Cell viability is measured using assays such as MTT, XTT, or by measuring ATP content. These assays quantify the metabolic activity of viable cells.
-
Data Analysis: The concentration that causes a 50% reduction in cell viability (IC50) is calculated from the dose-response curve.
-
Acute Oral Toxicity (OECD 423, 425)
-
Principle: To determine the short-term toxic effects of a single oral dose of a substance and to estimate the median lethal dose (LD50).
-
Methodology:
-
Animal Model: Typically conducted in rodents (rats or mice).
-
Dosing: A single dose of the Schisantherin is administered orally to the animals. The study often follows a stepwise procedure with fixed dose levels.
-
Observation: Animals are observed for a defined period (e.g., 14 days) for signs of toxicity, including changes in behavior, body weight, and mortality.
-
Necropsy: At the end of the observation period, all animals are euthanized, and a gross necropsy is performed. Histopathological examination of major organs may also be conducted.
-
LD50 Estimation: The LD50 is calculated based on the mortality data.
-
Zebrafish Embryo Acute Toxicity Test (OECD 236)
-
Principle: To assess the acute toxicity of a substance on the embryonic stages of fish, which can indicate potential developmental toxicity and teratogenicity.
-
Methodology:
-
Exposure: Newly fertilized zebrafish embryos are exposed to a range of concentrations of the test Schisantherin for 96 hours.
-
Observation: Embryos are observed at specific time points (e.g., 24, 48, 72, 96 hours) for lethal endpoints such as coagulation of the embryo, lack of somite formation, non-detachment of the tail, and lack of heartbeat.
-
LC50 Determination: The concentration that is lethal to 50% of the embryos (LC50) is determined. Morphological abnormalities are also recorded to assess teratogenic potential.
-
Bacterial Reverse Mutation Test (Ames Test; OECD 471)
-
Principle: To assess the mutagenic potential of a substance by its ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.
-
Methodology:
-
Bacterial Strains: Several strains of S. typhimurium with different mutations in the histidine operon are used.
-
Exposure: The bacteria are exposed to the test Schisantherin with and without a metabolic activation system (S9 mix from rat liver).
-
Plating: The treated bacteria are plated on a minimal agar medium lacking histidine.
-
Incubation and Counting: Plates are incubated for 48-72 hours, and the number of revertant colonies (colonies that have regained the ability to synthesize histidine) is counted. A significant increase in revertant colonies compared to the control indicates mutagenic potential.
-
In Vitro Mammalian Chromosomal Aberration Test (OECD 473)
-
Principle: To identify substances that cause structural chromosomal aberrations in cultured mammalian cells.
-
Methodology:
-
Cell Culture: Mammalian cells (e.g., Chinese hamster ovary cells, human lymphocytes) are cultured.
-
Treatment: The cells are exposed to the test Schisantherin with and without metabolic activation.
-
Metaphase Arrest: A spindle inhibitor (e.g., colcemid) is added to arrest cells in the metaphase stage of mitosis.
-
Harvesting and Staining: Cells are harvested, treated with a hypotonic solution, fixed, and stained.
-
Microscopic Analysis: Metaphase cells are analyzed microscopically for chromosomal aberrations (e.g., breaks, gaps, exchanges).
-
In Vivo Mammalian Erythrocyte Micronucleus Test (OECD 474)
-
Principle: To detect damage to chromosomes or the mitotic apparatus in vivo by analyzing the formation of micronuclei in erythrocytes.
-
Methodology:
-
Animal Treatment: Rodents are treated with the test Schisantherin, typically via the intended clinical route of administration.
-
Sample Collection: Bone marrow or peripheral blood is collected at appropriate time points after treatment.
-
Slide Preparation and Staining: Smears are prepared and stained to differentiate between polychromatic (immature) and normochromatic (mature) erythrocytes.
-
Microscopic Analysis: The frequency of micronucleated polychromatic erythrocytes is determined by microscopic examination. An increase in micronucleated cells indicates genotoxic activity.
-
Visualizations
Logical Workflow for Safety Assessment of Schisantherins
References
- 1. A Comprehensive Review of the Main Lignan Components of Schisandra chinensis (North Wu Wei Zi) and Schisandra sphenanthera (South Wu Wei Zi) and the Lignan-Induced Drug-Drug Interactions Based on the Inhibition of Cytochrome P450 and P-Glycoprotein Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A comprehensive review of Schisandra chinensis lignans: pharmacokinetics, pharmacological mechanisms, and future prospects in disease prevention and treatment - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Schisantherin C: A Procedural Guide
For researchers, scientists, and drug development professionals handling Schisantherin C, a lignan isolated from the fruits of Schisandra sphenanthera, understanding the proper disposal procedures is paramount for maintaining laboratory safety and environmental compliance. While classified as a non-hazardous substance or mixture according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), adherence to established laboratory safety protocols and local regulations is essential.[1]
Essential Safety and Handling Information
Prior to disposal, it is crucial to be aware of the fundamental safety and handling precautions for this compound. Standard laboratory practices should be observed, including the use of personal protective equipment (PPE) such as safety goggles with side-shields, protective gloves, and impervious clothing.[2] Work should be conducted in a well-ventilated area, and the formation of dust and aerosols should be avoided.[2] In case of accidental contact, immediate first aid measures should be taken.
First Aid Measures:
-
Eye Contact: Immediately flush eyes with copious amounts of water after removing any contact lenses. A physician should be consulted promptly.[1]
-
Skin Contact: Rinse the affected skin area thoroughly with water. Contaminated clothing and shoes should be removed, and a physician should be consulted.[1]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, cardiopulmonary resuscitation (CPR) may be administered, avoiding mouth-to-mouth resuscitation.[1]
-
Ingestion: The mouth should be washed out with water. Do not induce vomiting and seek immediate medical attention.[1]
Quantitative Data Summary
A clear understanding of the physical and chemical properties of this compound is vital for its safe handling and disposal.
| Property | Value | Reference |
| Molecular Formula | C28H34O9 | [1] |
| Molecular Weight | 514.56 g/mol | [1] |
| CAS Number | 64938-51-8 | [1] |
| Appearance | Powder | [3] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc. | [4][5] |
| Storage | Short term (days to weeks) at 0 - 4 °C; Long term (months to years) at -20 °C. | [6] |
Step-by-Step Disposal Protocol
The disposal of this compound should be approached systematically, ensuring compliance with all applicable regulations. The following procedure outlines the recommended steps for its proper disposal:
1. Initial Assessment and Decontamination:
- Assess the Waste Form: Determine if the this compound waste is in a solid form (e.g., pure compound, contaminated labware) or dissolved in a solvent.
- Decontaminate: If practical, decontaminate any empty containers or labware that came into contact with this compound. For non-hazardous substances, this can often be achieved by rinsing with an appropriate solvent.
2. Waste Segregation:
- Non-Hazardous Waste Stream: Given that this compound is classified as non-hazardous, it should be segregated into the non-hazardous chemical waste stream.[1]
- Avoid Mixing: Do not mix this compound waste with hazardous chemical waste streams (e.g., flammable, corrosive, reactive, or toxic waste).
3. Packaging and Labeling:
- Solid Waste: Collect solid this compound waste in a clearly labeled, sealed container.
- Liquid Waste: If this compound is dissolved in a solvent, the entire solution should be disposed of according to the solvent's disposal requirements. The container must be appropriate for the solvent used and clearly labeled with the full chemical names of all contents.
- Labeling: All waste containers must be clearly labeled with the name "this compound" and a statement that it is "Non-Hazardous Chemical Waste."
4. Consultation and Disposal:
- Consult EHS: Always consult your institution's Environmental Health and Safety (EHS) office for specific guidance on non-hazardous chemical waste disposal.[7] Local regulations and institutional protocols may vary.[2]
- Follow Institutional Procedures: Adhere to your institution's established procedures for the collection and disposal of laboratory waste. This may involve placing the sealed and labeled container in a designated waste accumulation area for pickup by EHS personnel.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Logical workflow for the proper disposal of this compound.
References
- 1. file.medchemexpress.eu [file.medchemexpress.eu]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | CAS:64938-51-8 | Manufacturer ChemFaces [chemfaces.com]
- 5. This compound | CAS:64938-51-8 | Lignans | High Purity | Manufacturer BioCrick [biocrick.com]
- 6. medkoo.com [medkoo.com]
- 7. ehs.weill.cornell.edu [ehs.weill.cornell.edu]
Navigating the Safe Handling of Schisantherin C: A Comprehensive Guide to Personal Protective Equipment and Disposal
While the Safety Data Sheet (SDS) for Schisantherin C classifies it as a non-hazardous substance, emerging scientific evidence regarding its biological activity necessitates a cautious approach to its handling in research and drug development settings. Studies have demonstrated its cytotoxic effects against various cancer cell lines and potent bioactivity, including anti-HBV and antioxidant properties. Therefore, treating this compound as a potentially hazardous compound and adhering to stringent safety protocols is paramount to ensure the well-being of laboratory personnel.
This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals working with this compound. It outlines the necessary personal protective equipment (PPE), handling procedures, and disposal plans to minimize exposure risk and maintain a safe laboratory environment.
Recommended Personal Protective Equipment (PPE)
Given the cytotoxic potential of this compound, a comprehensive PPE strategy is crucial. The following table summarizes the recommended PPE for various laboratory activities involving this compound.
| Activity | Recommended Personal Protective Equipment |
| Weighing and Aliquoting (Solid Form) | - Disposable, solid-front gown with tight-fitting cuffs- Double gloves (chemotherapy-rated)- N95 or higher respirator- Safety glasses with side shields or splash goggles |
| Solution Preparation | - Disposable, solid-front gown with tight-fitting cuffs- Double gloves (chemotherapy-rated)- Chemical fume hood- Safety glasses with side shields or splash goggles |
| Cell Culture and In Vitro Assays | - Disposable, solid-front gown with tight-fitting cuffs- Double gloves (chemotherapy-rated)- Biosafety cabinet (Class II)- Safety glasses with side shields |
| Animal Handling (Dosing) | - Disposable, solid-front gown with tight-fitting cuffs- Double gloves (chemotherapy-rated)- N95 or higher respirator (if potential for aerosolization)- Face shield |
| Waste Disposal | - Disposable, solid-front gown with tight-fitting cuffs- Double gloves (chemotherapy-rated)- Safety glasses with side shields or splash goggles |
Experimental Protocols: Safe Handling and Disposal Workflow
Adherence to a strict, procedural workflow is critical when working with this compound. The following diagram illustrates the key steps for safe handling and disposal.
Step-by-Step Handling Procedures:
-
Preparation:
-
All handling of solid this compound and initial solution preparation should be conducted in a designated area, such as a chemical fume hood or a Class II biosafety cabinet, to prevent inhalation of airborne particles.
-
Before handling the compound, don the appropriate PPE as outlined in the table above. This includes double gloving with chemotherapy-rated gloves.
-
When weighing, use a containment balance enclosure if available.
-
Carefully dissolve the compound in the desired solvent within the containment area.
-
-
Experimentation:
-
For cell culture and in vitro assays, perform all manipulations within a Class II biosafety cabinet.
-
For animal dosing, take precautions to prevent aerosolization. Use appropriate restraints and consider the use of a face shield.
-
-
Cleanup and Decontamination:
-
After each use, thoroughly decontaminate all surfaces and equipment that may have come into contact with this compound. Use a suitable decontamination solution, such as a 1:10 bleach solution followed by 70% ethanol.
-
Wipe down all surfaces from cleanest to dirtiest.
-
Disposal Plan:
Proper disposal of this compound and all contaminated materials is crucial to prevent environmental contamination and accidental exposure.
-
Liquid Waste: All solutions containing this compound should be collected in a designated, clearly labeled, and sealed container for cytotoxic waste. Do not pour this waste down the drain.
-
Solid Waste: All disposable items that have come into contact with this compound, including gloves, gowns, pipette tips, and culture vessels, must be disposed of in a designated cytotoxic waste container.
-
Sharps: Needles and syringes used for animal dosing should be immediately placed in a sharps container designated for cytotoxic waste.
By implementing these comprehensive safety measures, researchers can confidently work with this compound while minimizing the risks associated with its potent biological activity. This proactive approach to laboratory safety fosters a secure environment for scientific discovery and innovation.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
